4,5-Dichloro-2-hydroxybenzaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4,5-dichloro-2-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2O2/c8-5-1-4(3-10)7(11)2-6(5)9/h1-3,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVJTHXDHLQJIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00336013 | |
| Record name | 4,5-dichloro-2-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00336013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84388-68-1 | |
| Record name | 4,5-dichloro-2-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00336013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-dichloro-2-hydroxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4,5-Dichloro-2-hydroxybenzaldehyde from p-Chlorophenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic pathway for producing 4,5-dichloro-2-hydroxybenzaldehyde, a valuable intermediate in pharmaceutical and agrochemical research. We will delve into the core chemical transformations, offering detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Introduction: The Significance of this compound
This compound is a substituted aromatic aldehyde with the chemical formula C₇H₄Cl₂O₂.[1][2][3][4][5] Its molecular structure, featuring a benzaldehyde core with two chlorine atoms and a hydroxyl group, makes it a versatile building block in organic synthesis. This compound and its derivatives are instrumental in the development of novel therapeutic agents, particularly in the creation of anti-inflammatory and antimicrobial compounds.[6] Furthermore, it serves as a key intermediate in the synthesis of herbicides and fungicides in the agrochemical industry.[6]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₄Cl₂O₂ |
| Molecular Weight | 191.01 g/mol [2] |
| CAS Number | 84388-68-1 |
| Appearance | White to slightly yellow crystalline powder[7] |
| Melting Point | 101 - 105 °C[7] |
Synthetic Strategy: A Two-Step Approach from p-Chlorophenol
The synthesis of this compound from p-chlorophenol is typically achieved through a two-step process:
-
Formylation of p-Chlorophenol: Introduction of a formyl group (-CHO) onto the aromatic ring of p-chlorophenol to yield 5-chloro-2-hydroxybenzaldehyde.
-
Chlorination of 5-chloro-2-hydroxybenzaldehyde: Subsequent chlorination of the intermediate to introduce a second chlorine atom at the desired position, yielding the final product.
This strategic approach allows for controlled functionalization of the starting material, leading to the efficient synthesis of the target molecule.
Caption: Overall synthetic workflow from p-chlorophenol.
Step 1: Formylation of p-Chlorophenol to 5-Chloro-2-hydroxybenzaldehyde
The introduction of a formyl group onto a phenol ring, known as formylation, is a cornerstone of aromatic chemistry. Several methods exist for this transformation, with the Reimer-Tiemann and Duff reactions being the most prominent.
The Reimer-Tiemann Reaction: A Classic Approach
The Reimer-Tiemann reaction is a well-established method for the ortho-formylation of phenols.[8][9] It involves the reaction of a phenol with chloroform in the presence of a strong base, typically an aqueous hydroxide solution.[10][11] The key reactive species is dichlorocarbene (:CCl₂), which is generated in situ.[9][12]
Mechanism:
-
Dichlorocarbene Formation: Chloroform is deprotonated by the strong base to form a trichlorocarbanion, which then undergoes alpha-elimination to yield dichlorocarbene.[8][12]
-
Phenoxide Formation: The phenolic hydroxyl group is deprotonated by the base to form a phenoxide ion.
-
Electrophilic Attack: The electron-rich phenoxide ring attacks the electrophilic dichlorocarbene, preferentially at the ortho position due to the directing effect of the hydroxyl group.[8]
-
Hydrolysis: The resulting intermediate is hydrolyzed to yield the ortho-hydroxybenzaldehyde.[10]
Caption: Simplified mechanism of the Reimer-Tiemann reaction.
Experimental Protocol (Illustrative):
-
Dissolve p-chlorophenol in a 10-40% aqueous solution of sodium hydroxide.[10][12]
-
Add an excess of chloroform to the solution.
-
Heat the biphasic mixture to approximately 60-70°C with vigorous stirring for several hours.[10][12]
-
After the reaction is complete, cool the mixture and acidify to precipitate the product.
-
The crude product can be purified by recrystallization or column chromatography.
Causality and Insights:
-
The use of a biphasic system is necessary because hydroxides are not readily soluble in chloroform.[8] Rapid mixing or the use of a phase-transfer catalyst can enhance the reaction rate.[8]
-
The ortho-selectivity is a key feature of this reaction for phenols.[8] However, if the ortho positions are blocked, formylation can occur at the para position.[13]
-
While effective, the Reimer-Tiemann reaction can sometimes suffer from moderate yields and the formation of byproducts.[14]
The Duff Reaction: An Alternative Formylation Method
The Duff reaction utilizes hexamine (hexamethylenetetramine) as the formylating agent in the presence of an acid catalyst, such as glyceroboric acid or trifluoroacetic acid.[13][15][16] This method also typically results in ortho-formylation of phenols.[13][15]
Mechanism:
The reaction proceeds through the formation of an iminium ion from hexamine, which then acts as the electrophile. The phenol attacks the iminium ion, and subsequent hydrolysis of the resulting intermediate yields the aldehyde.[13]
Experimental Protocol (General):
-
A mixture of the phenol and hexamine is added to a pre-heated solution of glyceroboric acid in glycerol.
-
The reaction is heated to around 150-160°C.
-
The reaction mixture is then hydrolyzed with acid and the product is isolated, often by steam distillation.
Causality and Insights:
-
The Duff reaction can be advantageous in certain cases, sometimes offering better yields than the Reimer-Tiemann reaction.[17]
-
The use of trifluoroacetic acid can significantly improve the efficiency of the Duff reaction.[16]
For the synthesis of 5-chloro-2-hydroxybenzaldehyde, the Reimer-Tiemann reaction is a commonly employed and well-documented method.[18]
Step 2: Chlorination of 5-Chloro-2-hydroxybenzaldehyde
The final step in the synthesis is the regioselective chlorination of 5-chloro-2-hydroxybenzaldehyde to introduce a second chlorine atom at the 4-position of the benzene ring.
Reagents and Conditions:
The chlorination of phenolic compounds can be achieved using various chlorinating agents. A common and effective reagent for this transformation is sulfuryl chloride (SO₂Cl₂). The reaction is typically carried out in an inert solvent, such as chloroform or dichloromethane, often at room temperature or with mild heating.
Experimental Protocol (Illustrative):
-
Dissolve 5-chloro-2-hydroxybenzaldehyde in a suitable inert solvent (e.g., chloroform).
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of sulfuryl chloride to the solution with stirring.
-
Allow the reaction to proceed at room temperature, monitoring its progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched, and the product is isolated by extraction and purified by recrystallization or column chromatography.
Causality and Insights:
-
The hydroxyl and formyl groups on the aromatic ring direct the incoming electrophile (the chlorine). The activating, ortho-para directing hydroxyl group and the deactivating, meta-directing formyl group work in concert to favor chlorination at the 4-position.
-
Careful control of the reaction temperature and stoichiometry is crucial to prevent over-chlorination and the formation of undesired byproducts.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Spectroscopy: ¹H NMR, ¹³C NMR, and IR spectroscopy can confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight and fragmentation pattern.
-
Melting Point: Comparison with the literature value provides an indication of purity.
Table 2: Key Characterization Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aldehydic proton, the aromatic protons, and the hydroxyl proton. |
| ¹³C NMR | Resonances for the carbonyl carbon, the aromatic carbons (including those bonded to chlorine and the hydroxyl group). |
| IR Spectroscopy | Characteristic absorption bands for the hydroxyl (O-H), carbonyl (C=O), and C-Cl stretching vibrations. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (191.01 g/mol ).[2][4] |
Safety Considerations
-
p-Chlorophenol: Toxic and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.[19]
-
Chloroform: A suspected carcinogen and toxic. All manipulations should be performed in a fume hood.
-
Sodium Hydroxide: Corrosive. Avoid contact with skin and eyes.
-
Sulfuryl Chloride: Highly corrosive and reacts violently with water. Handle with extreme care in a dry environment and within a fume hood.
-
Solvents: Organic solvents used in the synthesis are flammable. Avoid open flames and ensure proper ventilation.
Conclusion
The synthesis of this compound from p-chlorophenol is a multi-step process that relies on fundamental reactions in organic chemistry. By carefully selecting the appropriate formylation method and controlling the subsequent chlorination step, researchers can efficiently produce this valuable intermediate. This guide provides the foundational knowledge and practical considerations necessary for the successful synthesis and characterization of this compound, empowering further research and development in the pharmaceutical and agrochemical sectors.
References
- 1. This compound | C7H4Cl2O2 | CID 528389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. catalog.data.gov [catalog.data.gov]
- 3. christopher-catalog-dev.app.cloud.gov [christopher-catalog-dev.app.cloud.gov]
- 4. Benzaldehyde, 4,5-dichloro-2-hydroxy [webbook.nist.gov]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. chemimpex.com [chemimpex.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 9. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 10. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. m.youtube.com [m.youtube.com]
- 12. jk-sci.com [jk-sci.com]
- 13. Duff reaction - Wikipedia [en.wikipedia.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 16. US3833660A - Process for making aromatic aldehydes - Google Patents [patents.google.com]
- 17. scholarworks.uni.edu [scholarworks.uni.edu]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. cdc.gov [cdc.gov]
physicochemical properties of 4,5-Dichloro-2-hydroxybenzaldehyde
An In-Depth Technical Guide to the Physicochemical Properties of 4,5-Dichloro-2-hydroxybenzaldehyde
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development engaged with this compound. It moves beyond a simple data sheet to provide a foundational understanding of its key physicochemical properties, the experimental logic behind their determination, and the compound's relevance as a synthetic building block.
Introduction: A Versatile Dichlorinated Phenolic Aldehyde
This compound (CAS No. 84388-68-1) is a polysubstituted aromatic compound belonging to the salicylaldehyde family.[1][2] Its structure, featuring a formyl group and a hydroxyl group ortho to each other, along with two chlorine atoms on the benzene ring, imparts a unique combination of reactivity and electronic properties. The hydroxyl and aldehyde groups can act as hydrogen bond donors and acceptors, respectively, while the electron-withdrawing nature of the chlorine atoms and the aldehyde group significantly influences the acidity of the phenolic proton and the overall electron density of the aromatic ring. These features make it a valuable intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents and other fine chemicals.[3] Understanding its core physicochemical properties is therefore a critical first step in its effective application.
Core Molecular and Physical Identifiers
A summary of the fundamental properties of this compound is presented below. It is crucial to note that while basic identifiers are well-established, specific experimental thermal data like melting and boiling points are not widely published in readily accessible literature. Therefore, computationally predicted data for a closely related isomer are provided for estimation purposes, alongside established identifiers for the target compound.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Synonyms | 4,5-Dichlorosalicylaldehyde | [1] |
| CAS Number | 84388-68-1 | [1][2] |
| Molecular Formula | C₇H₄Cl₂O₂ | [1][4] |
| Molecular Weight | 191.01 g/mol | [1][4] |
| Physical Form | Solid | |
| Melting Point | Data not available. Predicted for isomer (2,5-dichloro-4-hydroxybenzaldehyde): 455.1 K (182°C) | [5] |
| Boiling Point | Data not available. Predicted for isomer (2,5-dichloro-4-hydroxybenzaldehyde): 557.5 K (284°C) | [5] |
| logP (Octanol/Water) | Computed XlogP3: 2.8 | [1] |
Spectroscopic Profile: A Structural Fingerprint
Spectroscopic analysis is fundamental to confirming the identity and purity of a compound. In the absence of publicly archived experimental spectra for this compound, this section details the expected spectroscopic characteristics based on its molecular structure. This predictive approach is a cornerstone of chemical analysis, allowing scientists to anticipate and interpret experimental results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
-
¹H NMR: The proton NMR spectrum is expected to be simple and highly informative.
-
Aldehyde Proton (CHO): A singlet peak is anticipated in the highly deshielded region of ~9.5-10.5 ppm . Its position far downfield is due to the strong electron-withdrawing effect of the carbonyl oxygen and magnetic anisotropy.
-
Phenolic Proton (OH): A broad singlet is expected, typically between 5-12 ppm . Its chemical shift and broadness are highly dependent on concentration, solvent, and temperature due to hydrogen bonding.
-
Aromatic Protons (Ar-H): Two singlets are expected in the aromatic region (~6.5-8.0 ppm ). The proton at C3 (between the -OH and -CHO groups) and the proton at C6 will appear as distinct signals, as they are in different chemical environments.
-
-
¹³C NMR: The carbon NMR spectrum should show 7 distinct signals, one for each unique carbon atom.
-
Carbonyl Carbon (C=O): The aldehyde carbon is expected to be the most downfield signal, typically in the 190-200 ppm range.
-
Aromatic Carbons:
-
The carbon bearing the hydroxyl group (C2) would appear around 155-165 ppm .
-
The carbons bonded to chlorine (C4, C5) are expected in the 125-140 ppm range.
-
The remaining aromatic carbons (C1, C3, C6) will resonate within the typical aromatic window of 115-140 ppm .
-
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ , characteristic of the phenolic hydroxyl group. The broadness is a result of intermolecular hydrogen bonding.
-
C-H Stretch (Aromatic & Aldehydic): Aromatic C-H stretches typically appear as a group of weaker bands just above 3000 cm⁻¹ (e.g., 3050-3150 cm⁻¹ ). The aldehydic C-H stretch is notable for appearing as two weak bands, one around 2820-2880 cm⁻¹ and another around 2720-2780 cm⁻¹ .
-
C=O Stretch (Aldehyde): A very strong, sharp absorption band is the hallmark of the carbonyl group, expected around 1650-1690 cm⁻¹ . Conjugation with the aromatic ring and intramolecular hydrogen bonding with the ortho-hydroxyl group shifts this peak to a lower frequency than a simple aliphatic aldehyde.
-
C=C Stretch (Aromatic): Several medium-to-weak bands are expected in the 1450-1600 cm⁻¹ region, corresponding to the vibrations of the benzene ring.
-
C-Cl Stretch: Strong absorptions in the fingerprint region, typically between 1000-1100 cm⁻¹ , can be attributed to the C-Cl bonds.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly conjugated systems.
-
The substituted benzene ring acts as a chromophore.[6] The presence of the carbonyl and hydroxyl groups, which have non-bonding electrons, in conjugation with the aromatic π-system is expected to cause a bathochromic (red) shift compared to unsubstituted benzene.[7] One would anticipate strong absorptions (π → π* transitions) in the 250-280 nm range and potentially a longer wavelength absorption band around 320-380 nm due to the extended conjugation and n → π* transitions of the carbonyl group.[7][8]
Workflow and Structure-Spectra Visualization
The following diagrams illustrate the logical workflow for physicochemical characterization and the direct relationship between the molecular structure of this compound and its expected spectral features.
Caption: Workflow for Physicochemical Characterization.
Caption: Structure-to-Spectra Correlation Map.
Experimental Methodologies: A Practical Guide
The trustworthiness of any characterization rests on robust experimental protocols. The following sections provide step-by-step methodologies for determining the key properties discussed.
Melting Point Determination (Capillary Method)
Causality: The melting point is a sensitive indicator of purity. Pure crystalline solids exhibit a sharp melting range (typically <1°C), whereas impurities depress and broaden this range. This protocol uses a standard melting point apparatus for accurate determination.[9]
Protocol:
-
Sample Preparation: Place a small amount of dry, crystalline this compound onto a clean watch glass. Crush it into a fine powder using a spatula.
-
Capillary Loading: Tap the open end of a glass capillary tube into the powder. Invert the tube and tap the sealed end gently on a hard surface to pack the solid into the bottom. A sample height of 2-3 mm is ideal.[10]
-
Apparatus Setup: Place the loaded capillary into the heating block of the melting point apparatus.
-
Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating (~10-20°C/min) to find a rough range. Allow the apparatus to cool significantly before proceeding.[11]
-
Accurate Determination: Heat the block rapidly to ~20°C below the expected or roughly determined melting point. Then, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, block, and thermometer.[10]
-
Data Recording: Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂.
-
Validation: Repeat the determination with a fresh sample to ensure reproducibility.
Solubility Profiling
Causality: Solubility is governed by the principle of "like dissolves like." The polarity of the solute must be matched with the polarity of the solvent. This qualitative protocol systematically tests solubility in a range of solvents to classify the compound based on its functional groups.
Protocol:
-
Initial Setup: Add ~10-20 mg of the solid compound to four separate, labeled small test tubes.
-
Solvent Addition:
-
To tube 1, add 1 mL of deionized water.
-
To tube 2, add 1 mL of 5% aq. NaOH solution.
-
To tube 3, add 1 mL of 5% aq. NaHCO₃ solution.
-
To tube 4, add 1 mL of 5% aq. HCl solution.
-
-
Observation: Vigorously shake each tube for 30-60 seconds.[3] Observe and record whether the compound is soluble (forms a clear, homogeneous solution), partially soluble, or insoluble.
-
Interpretation:
-
Insoluble in Water, HCl; Soluble in NaOH: This is the expected result. Insoluble in water due to the nonpolar dichlorinated aromatic ring. Soluble in NaOH because the phenolic hydroxyl group is acidic and is deprotonated by the strong base to form a water-soluble sodium phenoxide salt.
-
Insoluble in NaHCO₃: The phenolic proton is generally not acidic enough to be deprotonated by a weak base like bicarbonate, distinguishing it from a more acidic carboxylic acid.[1]
-
Spectroscopic Sample Preparation
Causality: The quality of a spectrum is directly dependent on proper sample preparation. The goal is to obtain a homogeneous, particle-free sample at an appropriate concentration for the specific technique.
-
NMR Spectroscopy (¹H and ¹³C)
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as DMSO-d₆ or Chloroform-d (CDCl₃).
-
Concentration: Weigh 5-10 mg of the compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a small, clean vial.[5]
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial and gently swirl to dissolve.
-
Filtration: To remove any particulate matter that can ruin spectral resolution, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry NMR tube.
-
Capping and Analysis: Cap the NMR tube securely and proceed with data acquisition.
-
-
FT-IR Spectroscopy (Thin Solid Film Method)
-
Solution Preparation: Dissolve a small amount (5-10 mg) of the solid in a few drops of a volatile solvent like methylene chloride or acetone in a small vial.[4]
-
Film Deposition: Place one drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Evaporation: Allow the solvent to evaporate completely, which will leave a thin, even film of the crystalline compound on the plate.[4]
-
Analysis: Place the single plate in the sample holder of the FT-IR spectrometer and acquire the spectrum. If the signal is too weak, add another drop of solution and re-evaporate.
-
Applications in Research and Drug Development
Substituted hydroxybenzaldehydes are crucial intermediates in organic synthesis. The specific arrangement of functional groups in this compound makes it a precursor for various molecular scaffolds.
-
Synthesis of Heterocycles: The ortho-hydroxyaldehyde functionality is ideal for condensation reactions with amines, hydrazines, and other nucleophiles to form Schiff bases, which can then be cyclized to create a wide range of heterocyclic compounds.
-
Pharmaceutical Intermediates: As a halogenated aromatic, it can participate in cross-coupling reactions (e.g., Suzuki, Heck) to build molecular complexity. The phenolic hydroxyl can be alkylated or acylated to introduce diverse side chains. Patents for the production of hydroxybenzaldehyde derivatives often cite their importance as intermediates for pharmaceuticals and agricultural chemicals.
Safety and Handling
This compound is classified as a hazardous substance and must be handled with appropriate precautions.
-
GHS Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust.
-
Avoid contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
-
References
- 1. This compound | C7H4Cl2O2 | CID 528389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. Process for the production of 4-hydroxybenzaldehyde derivatives - Patent 0012939 [data.epo.org]
- 4. christopher-catalog-dev.app.cloud.gov [christopher-catalog-dev.app.cloud.gov]
- 5. Benzaldehyde, 2,5-dichloro-4-hydroxy - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. 84388-68-1|this compound|BLD Pharm [bldpharm.com]
- 7. acdlabs.com [acdlabs.com]
- 8. acdlabs.com [acdlabs.com]
- 9. chemscene.com [chemscene.com]
- 10. PubChemLite - 2,5-dichloro-4-hydroxybenzaldehyde (C7H4Cl2O2) [pubchemlite.lcsb.uni.lu]
- 11. EP0012939B1 - Process for the production of 4-hydroxybenzaldehyde derivatives - Google Patents [patents.google.com]
An In-depth Technical Guide on 4,5-Dichloro-2-hydroxybenzaldehyde
This document serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical compound 4,5-Dichloro-2-hydroxybenzaldehyde (CAS No. 84888-68-1). It provides a detailed exploration of its chemical characteristics, synthesis, and applications, with an emphasis on the underlying scientific principles and practical laboratory applications.
Section 1: Core Compound Analysis
This compound is a substituted aromatic aldehyde with the molecular formula C₇H₄Cl₂O₂.[1][2] The strategic placement of two chlorine atoms on the benzene ring, along with the ortho-hydroxyl and aldehyde functional groups, confers a distinct reactivity profile, making it a valuable intermediate in synthetic organic chemistry.
Physicochemical Properties
A thorough understanding of the compound's physical and chemical properties is fundamental to its effective application in a research setting.
| Property | Value |
| CAS Number | 84388-68-1 |
| Molecular Formula | C₇H₄Cl₂O₂[1][2] |
| Molecular Weight | 191.01 g/mol [1][2] |
| Appearance | Solid |
| IUPAC Name | This compound[1] |
| Synonyms | 4,5-Dichlorosalicylaldehyde |
Spectral Data
Spectral analysis is crucial for the verification of the compound's identity and purity.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the hydroxyl proton, and the aromatic protons, with coupling patterns indicative of their substitution on the benzene ring.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display unique peaks for the carbonyl carbon of the aldehyde, the carbon atom attached to the hydroxyl group, the chlorinated carbon atoms, and the other aromatic carbons.
-
Infrared (IR) Spectroscopy: Key characteristic absorption bands would include a strong carbonyl (C=O) stretch for the aldehyde, a broad O-H stretch for the hydroxyl group, and C-Cl stretching vibrations.[3]
Section 2: Synthesis and Purification Protocols
The synthesis of this compound can be approached through several established formylation reactions of substituted phenols. The Reimer-Tiemann reaction is a classic and effective method.[4][5][6]
Synthesis via Reimer-Tiemann Reaction
This reaction involves the ortho-formylation of a phenol using chloroform in a basic solution.[4][5] The electrophilic dichlorocarbene is the key reactive intermediate.[4][7]
Caption: Mechanism of the Reimer-Tiemann reaction for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis
Materials:
-
3,4-Dichlorophenol
-
Sodium hydroxide (NaOH)
-
Chloroform (CHCl₃)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve 3,4-dichlorophenol in aqueous sodium hydroxide solution (10-40%).[8]
-
Heat the mixture to approximately 60-70°C with vigorous stirring.
-
Add chloroform dropwise through the dropping funnel over a period of 1-2 hours. The reaction is exothermic and may require external cooling to maintain the desired temperature.[7]
-
After the addition is complete, continue to reflux the mixture for an additional 2-3 hours.
-
Cool the reaction mixture to room temperature and remove the excess chloroform by distillation.
-
Acidify the remaining aqueous solution with dilute hydrochloric acid until it is acidic to litmus paper. This will precipitate the crude product.
-
Collect the crude product by vacuum filtration and wash with cold water.
Purification by Recrystallization
Procedure:
-
Dissolve the crude solid in a minimum amount of hot ethanol.
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Filter the hot solution to remove the charcoal.
-
Slowly add hot water to the filtrate until the first signs of persistent turbidity appear.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.
Section 3: Applications in Drug Discovery and Development
This compound is a versatile building block for the synthesis of various biologically active molecules, particularly Schiff bases and other heterocyclic compounds.
Synthesis of Schiff Bases
Schiff bases are synthesized through the condensation reaction of a primary amine with an aldehyde.[9] Those derived from salicylaldehydes are of particular interest due to their ability to act as chelating ligands.
Caption: General workflow for the synthesis of Schiff bases from this compound.
Biological Significance of Derived Compounds
-
Antimicrobial Activity: Schiff bases derived from halogenated salicylaldehydes have demonstrated significant antibacterial and antifungal properties.[10] The presence of the chlorine atoms on the aromatic ring can enhance the lipophilicity and, consequently, the antimicrobial efficacy of the resulting compounds.
-
Anticancer Potential: Certain Schiff bases and their metal complexes have been investigated for their cytotoxic activity against various cancer cell lines.[11] The mechanism of action often involves the induction of apoptosis through pathways such as the MAPK signaling pathway.[11]
-
Antioxidant Activity: Some hydrazide Schiff's bases have shown promising antioxidant activities, which are evaluated using assays such as DPPH and ABTS scavenging methods.[10][12]
-
Precursors for Heterocyclic Synthesis: The aldehyde functionality serves as a key handle for the construction of more complex heterocyclic systems with potential therapeutic applications.[13][14]
Section 4: Safety and Handling
As a chemical reagent, this compound requires careful handling to minimize risks.
Hazard Identification:
-
Harmful if swallowed.[1]
-
Causes skin irritation.[1]
-
Causes serious eye irritation.[1]
-
May cause respiratory irritation.[1]
Recommended Precautions:
-
Engineering Controls: Work in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Avoid generating dust. Prevent contact with skin and eyes. Do not ingest or inhale.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Section 5: Conclusion
This compound is a pivotal intermediate in organic synthesis with significant applications in the development of novel compounds for the pharmaceutical industry. Its unique chemical structure allows for the creation of a diverse range of derivatives, particularly Schiff bases, with a wide spectrum of biological activities. The protocols and information presented in this guide are intended to provide researchers with a solid foundation for the safe and effective use of this compound in their scientific endeavors.
References
- 1. This compound | C7H4Cl2O2 | CID 528389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. christopher-catalog-dev.app.cloud.gov [christopher-catalog-dev.app.cloud.gov]
- 3. Benzaldehyde, 3,5-dichloro-2-hydroxy- [webbook.nist.gov]
- 4. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 5. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 6. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. jk-sci.com [jk-sci.com]
- 9. jocpr.com [jocpr.com]
- 10. researchgate.net [researchgate.net]
- 11. Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jsirjournal.com [jsirjournal.com]
- 13. pdf.journalagent.com [pdf.journalagent.com]
- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
spectroscopic data for 4,5-Dichloro-2-hydroxybenzaldehyde
An In-depth Technical Guide to the Spectroscopic Characterization of 4,5-Dichloro-2-hydroxybenzaldehyde
This guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS: 84388-68-1), a key intermediate in pharmaceutical and chemical synthesis.[1][2] As researchers and drug development professionals, the unambiguous structural confirmation of such molecules is paramount. This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral output. The methodologies described herein are designed as self-validating systems, ensuring a high degree of confidence in compound identity and purity.
This compound is a substituted aromatic aldehyde with the molecular formula C₇H₄Cl₂O₂ and a molecular weight of approximately 191.01 g/mol .[3] Its structure is foundational to interpreting its spectral data. The key features are:
-
An aldehyde group (-CHO) ortho to a hydroxyl group.
-
A hydroxyl group (-OH) capable of intramolecular hydrogen bonding with the aldehyde's carbonyl oxygen.
-
Two chlorine atoms at the C4 and C5 positions of the benzene ring.
-
Two remaining aromatic protons at the C3 and C6 positions.
These features create a distinct electronic environment that governs the molecule's interaction with electromagnetic radiation, leading to a unique spectroscopic fingerprint.
References
A Technical Guide to the Solubility of 4,5-Dichloro-2-hydroxybenzaldehyde in Organic Solvents
Foreword: Navigating the Data Gap for 4,5-Dichloro-2-hydroxybenzaldehyde
For researchers, scientists, and drug development professionals, understanding the solubility of a compound is a cornerstone of its successful application.[1] this compound, a substituted aromatic aldehyde, presents as a key intermediate in various synthetic pathways. However, a comprehensive public repository of its quantitative solubility data in common organic solvents is notably absent. This guide, therefore, takes a two-pronged approach. Firstly, it provides a robust theoretical framework to predict the solubility behavior of this compound based on its physicochemical properties and data from analogous compounds. Secondly, it offers a detailed, field-proven experimental protocol for researchers to determine its solubility in solvents pertinent to their specific applications. This empowers the end-user to generate reliable, application-specific data, turning a data gap into an opportunity for precise experimental control.
Physicochemical Properties and Their Influence on Solubility
To understand the solubility of this compound, we must first consider its molecular structure and the functional groups that dictate its interactions with various solvents.[2][3] The fundamental principle of "like dissolves like" is our primary guide.[4]
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₇H₄Cl₂O₂ | [5][6][7] |
| Molecular Weight | 191.01 g/mol | [5][6][7] |
| Appearance | Solid (predicted) | Inferred from related compounds |
| Melting Point | Not specified in searches, but its isomer, 3,5-dichlorosalicylaldehyde, has a melting point of 95-97 °C. | [8] |
Functional Group Analysis:
-
Aromatic Ring: The benzene core is nonpolar and hydrophobic, favoring solubility in nonpolar solvents.
-
Hydroxyl Group (-OH): This group is polar and capable of both donating and accepting hydrogen bonds.[2][9][10] This significantly enhances solubility in polar protic solvents like alcohols.[4]
-
Aldehyde Group (-CHO): The carbonyl in the aldehyde group is polar and can act as a hydrogen bond acceptor, contributing to solubility in polar solvents.[4]
-
Chloro Groups (-Cl): The two chlorine atoms are electronegative, adding to the molecule's overall polarity. However, they also increase the molecular size and surface area, which can slightly decrease solubility.
Predicted Solubility Profile of this compound
In the absence of direct quantitative data, we can construct a predicted solubility profile by drawing comparisons with structurally similar molecules. For instance, 3,5-dichlorosalicylaldehyde, an isomer, is reported to be soluble in ethanol (5%) and chloroform (50 mg/mL). Furthermore, extensive data for 4-hydroxybenzaldehyde shows its high solubility in polar aprotic and protic solvents, and lower solubility in nonpolar solvents.[11][12]
Based on this, the following is a predicted qualitative solubility profile for this compound:
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The hydroxyl group will form strong hydrogen bonds with these solvents. |
| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO), Ethyl Acetate | Moderate to High | The polar aldehyde and hydroxyl groups will interact favorably with these polar solvents. |
| Nonpolar | Toluene, Hexane | Low to Sparingly Soluble | The nonpolar aromatic ring will have some affinity, but this is likely outweighed by the polar functional groups. |
| Chlorinated | Dichloromethane, Chloroform | Moderate | The presence of chlorine atoms in both the solute and solvent may lead to favorable dipole-dipole interactions. |
Experimental Protocol for Quantitative Solubility Determination
The following is a detailed gravimetric method for the precise determination of this compound solubility.[13][14][15][16] This method is robust, requires standard laboratory equipment, and is ideal for generating accurate solubility data for crystallization process development and formulation.[13]
Materials and Equipment
-
This compound (analytical grade)
-
Selected organic solvents (analytical or HPLC grade)
-
Analytical balance (± 0.1 mg accuracy)
-
Temperature-controlled shaker or water bath
-
Calibrated thermometer
-
Glass vials with screw caps (e.g., 20 mL)
-
Syringes (glass or solvent-compatible plastic)
-
Syringe filters (0.22 µm, solvent-compatible membrane)
-
Pre-weighed glass evaporating dishes
-
Drying oven or vacuum oven
-
Desiccator
Step-by-Step Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume (e.g., 10 mL) of the chosen solvent. An excess of solid should be visible to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
-
Equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution reaches saturation. Periodically check for the presence of undissolved solid.
-
-
Sample Collection and Filtration:
-
Once equilibrium is reached, let the vial stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (e.g., 5 mL) using a syringe.
-
Attach a 0.22 µm syringe filter and dispense the clear, filtered solution into a pre-weighed evaporating dish. Record the exact volume of the filtrate.
-
-
Solvent Evaporation and Mass Determination:
-
Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. A vacuum oven at a lower temperature is preferable to minimize thermal degradation.
-
Dry the residue to a constant weight. This is achieved by repeatedly drying for a set period (e.g., 1-2 hours), cooling in a desiccator, and weighing until two consecutive weighings are within an acceptable tolerance (e.g., ± 0.2 mg).
-
Record the final constant mass of the evaporating dish with the dried solute.
-
Calculation of Solubility
The solubility can be calculated as follows:
-
Mass of dissolved solute (g): (Final mass of dish + solute) - (Initial mass of empty dish)
-
Solubility (g/L): Mass of dissolved solute (g) / Volume of filtrate (L)
-
Solubility (mg/mL): Mass of dissolved solute (mg) / Volume of filtrate (mL)
Data Interpretation and Application
The quantitative solubility data you generate is invaluable for several stages of research and development:
-
Reaction Solvent Selection: Choose a solvent that dissolves reactants to a suitable concentration for efficient reaction kinetics.
-
Crystallization and Purification: Identify suitable solvent/anti-solvent systems for effective purification by recrystallization. A good crystallization solvent will typically have high solubility at an elevated temperature and low solubility at a reduced temperature.
-
Formulation Development: For drug development applications, solubility in pharmaceutically acceptable solvents is a critical factor influencing bioavailability.[1]
Safety Precautions
This compound is classified as a hazardous substance.[7] Always consult the latest Safety Data Sheet (SDS) before handling.[17][18]
-
Hazards: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[7][19]
-
Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.[17]
References
- 1. pharmacyjournal.info [pharmacyjournal.info]
- 2. tutorchase.com [tutorchase.com]
- 3. Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development - Reachem [reachemchemicals.com]
- 4. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 5. christopher-catalog-dev.app.cloud.gov [christopher-catalog-dev.app.cloud.gov]
- 6. scbt.com [scbt.com]
- 7. This compound | C7H4Cl2O2 | CID 528389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3,5-二氯水杨醛 99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. researchgate.net [researchgate.net]
- 12. 4-Hydroxybenzaldehyde | C7H6O2 | CID 126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. ovid.com [ovid.com]
- 14. uomus.edu.iq [uomus.edu.iq]
- 15. solubilityofthings.com [solubilityofthings.com]
- 16. pharmajournal.net [pharmajournal.net]
- 17. fishersci.com [fishersci.com]
- 18. fishersci.com [fishersci.com]
- 19. fluorochem.co.uk [fluorochem.co.uk]
The Crystalline Architecture of 4,5-Dichloro-2-hydroxybenzaldehyde: A Technical Guide to Synthesis, Structure Elucidation, and Intermolecular Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of Crystalline Structure in Drug Discovery
In the realm of drug development, understanding the solid-state properties of an active pharmaceutical ingredient (API) is paramount. The crystal structure dictates critical parameters such as solubility, dissolution rate, stability, and bioavailability. For a molecule like 4,5-dichloro-2-hydroxybenzaldehyde, the presence and positioning of chloro and hydroxyl substituents on the benzaldehyde scaffold can give rise to a rich tapestry of intermolecular interactions, influencing crystal packing and, ultimately, its behavior as a potential therapeutic agent or a synthon for more complex molecules. The elucidation of this structure via single-crystal X-ray diffraction provides an unambiguous map of the molecule's conformation and its interactions within the crystal lattice, offering invaluable guidance for rational drug design and formulation development.
Part 1: Synthesis and Crystallization: From Precursors to Diffraction-Quality Crystals
The journey to determining a crystal structure begins with the synthesis of the target compound and the growth of high-quality single crystals. The choice of synthetic route and crystallization method is critical and is guided by the principles of reaction kinetics, thermodynamics, and solubility.
Synthesis of this compound
The introduction of a formyl group onto a phenolic ring is a classic transformation in organic synthesis. For the preparation of this compound, the Reimer-Tiemann reaction stands as a robust and well-established method.[1][2][3] This reaction employs chloroform and a strong base to achieve ortho-formylation of phenols.[1][2]
Reaction Mechanism Rationale: The reaction proceeds through the in-situ generation of dichlorocarbene (:CCl₂) from chloroform in the presence of a strong base, typically sodium hydroxide. The highly electron-rich phenoxide, formed by the deprotonation of the starting phenol (4,5-dichlorophenol), acts as a nucleophile, attacking the electrophilic dichlorocarbene. Subsequent hydrolysis of the resulting dichloromethyl intermediate yields the desired aldehyde. The ortho-selectivity is a hallmark of this reaction for phenols.[1][2]
Experimental Protocol: Reimer-Tiemann Synthesis
-
Reaction Setup: To a solution of 4,5-dichlorophenol (1 equivalent) in aqueous sodium hydroxide (2-3 equivalents) in a round-bottom flask equipped with a reflux condenser, add chloroform (1.5 equivalents) dropwise with vigorous stirring.
-
Reaction Conditions: The biphasic mixture is heated to 60-70°C for 2-4 hours.[3] The reaction is exothermic and should be monitored carefully.
-
Workup: After cooling to room temperature, the excess chloroform is removed by distillation. The remaining aqueous solution is acidified with dilute hydrochloric acid to a pH of approximately 5-6.
-
Extraction and Purification: The product is extracted with a suitable organic solvent, such as diethyl ether or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
An alternative approach is the Duff reaction , which uses hexamine as the formylating agent in the presence of an acid catalyst.[4][5][6] While often less efficient, it can be effective for certain substituted phenols.[4][5]
Diagram: Reimer-Tiemann Reaction Workflow
Caption: Workflow for the synthesis of this compound.
Crystallization
The growth of single crystals suitable for X-ray diffraction is often the most challenging step. The ideal crystal should be of sufficient size (typically 0.1-0.5 mm in each dimension) and have a well-ordered internal structure with minimal defects.
Causality in Solvent Selection: The choice of solvent is paramount and is based on the solubility profile of the compound. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but readily soluble at an elevated temperature. This allows for the creation of a supersaturated solution upon cooling, which is the driving force for crystallization.
Common Crystallization Techniques:
-
Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered container. The slow evaporation of the solvent gradually increases the concentration, leading to the formation of crystals.
-
Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature or below. The decrease in solubility upon cooling induces crystallization.
-
Vapor Diffusion: A concentrated solution of the compound in one solvent is placed in a sealed container with a larger reservoir of a second, more volatile solvent (the "anti-solvent") in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and promoting crystal growth.
For substituted benzaldehydes, common solvents for crystallization include ethanol, methanol, acetone, and mixtures thereof with water.
Part 2: Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture
Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid.[7][8]
The Theoretical Framework
A crystal acts as a three-dimensional diffraction grating for X-rays. When a monochromatic X-ray beam is incident on a crystal, the electrons of the atoms scatter the X-rays. Due to the periodic arrangement of atoms in the crystal lattice, the scattered waves interfere constructively in specific directions, giving rise to a diffraction pattern of discrete spots. The positions and intensities of these spots are governed by Bragg's Law and are unique to the crystal's unit cell parameters and the arrangement of atoms within it.
Experimental Workflow
Diagram: Single-Crystal X-ray Diffraction Workflow
Caption: Step-by-step workflow for crystal structure determination.
Step-by-Step Methodology:
-
Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer and cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations of the atoms. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.
-
Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the diffraction spots.[9]
-
Structure Solution: The "phase problem" is the central challenge in crystallography, as the phases of the scattered X-rays cannot be directly measured. For small molecules, direct methods are commonly used to solve the phase problem and generate an initial electron density map.[8]
-
Structure Refinement: An initial model of the molecule is fitted into the electron density map. The atomic positions, thermal parameters, and other structural parameters are then refined using a least-squares minimization procedure to achieve the best possible fit between the observed and calculated diffraction data.
-
Structure Validation: The final refined structure is rigorously validated to ensure its chemical and crystallographic reasonability.
Software in Modern Crystallography: A suite of specialized software is used for data collection, processing, structure solution, and refinement. Commonly used programs include SHELXL for refinement and Olex2 as a graphical interface.[10] Visualization software such as Mercury is essential for analyzing the final structure.[11]
Hypothetical Crystal Data for this compound
Based on the published structure of the closely related 3,5-dichloro-2-hydroxybenzaldehyde, we can anticipate the likely crystallographic parameters for the 4,5-dichloro isomer. This serves as a valuable exercise for understanding the expected outcomes of a crystallographic experiment.
Table 1: Anticipated Crystallographic Data for this compound
| Parameter | Anticipated Value (based on 3,5-dichloro isomer) |
| Chemical Formula | C₇H₄Cl₂O₂ |
| Formula Weight | 191.01 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | ~8.3 |
| b (Å) | ~13.9 |
| c (Å) | ~7.2 |
| β (°) | ~114.5 |
| Volume (ų) | ~760 |
| Z (molecules/unit cell) | 4 |
| Density (calculated) (g/cm³) | ~1.67 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature (K) | 291(2) |
Part 3: Structural Analysis and Intermolecular Interactions
With a refined crystal structure in hand, the next step is a detailed analysis of the molecular geometry and the non-covalent interactions that govern the crystal packing.
Molecular Geometry
The analysis of bond lengths, bond angles, and torsion angles provides insights into the conformation of the molecule in the solid state. For this compound, key features to examine would include the planarity of the benzene ring and the orientation of the aldehyde and hydroxyl groups. It is expected that an intramolecular hydrogen bond exists between the hydroxyl group and the carbonyl oxygen of the aldehyde group, a common feature in ortho-hydroxybenzaldehydes.
Intermolecular Interactions and Hirshfeld Surface Analysis
The packing of molecules in a crystal is dictated by a complex interplay of intermolecular forces, including hydrogen bonds, halogen bonds, and van der Waals interactions. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions.[12][13][14] The Hirshfeld surface is a three-dimensional surface that partitions the crystal space, allowing for the mapping of different types of intermolecular contacts and their relative contributions to the overall crystal packing.
Diagram: Logic of Hirshfeld Surface Analysis
Caption: Logical workflow for analyzing intermolecular interactions.
For this compound, we would anticipate the following key interactions:
-
Intramolecular O-H···O Hydrogen Bond: As mentioned, this is a strong, structure-directing interaction.
-
Intermolecular C-H···O Hydrogen Bonds: The aldehyde and hydroxyl oxygen atoms can act as acceptors for weak hydrogen bonds from C-H groups of neighboring molecules.
-
Halogen Bonding (Cl···O or Cl···Cl): The chlorine atoms can participate in halogen bonding, acting as electrophilic regions that can interact with nucleophiles like oxygen atoms.
-
π-π Stacking: The aromatic rings of adjacent molecules may engage in π-π stacking interactions.
The 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts.
Conclusion and Future Directions
This technical guide has outlined a comprehensive, albeit hypothetical, pathway for the determination and analysis of the crystal structure of this compound. By detailing the synthesis, crystallization, and the powerful technique of single-crystal X-ray diffraction, we have provided a framework for researchers to approach the structural elucidation of novel small molecules. The insights gained from such studies are not merely academic; they are critical for advancing the fields of drug discovery and materials science. The precise knowledge of a molecule's three-dimensional structure and its intermolecular interactions is the bedrock upon which the rational design of new and improved therapeutics and functional materials is built. The methodologies described herein represent a self-validating system, where the final, refined crystal structure stands as a testament to the successful execution of a series of carefully considered experimental choices.
References
- 1. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Duff reaction - Wikipedia [en.wikipedia.org]
- 5. scholarworks.uni.edu [scholarworks.uni.edu]
- 6. Duff Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. US4622429A - Process for the preparation of substituted benzaldehydes - Google Patents [patents.google.com]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 9. portlandpress.com [portlandpress.com]
- 10. X-Ray Crystallography - Software - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 11. Crystallography Software | UNC Department of Chemistry X-ray Core Laboratory [xcl.web.unc.edu]
- 12. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Introduction: The Privileged Scaffold and the Power of Chlorination
An In-Depth Technical Guide to the Biological Activity of Chlorinated Salicylaldehydes
Salicylaldehyde, a simple aromatic aldehyde bearing a hydroxyl group ortho to the carbonyl, represents a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects.[1][2] The introduction of chlorine atoms onto the salicylaldehyde ring is a key synthetic strategy that significantly modulates the molecule's physicochemical properties and often enhances its pharmacological profile.[3] Chlorination alters electron density, lipophilicity, and steric hindrance, which in turn influences how the molecule interacts with biological targets such as enzymes and microbial cell structures.[4][5]
This guide provides a comprehensive technical overview of the diverse biological activities of chlorinated salicylaldehydes. We will delve into their structure-activity relationships (SAR), explore their primary therapeutic applications, and detail the causality behind the experimental protocols used to validate their efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of this versatile class of compounds.
Part 1: Structure-Activity Relationships (SAR) - The Influence of Chlorine
The biological potency of salicylaldehyde derivatives is not merely a matter of presence, but of position and number. The strategic placement of chlorine atoms on the aromatic ring can dramatically alter the compound's efficacy against different biological targets.
-
Requirement for Substitution: Unsubstituted salicylaldehyde generally exhibits minimal biological activity. The addition of substituents, particularly halogens like chlorine, is a prerequisite for potent activity.[6][7]
-
Positional Isomerism: The position of the chlorine atom is critical. For instance, in a series of Schiff bases derived from chlorinated salicylaldehydes, antibacterial activity was conferred by the presence of a chlorine atom at position 5 of the salicyl ring. Shifting the chlorine to other positions was found to completely hamper the antibacterial effect.
-
Mono- vs. Di-substitution: Dihalogenated ligands can endow resulting metal complexes with enhanced cytotoxicity compared to their monohalogenated counterparts, suggesting that increasing the degree of chlorination can be a viable strategy for boosting anticancer activity.[8]
-
Electronic Effects: The electron-withdrawing nature of chlorine modulates the acidity of the phenolic hydroxyl group and the reactivity of the aldehyde. These changes can enhance binding affinity to target proteins or interfere with essential microbial metabolic pathways.[1]
This differential activity underscores the necessity of a systematic screening approach, as the optimal substitution pattern is often target-dependent and not easily predicted.[7]
Part 2: Key Biological Activities & Mechanisms
Chlorinated salicylaldehydes and their derivatives have been primarily investigated for three main types of biological activity: antimicrobial, anticancer, and enzyme inhibition.
Antimicrobial Activity
Halogenated salicylaldehydes have displayed highly potent activity against a broad spectrum of microbes, including Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Aspergillus niger, Candida albicans).[6][7][9]
Mechanism of Action: While not fully elucidated for all derivatives, the antimicrobial action is often attributed to the disruption of cell membrane integrity, inhibition of essential enzymes, or interference with microbial DNA synthesis. The aldehyde functional group can form Schiff bases with primary amines found in proteins and enzymes, leading to their inactivation.[9][10]
Data Summary: Antimicrobial Activity of Chlorinated Salicylaldehyde Derivatives
| Compound/Derivative | Target Organism | Activity (MIC in µg/mL) | Reference |
| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | S. aureus | 3.4 | [9] |
| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | E. coli | 1.6 | [9] |
| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | B. subtilis | 45.2 | [9] |
| 4-(5-chloro-2-hydroxybenzylideneamino)-N-(pyrimidin-2-yl)benzenesulfonamide | S. aureus | Active (MIC not specified) | |
| 3-bromo-5-chloro-salicylaldehyde-Zn(II) Complex | S. aureus ATCC 6538 | Active (MIC not specified) | [11] |
Anticancer Activity
The antiproliferative properties of chlorinated salicylaldehydes and their derivatives, particularly hydrazones and metal complexes, have been demonstrated against various cancer cell lines, including leukemia and breast cancer.[8][12][13]
Mechanism of Action: The anticancer effects are often multifactorial. Some derivatives induce immunogenic cell death (ICD) by accumulating in the endoplasmic reticulum (ER) and triggering rapid reactive oxygen species (ROS) generation.[14] Others function by inhibiting key cellular processes like DNA synthesis and cell proliferation.[12] The ability of the salicylaldehyde moiety to chelate metal ions is also exploited in the design of metallodrugs with enhanced cytotoxic potential.[8]
Data Summary: Anticancer Activity of Salicylaldehyde Derivatives
| Compound/Derivative | Cancer Cell Line | Activity (IC50 in µmol/L) | Reference |
| 5-methoxysalicylaldehyde Hydrazones | MCF-7 (Breast) | 0.91–3.54 | [12] |
| 5-bromosalicylaldehyde Hydrazones | SKW-3 (T-cell leukemia) | Active (IC50 not specified) | [15] |
| 5-nitrosalicylaldehyde Hydrazones | HL-60 (Leukemia) | Active (IC50 not specified) | [15] |
| {Δ/Λ-[Ru(bpy)2(X,Y-sal)]BF4} (dihalogenated) | Human Cancer Cells | More cytotoxic than mono-halogenated | [8] |
Enzyme Inhibition
The salicylaldehyde scaffold is a potent "warhead" for designing enzyme inhibitors, including covalent inhibitors.[16] Chlorinated derivatives have shown inhibitory activity against a range of enzymes.
Mechanism of Action: The aldehyde group can react with nucleophilic residues (like lysine) in an enzyme's active site to form a Schiff base, leading to reversible or irreversible inhibition.[16][17] This mechanism is highly specific. For example, a salicylaldehyde-based compound was designed to covalently target Lysine-132 within the demethylase ALKBH5, demonstrating high selectivity.[16] Other chlorinated compounds, such as sulfonamides, have shown potent inhibition of enzymes like butyrylcholinesterase (BChE), which is relevant for Alzheimer's disease research.[18]
Examples of Targeted Enzymes:
-
Butyrylcholinesterase (BChE): Relevant for Alzheimer's disease.[18]
-
Glucose 6-phosphatase (Glc-6-Pase): 2-hydroxy-5-nitrobenzaldehyde (a related compound) acts as a competitive inhibitor.[17]
-
ALKBH5 Demethylase: A target in acute myeloid leukemia (AML).[16]
Part 3: Experimental Protocols & Methodologies
The evaluation of chlorinated salicylaldehydes requires robust and standardized in vitro assays. The choice of assay is dictated by the biological activity being investigated. The following protocols are foundational for screening and characterizing these compounds.
Workflow for Antimicrobial Susceptibility Testing
This workflow outlines the logical progression from a qualitative primary screen to a quantitative determination of antimicrobial potency.
Caption: Workflow for evaluating antimicrobial activity.
Experimental Protocol: Broth Microdilution for MIC Determination
Causality: This method is preferred for quantitative analysis as it provides a specific concentration (the MIC) at which microbial growth is inhibited, offering more precise data than diffusion assays.[20][21] It is standardized by bodies like the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility.[20]
-
Preparation of Inoculum:
-
Aseptically pick several colonies of the test microorganism from an agar plate.
-
Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth for bacteria).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this suspension to achieve the final target inoculum density for the assay (typically 5 x 10⁵ CFU/mL).
-
-
Compound Preparation and Serial Dilution:
-
Dissolve the chlorinated salicylaldehyde test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in the appropriate broth to create a range of concentrations.
-
Ensure the final solvent concentration in each well is low (typically ≤1%) to avoid solvent-induced toxicity.
-
-
Inoculation and Incubation:
-
Add the standardized microbial inoculum to each well of the microtiter plate containing the diluted compound.
-
Include controls: a positive control (inoculum with no compound) and a negative control (broth only).
-
Seal the plate and incubate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).[20]
-
-
Data Analysis:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[20][22]
-
Optionally, use a viability indicator like resazurin or measure absorbance with a plate reader for a more quantitative endpoint.
-
Workflow for In Vitro Cytotoxicity Screening
This workflow details the standard process for evaluating the anticancer potential of a compound against cancer cell lines.
Caption: Workflow for cytotoxicity screening and IC50 determination.
Experimental Protocol: MTT Cell Viability Assay
Causality: The MTT assay is a colorimetric assay that measures cellular metabolic activity, which serves as an indicator of cell viability.[23] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells, making it a robust method for assessing cytotoxicity.[24]
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the chlorinated salicylaldehyde in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound concentrations.
-
Include an untreated control group (cells in fresh medium) and a vehicle control group (cells treated with the solvent at the highest concentration used).[25]
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.[24][26]
-
Self-Validation: It is critical to perform this step in serum-free media if possible, as serum components can interfere with the assay.
-
-
Formazan Solubilization and Measurement:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100-200 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the crystals.[24]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance (OD) of each well using a microplate reader at a wavelength of 570-590 nm.
-
-
Data Analysis:
-
Subtract the average absorbance of blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (OD_treated / OD_vehicle_control) * 100.
-
Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Workflow for Enzyme Inhibition Analysis
This workflow describes the process for determining an inhibitor's potency (IC50) and its mechanism of action (MOA).
Caption: Workflow for enzyme inhibition analysis.
Experimental Protocol: General Enzyme Inhibition Assay
Causality: To understand how a compound achieves its effect, it is crucial to move beyond simple potency (IC50) and determine its mechanism of inhibition (MOA). This informs lead optimization, as different inhibition types have different physiological consequences. For example, the effect of a competitive inhibitor can be overcome by increasing substrate concentration, which is not the case for a non-competitive inhibitor.[27][28]
-
Reagent Preparation:
-
Prepare stock solutions of the purified enzyme, the enzyme's specific substrate, and the chlorinated salicylaldehyde inhibitor (dissolved in a suitable solvent like DMSO).
-
Prepare an appropriate buffer solution that ensures optimal enzyme activity.
-
-
IC50 Determination:
-
In a 96-well plate, add the enzyme and varying concentrations of the inhibitor. Include a vehicle control (enzyme with solvent only).
-
Pre-incubate the plate for 10-15 minutes to allow the inhibitor to bind to the enzyme.[29]
-
Initiate the reaction by adding a fixed concentration of the substrate (typically at or near its Km value).
-
Measure product formation over time using a microplate reader (e.g., by monitoring changes in absorbance or fluorescence).
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration.
-
Determine the percentage of inhibition relative to the vehicle control and plot this against the inhibitor concentration to calculate the IC50 value.[29]
-
-
Mechanism of Action (MOA) Determination:
-
Self-Validation: This step is critical for validating the nature of the enzyme-inhibitor interaction.
-
Perform the enzyme activity assay with multiple, fixed concentrations of the inhibitor. For each inhibitor concentration, vary the substrate concentration over a wide range.[29]
-
Determine the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.
-
Analyze the data using a double reciprocal plot, such as a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).[29]
-
The pattern of the lines on the plot will indicate the mode of inhibition:
-
Conclusion and Future Perspectives
Chlorinated salicylaldehydes are a versatile and potent class of molecules with significant, demonstrable biological activity. The strategic incorporation of chlorine onto the salicylaldehyde scaffold provides a powerful tool for tuning potency and selectivity against microbial, cancer, and enzymatic targets. Their straightforward synthesis and amenability to derivatization make them attractive candidates for further drug discovery and development efforts.[5][30]
Future research should focus on synthesizing novel libraries with diverse chlorination patterns, conducting comprehensive in vivo efficacy and toxicity studies for the most promising leads, and further elucidating their specific molecular mechanisms of action. The use of the salicylaldehyde moiety as a covalent "warhead" is a particularly exciting avenue for developing highly selective and potent targeted therapies.[16]
References
- 1. Synthesis and Biological Evaluation of Salicylaldehyde-Derived Secondary Amines: Antioxidant, Anti-Inflammatory, and Insecticidal Activities with DFT Insights [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial properties of substituted salicylaldehydes and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of halogenation of salicylaldehyde on the antiproliferative activities of {Δ/Λ-[Ru(bpy) 2 (X,Y-sal)]BF 4 } complexes - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT00401A [pubs.rsc.org]
- 9. Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antimicrobial salicylaldehyde Schiff bases: synthesis, characterization and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. A Self-Reporting Fluorescent Salicylaldehyde-Chlorambucil Conjugate as a Type-II ICD Inducer for Cancer Vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of the salicylaldehyde-based compound DDO-02267 as a lysine-targeting covalent inhibitor of ALKBH5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Chlorogenic acid and hydroxynitrobenzaldehyde: new inhibitors of hepatic glucose 6-phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis, spectral characterization and enzyme inhibition studies of different chlorinated sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. dtb.bmj.com [dtb.bmj.com]
- 23. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 24. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. atcc.org [atcc.org]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. irbis-nbuv.gov.ua [irbis-nbuv.gov.ua]
4,5-Dichloro-2-hydroxybenzaldehyde material safety data sheet
An In-depth Technical Guide to the Safe Handling of 4,5-Dichloro-2-hydroxybenzaldehyde for Researchers, Scientists, and Drug Development Professionals
Foreword: A Proactive Approach to Chemical Safety
In the fast-paced environment of research and development, a thorough understanding of the reagents we handle is paramount to ensuring both personal safety and the integrity of our experimental outcomes. This guide provides a comprehensive overview of the material safety data for this compound, moving beyond a simple recitation of safety data sheet (SDS) information. It is designed to equip researchers, scientists, and drug development professionals with the in-depth knowledge required to handle this compound responsibly and effectively. By understanding the "why" behind safety protocols, we can foster a proactive safety culture in the laboratory.
Section 1: Chemical Identity and Physicochemical Properties
This compound is a chlorinated aromatic aldehyde. Its unique structure, featuring two chlorine atoms and a hydroxyl group on the benzaldehyde backbone, makes it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and other specialty chemicals.
Table 1: Physicochemical Data of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₄Cl₂O₂ | PubChem[1] |
| Molecular Weight | 191.01 g/mol | PubChem[1] |
| CAS Number | 84388-68-1 | Sigma-Aldrich |
| Appearance | Light yellow powder/solid | Thermo Fisher Scientific[2] |
| Odor | Odorless | Thermo Fisher Scientific[2] |
| Storage Temperature | Inert atmosphere, 2-8°C | Ambeed[3] |
Section 2: Hazard Identification and GHS Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance.[4] Understanding these classifications is the first step in implementing appropriate safety measures.
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | Warning | Irritant |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Warning | Irritant |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | Warning | Irritant |
| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | 3 | H335: May cause respiratory irritation | Warning | Irritant |
Source: PubChem[1]
The "Warning" signal word indicates a less severe hazard compared to "Danger," but the risks are still significant and require careful management.[5]
Section 3: Proactive Exposure Control and Personal Protective Equipment (PPE)
The primary directive in handling this compound is to minimize exposure. This is achieved through a combination of engineering controls and appropriate personal protective equipment.
Engineering Controls: The First Line of Defense
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended to control the inhalation of dust or vapors.[6][7]
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]
Personal Protective Equipment (PPE): A Necessary Barrier
The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
-
Eye and Face Protection: Chemical safety goggles that meet European standard EN 166 or OSHA's eye and face protection regulations in 29 CFR 1910.133 are mandatory.[2][8] A face shield should be worn in situations with a high risk of splashing or dust generation.
-
Skin Protection:
-
Lab Coat: A lab coat should be worn to protect street clothes and provide an additional layer of protection for the skin.
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below permissible limits, or during large-scale operations or emergencies, a NIOSH/MSHA or European Standard EN 149 approved respirator must be used.[2]
Section 4: Safe Handling, Storage, and Disposal
Handling
-
Avoid breathing dust.[9]
-
Do not get in eyes, on skin, or on clothing.[2]
-
Wash hands and any exposed skin thoroughly after handling.[6]
-
Take off contaminated clothing and wash it before reuse.[2]
Storage
-
Store in a dry, cool place.[2] For long-term stability, storage in an inert atmosphere at 2-8°C is recommended.[3]
Disposal
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2][6]
-
Do not let the product enter drains.[9]
Section 5: Emergency Procedures and First-Aid Measures
Rapid and appropriate action is critical in the event of an accidental exposure.
Table 3: First-Aid Measures for this compound Exposure
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Keep the affected person warm and at rest. Get medical attention as soon as possible.[10] |
| Skin Contact | Immediately flush the contaminated skin with soap and water.[10] Remove contaminated clothing and wash it before reuse. If irritation persists after washing, get medical attention.[2][10] |
| Eye Contact | Rinse cautiously with water for several minutes.[2][6] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[2][6] Immediate medical attention is required.[2] |
| Ingestion | Do NOT induce vomiting.[2] Rinse mouth with water. If the person is conscious, give small sips of water to dilute the chemical.[11] Call a physician or poison control center immediately.[2] |
graph Emergency_Response_Workflow { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];Exposure [label="Accidental Exposure Occurs"]; AssessScene [label="Ensure Scene is Safe"]; IdentifyRoute [label="Identify Route of Exposure"]; Inhalation [label="Inhalation", fillcolor="#FBBC05", fontcolor="#202124"]; SkinContact [label="Skin Contact", fillcolor="#FBBC05", fontcolor="#202124"]; EyeContact [label="Eye Contact", fillcolor="#FBBC05", fontcolor="#202124"]; Ingestion [label="Ingestion", fillcolor="#FBBC05", fontcolor="#202124"]; FreshAir [label="Move to Fresh Air"]; WashSkin [label="Wash with Soap and Water"]; RinseEyes [label="Rinse Eyes for 15 mins"]; RinseMouth [label="Rinse Mouth, Give Water"]; SeekMedical [label="Seek Immediate Medical Attention", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Exposure -> AssessScene; AssessScene -> IdentifyRoute; IdentifyRoute -> Inhalation; IdentifyRoute -> SkinContact; IdentifyRoute -> EyeContact; IdentifyRoute -> Ingestion; Inhalation -> FreshAir -> SeekMedical; SkinContact -> WashSkin -> SeekMedical; EyeContact -> RinseEyes -> SeekMedical; Ingestion -> RinseMouth -> SeekMedical; }
Section 6: Fire-Fighting and Accidental Release Measures
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use extinguishing measures that are appropriate to local circumstances and the surrounding environment, such as water spray, foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including hydrogen chloride.[6][12]
-
Protective Equipment: In the event of a fire, wear a self-contained breathing apparatus (SCBA) and full protective gear.[6][9]
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment as outlined in Section 3.[6] Avoid breathing dust and prevent contact with skin and eyes.[9]
-
Environmental Precautions: Prevent the product from entering drains, surface water, or ground water.[9]
-
Containment and Cleanup: For small spills, dampen the solid material with 60-70% ethanol to reduce dustiness and transfer it to a suitable container for disposal.[12] For larger spills, sweep up and shovel into suitable containers for disposal.[6] Clean the affected area thoroughly.
Section 7: Toxicological and Ecological Information
Toxicological Information
-
Acute Toxicity: Harmful if swallowed.[1]
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Ecological Information
-
There is limited data available on the ecotoxicity of this compound. However, it is advised to avoid its release into the environment.[9]
Conclusion: A Commitment to Safety
A comprehensive understanding of the hazards associated with this compound is essential for its safe use in a research and development setting. By adhering to the guidelines outlined in this document, implementing robust engineering controls, utilizing appropriate personal protective equipment, and being prepared for emergencies, scientists can mitigate the risks and handle this valuable compound with confidence. A proactive and informed approach to chemical safety is not just a regulatory requirement; it is a cornerstone of scientific excellence.
References
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. This compound | 84388-68-1 [sigmaaldrich.com]
- 4. mu.edu.sa [mu.edu.sa]
- 5. - Division of Research Safety | Illinois [drs.illinois.edu]
- 6. fishersci.com [fishersci.com]
- 7. carlroth.com [carlroth.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 11. trdsf.com [trdsf.com]
- 12. 2,4-DICHLOROBENZALDEHYDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Navigating the Procurement and Application of 4,5-Dichloro-2-hydroxybenzaldehyde: A Senior Application Scientist's Guide
An In-Depth Technical Guide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and synthetic chemistry, the quality and reliability of starting materials are paramount. The selection of a chemical building block like 4,5-Dichloro-2-hydroxybenzaldehyde is not merely a purchasing decision; it is the foundational step of an experimental workflow that dictates the validity, reproducibility, and ultimate success of a research endeavor. This guide provides a comprehensive overview of this critical reagent, offering field-proven insights into supplier qualification, material handling, and key applications.
Core Compound Analysis: Understanding this compound
Before sourcing any chemical, a thorough understanding of its properties is essential. This compound (CAS No: 84388-68-1) is a disubstituted aromatic aldehyde.[1][2] Its structure, featuring a hydroxyl group ortho to the aldehyde and two chlorine atoms on the benzene ring, imparts specific reactivity that makes it a valuable intermediate in the synthesis of more complex molecules.
Key Molecular Properties:
-
Molecular Weight: 191.01 g/mol [1]
The interplay between the electron-withdrawing chlorine atoms and the electron-donating hydroxyl group influences the reactivity of both the aldehyde and the aromatic ring, making it a versatile precursor for various molecular scaffolds.
The Commercial Supplier Landscape
A researcher's first challenge is to identify a reliable source for the required chemical. The market for this compound includes large, well-established suppliers as well as smaller, specialized chemical providers. The choice of supplier often involves a trade-off between cost, availability, purity, and the level of documentation provided.
Below is a comparative table of prominent commercial suppliers. This data is synthesized from publicly available information and serves as a starting point for your own evaluation.
| Supplier | Purity | Available Documentation | Notes |
| Sigma-Aldrich (Merck) | 95% - 97%[2][4] | Certificate of Analysis (CoA), Safety Data Sheet (SDS)[2][4] | A leading global supplier known for extensive quality control and documentation. Often a benchmark for quality. |
| Santa Cruz Biotechnology | Not specified, lot-specific | Certificate of Analysis[3] | Primarily focused on biochemicals for research use.[3] |
| Fluorochem | 97%[5] | Safety Data Sheet (SDS)[5] | A UK-based supplier with a strong reputation for quality in research chemicals. |
| BOC Sciences | Not specified | Inquiry-based | A US-based supplier of a wide range of building blocks and intermediates.[6] |
| BLD Pharmatech | Not specified | Inquiry-based | A China-based manufacturer and supplier to various pharmaceutical and biotech companies.[6] |
| Ambeed, Inc. | 95%[4] | Certificate of Analysis (CoA), SDS[4] | An Aldrich partner, offering various quantities for research purposes.[4] |
Supplier Qualification: A Self-Validating System
The trustworthiness of your experimental results begins with the trustworthiness of your supplier. A low price-point can be alluring, but inconsistent quality can lead to failed reactions, lost time, and compromised data. The following workflow provides a robust system for qualifying a potential supplier.
Caption: A workflow for qualifying chemical suppliers.
The Certificate of Analysis (CoA): Your Primary Truth Source
The CoA is a document that certifies that a specific batch (lot) of a product meets its predetermined specifications.
Key Parameters to Scrutinize:
-
Identity Confirmation: Look for confirmation via techniques like ¹H NMR or Mass Spectrometry. This validates that the compound is what it claims to be.
-
Purity: This is often determined by HPLC or GC. For drug development, a purity of >98% is often required. For initial screening, >95% may be acceptable.[4] The choice is causal; higher purity minimizes the risk of side reactions caused by unknown impurities, ensuring that the observed biological or chemical activity is attributable to the target compound.
-
Lot Number: Always record the lot number in your lab notebook. If you observe inconsistencies in your results later, you can trace them back to a specific batch of starting material.
The Safety Data Sheet (SDS): The Protocol for Safe Science
The SDS provides critical information on handling, storage, and emergency procedures. For this compound, the GHS hazard classifications are a key feature.
Consolidated Hazard Information:
-
Hazard Statements:
This information directly informs the experimental protocol. For instance, the H315 and H319 warnings mandate the use of gloves and safety glasses, while the H335 warning indicates that the material should be handled in a well-ventilated fume hood.[7]
Experimental Protocols: From Bottle to Reaction
Safe Handling and Storage Protocol
Trustworthiness in experimental design means ensuring the stability and integrity of your reagents from the moment they arrive.
-
Receiving: Upon receipt, visually inspect the container for damage. Cross-reference the label with your order and the provided CoA.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5] Some suppliers recommend storage at 2-8°C under an inert atmosphere (e.g., nitrogen) to prevent potential degradation.[2][4] This is a critical step; atmospheric moisture and oxygen can lead to slow decomposition, altering the compound's purity over time.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and safety glasses with side shields when handling the solid or its solutions.[7]
-
Dispensing: To avoid inhalation of dust, handle the solid material exclusively within a certified chemical fume hood. Use dedicated spatulas and weighing vessels.
Application Example: Synthesis of a Schiff Base
This compound is an excellent precursor for synthesizing Schiff bases, which are common ligands in coordination chemistry and intermediates in drug synthesis. The hydroxyl group's proximity to the aldehyde facilitates the formation of stable metal complexes.
Caption: A generalized pathway for Schiff base synthesis.
Step-by-Step Protocol:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of this compound in a suitable solvent (e.g., ethanol or methanol).
-
Addition of Amine: Add 1.0-1.1 equivalents of the desired primary amine to the solution. The slight excess of the amine can help drive the reaction to completion.
-
Catalysis (Optional): Add a catalytic amount (1-2 drops) of glacial acetic acid. The acid catalyzes the dehydration step, accelerating the formation of the imine. This is a classic example of an experimental choice based on mechanistic understanding; the reaction proceeds via a carbinolamine intermediate, and its acid-catalyzed dehydration is often the rate-limiting step.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, the product may precipitate from the solution. If so, it can be collected by vacuum filtration. Alternatively, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure Schiff base.
This self-validating protocol includes a monitoring step (TLC) and a purification step (recrystallization), ensuring the identity and purity of the final product, which is a hallmark of rigorous scientific practice.
References
- 1. This compound | C7H4Cl2O2 | CID 528389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 84388-68-1 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. This compound | 84388-68-1 [sigmaaldrich.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. 4,5-DICHLORO-2-HYDROXY-BENZALDEHYDE (CAS No. 84388-68-1) Suppliers @ ChemicalRegister.com [chemicalregister.com]
- 7. fishersci.com [fishersci.com]
thermal stability of 4,5-Dichloro-2-hydroxybenzaldehyde
An In-depth Technical Guide to the Thermal Stability of 4,5-Dichloro-2-hydroxybenzaldehyde
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a crucial aromatic aldehyde intermediate in the synthesis of a variety of fine chemicals and pharmaceutical agents. Its thermal stability is a critical parameter that influences its synthesis, purification, handling, and storage, directly impacting the quality, safety, and shelf-life of both the intermediate and the final products. This technical guide provides a comprehensive framework for the systematic evaluation of the thermal stability of this compound. It details the requisite analytical methodologies, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and High-Performance Liquid Chromatography (HPLC), to elucidate its thermal decomposition profile. Furthermore, this guide explores potential degradation pathways based on the established chemistry of chlorinated phenols and aromatic aldehydes and offers field-proven insights for the safe handling and storage of this compound.
Introduction: The Imperative of Thermal Stability Profiling
This compound, with the molecular formula C₇H₄Cl₂O₂, is a solid crystalline compound at room temperature. Its molecular structure, featuring a reactive aldehyde group, a hydroxyl group, and two chlorine atoms on the benzene ring, dictates its chemical reactivity and physical properties.[1][2] The presence of these functional groups raises important questions about the compound's stability under thermal stress. Thermal decomposition can lead to the formation of impurities, which may be toxic or reactive, compromising the integrity of downstream synthetic processes and the safety of the final active pharmaceutical ingredient (API). Therefore, a thorough understanding of the thermal behavior of this compound is not merely an academic exercise but a fundamental requirement for its application in a regulated environment.
This guide is structured to provide a comprehensive approach to assessing the thermal stability of this compound, from initial screening using thermal analysis techniques to the identification of degradation products and the formulation of safe handling protocols.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential before embarking on thermal stability studies.
| Property | Value | Source |
| Molecular Formula | C₇H₄Cl₂O₂ | [1][3] |
| Molecular Weight | 191.01 g/mol | [1][3] |
| Appearance | Solid | |
| CAS Number | 84388-68-1 | [4] |
| Storage Temperature | 2-8°C, under inert atmosphere |
Core Methodologies for Thermal Stability Assessment
A multi-faceted approach employing several analytical techniques is necessary for a comprehensive thermal stability assessment. This section details the primary techniques and the rationale behind their application.
Thermogravimetric Analysis (TGA)
Expertise & Experience: TGA is the cornerstone of thermal stability analysis, providing quantitative information on the mass loss of a material as a function of temperature in a controlled atmosphere.[5] For this compound, TGA is instrumental in determining the onset temperature of decomposition, the temperature of maximum decomposition rate, and the mass of non-volatile residue. The choice of a dynamic heating program allows for a rapid screening of the compound's stability over a broad temperature range.[5]
Trustworthiness: To ensure the validity of the TGA data, the instrument must be calibrated using certified reference materials. Running a blank (empty pan) experiment is crucial to establish a stable baseline. The analysis should be performed under a controlled inert atmosphere, typically nitrogen, to prevent oxidative degradation, which could confound the interpretation of the inherent thermal stability.
Experimental Protocol: Dynamic TGA of this compound
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications using appropriate reference materials.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).
-
Experimental Conditions:
-
Purge Gas: High-purity nitrogen at a flow rate of 50-100 mL/min.
-
Temperature Program:
-
Equilibrate at 30°C for 10 minutes.
-
Ramp from 30°C to 600°C at a heating rate of 10°C/min.
-
-
-
Data Acquisition: Record the mass loss and temperature continuously throughout the experiment.
-
Data Analysis:
-
Plot the percentage mass loss versus temperature.
-
Determine the onset temperature of decomposition (Tonset).
-
Determine the peak decomposition temperature (Tpeak) from the first derivative of the TGA curve (DTG curve).
-
Quantify the residual mass at the end of the experiment.
-
Differential Scanning Calorimetry (DSC)
Expertise & Experience: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is crucial for identifying thermal events such as melting, crystallization, and solid-solid phase transitions.[6] For this compound, DSC can determine its melting point and enthalpy of fusion, which are important indicators of purity. More importantly, DSC can detect exothermic decomposition events that might not be associated with mass loss, providing critical information for safety and hazard assessment.
Trustworthiness: The DSC instrument must be calibrated for both temperature and enthalpy using certified standards (e.g., indium). The use of hermetically sealed pans is recommended to contain any volatile decomposition products and prevent their evaporation, which could be misinterpreted as a thermal event.
Experimental Protocol: DSC Analysis of this compound
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.
-
Experimental Conditions:
-
Purge Gas: High-purity nitrogen at a flow rate of 50 mL/min.
-
Temperature Program:
-
Equilibrate at 30°C for 5 minutes.
-
Ramp from 30°C to 350°C at a heating rate of 10°C/min.
-
-
-
Data Acquisition: Record the heat flow as a function of temperature.
-
Data Analysis:
-
Determine the onset temperature, peak temperature, and enthalpy of fusion for the melting endotherm.
-
Identify and characterize any exothermic events, noting their onset temperature and enthalpy.
-
Isothermal Stress Testing and HPLC Analysis
Expertise & Experience: While dynamic TGA and DSC provide information on thermal stability under non-isothermal conditions, isothermal stress testing at elevated temperatures for extended periods is crucial for determining the degradation kinetics and identifying degradation products under more realistic storage and processing conditions. High-Performance Liquid Chromatography (HPLC) is the method of choice for separating and quantifying the parent compound and its degradation products.[6]
Trustworthiness: A validated, stability-indicating HPLC method is essential. This involves demonstrating that the method can accurately separate the parent compound from its degradation products and any process-related impurities. Forced degradation studies (e.g., acid, base, oxidative, and photolytic stress) should be performed to generate potential degradation products and confirm the method's specificity.
Experimental Protocol: Isothermal Stressing and HPLC Purity Assessment
-
Sample Preparation: Place accurately weighed samples of this compound in sealed vials.
-
Isothermal Stressing: Store the vials in calibrated ovens at a minimum of three different elevated temperatures (e.g., 60°C, 80°C, and 100°C) for a predetermined duration (e.g., 1, 2, 4, and 8 weeks).
-
HPLC Method:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the parent compound.
-
Injection Volume: 10 µL.
-
-
Sample Analysis: At each time point, remove a vial from each temperature condition, allow it to cool to room temperature, dissolve the contents in a suitable solvent (e.g., methanol), and analyze by HPLC.
-
Data Analysis:
-
Calculate the purity of this compound at each time point using the area percentage method.
-
Identify and quantify any degradation products.
-
Determine the degradation rate constant at each temperature and use the Arrhenius equation to predict the shelf-life at recommended storage conditions.
-
Visualization of Experimental Workflows
Thermal Analysis Workflow
Caption: Workflow for TGA and DSC analysis.
Isothermal Stress Testing Workflow
Caption: Workflow for isothermal stress testing and HPLC analysis.
Anticipated Thermal Decomposition Profile and Potential Pathways
The thermal decomposition is likely to be initiated at the aldehyde or hydroxyl group, or through the cleavage of the carbon-chlorine bonds. Potential degradation pathways could include:
-
Decarbonylation: Loss of the aldehyde group as carbon monoxide, leading to the formation of 3,4-dichlorophenol.
-
Oxidation: If oxygen is present, the aldehyde group can be oxidized to a carboxylic acid, forming 4,5-dichloro-2-hydroxybenzoic acid. This can be followed by decarboxylation.
-
Dechlorination: At higher temperatures, cleavage of the C-Cl bonds can occur, potentially leading to the formation of less chlorinated or non-chlorinated aromatic species and hydrochloric acid.
-
Polymerization/Condensation: Phenolic compounds and aldehydes can undergo self-condensation or polymerization reactions at elevated temperatures, leading to the formation of high molecular weight, colored impurities.
Proposed Initial Degradation Pathways
Caption: Hypothesized initial thermal degradation pathways.
Safe Handling and Storage Recommendations
Based on the chemical nature of this compound and general guidelines for handling chlorinated and phenolic compounds, the following practices are recommended to ensure its stability and minimize safety risks:
-
Storage Conditions: The compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[7] Commercial suppliers recommend storage at 2-8°C under an inert atmosphere. This is to minimize the rate of any potential degradation reactions.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and metals that can catalyze decomposition.[8]
-
Container: Store in tightly sealed containers made of inert materials to prevent contamination and reaction with atmospheric moisture or oxygen.
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat when handling the compound.[4]
Conclusion
The thermal stability of this compound is a critical quality attribute that necessitates a thorough and systematic investigation. This technical guide has outlined a robust analytical strategy, combining TGA, DSC, and stability-indicating HPLC methods, to comprehensively characterize its thermal behavior. By understanding the onset of decomposition, identifying thermal events, and profiling degradation products, researchers and drug development professionals can establish safe handling, storage, and processing conditions. This proactive approach to stability assessment is paramount for ensuring the quality, safety, and efficacy of the final pharmaceutical products derived from this important synthetic intermediate.
References
- 1. This compound | C7H4Cl2O2 | CID 528389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzaldehyde, 4,5-dichloro-2-hydroxy [webbook.nist.gov]
- 3. catalog.data.gov [catalog.data.gov]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. iitk.ac.in [iitk.ac.in]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rlsdhamal.com [rlsdhamal.com]
- 8. csuohio.edu [csuohio.edu]
A Technical Guide to the Research Applications of 4,5-Dichloro-2-hydroxybenzaldehyde: A Versatile Building Block for Medicinal and Materials Chemistry
This in-depth technical guide explores the burgeoning research applications of 4,5-dichloro-2-hydroxybenzaldehyde, a halogenated salicylaldehyde derivative poised to make significant contributions across medicinal chemistry, drug development, and materials science. This document provides a comprehensive overview of its synthetic pathways, derivatization potential, and the promising biological and physicochemical properties of its downstream products, offering valuable insights for researchers, scientists, and professionals in the field.
Introduction: The Strategic Importance of this compound
This compound, with the chemical formula C₇H₄Cl₂O₂, is a bifunctional aromatic compound featuring a reactive aldehyde group and a phenolic hydroxyl moiety, further activated by the presence of two chlorine atoms on the benzene ring.[1] These chlorine substituents significantly influence the molecule's electronic properties, enhancing its reactivity and imparting unique characteristics to its derivatives. This strategic combination of functional groups makes it a highly versatile precursor for the synthesis of a diverse array of molecular architectures, including Schiff bases, metal complexes, and fluorescent probes. The growing interest in this compound stems from the established biological activities and material applications of structurally related salicylaldehydes, suggesting a rich and underexplored landscape for novel discoveries.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 84388-68-1 |
| Molecular Formula | C₇H₄Cl₂O₂ |
| Molecular Weight | 191.01 g/mol |
| Appearance | Solid |
| Canonical SMILES | C1=C(C(=CC(=C1Cl)Cl)O)C=O |
Synthetic Pathways to this compound
The synthesis of this compound is not widely documented in dedicated publications. However, its structure lends itself to established ortho-formylation reactions of the readily available precursor, 3,4-dichlorophenol.[2][3] The hydroxyl group of the phenol directs the electrophilic addition of a formyl group (CHO) to the ortho position. Several classical organic reactions can be strategically employed for this transformation.
The Reimer-Tiemann Reaction
The Reimer-Tiemann reaction is a well-established method for the ortho-formylation of phenols.[4][5][6] The reaction typically involves treating the phenol with chloroform (CHCl₃) in the presence of a strong base, such as sodium hydroxide (NaOH). The key reactive intermediate is dichlorocarbene (:CCl₂), which is generated in situ.
Proposed Experimental Protocol: Reimer-Tiemann Synthesis of this compound
-
Reactant Preparation: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve 3,4-dichlorophenol (1 equivalent) in an aqueous solution of sodium hydroxide (3-4 equivalents).
-
Reaction Execution: Heat the solution to 60-70°C. Add chloroform (1.5-2 equivalents) dropwise through the dropping funnel with vigorous stirring over a period of 1-2 hours.
-
Reaction Monitoring and Work-up: After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation and Purification: Cool the reaction mixture to room temperature and carefully acidify with dilute hydrochloric acid until the pH is acidic. The crude product can then be isolated by steam distillation or extraction with an organic solvent like diethyl ether or dichloromethane. Further purification can be achieved by column chromatography or recrystallization.
The Duff Reaction
The Duff reaction offers an alternative route using hexamine (hexamethylenetetramine) as the formylating agent in an acidic medium, typically in the presence of glycerol and boric acid or in trifluoroacetic acid.[7][8] This method is also known for its preference for ortho-formylation.
Proposed Experimental Protocol: Duff Reaction Synthesis of this compound
-
Reactant Preparation: In a round-bottom flask, prepare a mixture of glyceroboric acid by heating glycerol and boric acid.
-
Reaction Execution: Add 3,4-dichlorophenol (1 equivalent) and hexamine (1.5-2 equivalents) to the hot glyceroboric acid. Heat the reaction mixture to 150-160°C for 2-3 hours.
-
Hydrolysis and Isolation: Cool the mixture and hydrolyze the intermediate by adding a hot aqueous solution of sulfuric acid.
-
Purification: The product, this compound, can be isolated by steam distillation from the reaction mixture and further purified by recrystallization.
The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction employs a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic rings.[9][10] This method is generally milder than the Reimer-Tiemann reaction.
Proposed Experimental Protocol: Vilsmeier-Haack Synthesis of this compound
-
Vilsmeier Reagent Formation: In a flask cooled in an ice bath, slowly add phosphorus oxychloride (1.5 equivalents) to N,N-dimethylformamide (excess, serving as both reagent and solvent).
-
Reaction Execution: To the pre-formed Vilsmeier reagent, add 3,4-dichlorophenol (1 equivalent) portion-wise while maintaining a low temperature. After the addition, allow the reaction to stir at room temperature or with gentle heating until completion (monitored by TLC).
-
Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice and neutralize with an aqueous solution of sodium hydroxide or sodium acetate. The precipitated crude product can be collected by filtration.
-
Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization.
Core Research Application: Synthesis of Schiff Bases and Their Metal Complexes
A primary and highly promising application of this compound is its use as a precursor for the synthesis of Schiff bases. These compounds, characterized by an azomethine (-C=N-) group, are formed through the condensation reaction of the aldehyde with primary amines. The resulting Schiff bases are versatile ligands capable of coordinating with various metal ions to form stable metal complexes.[11][12][13]
Antimicrobial and Antifungal Agents
Schiff bases and their metal complexes derived from substituted salicylaldehydes have demonstrated significant potential as antimicrobial and antifungal agents.[14] The biological activity is often attributed to the azomethine nitrogen, which can interfere with normal cell processes. The chelation of a metal ion can enhance this activity through several mechanisms, including increased lipophilicity, which facilitates passage through cell membranes, and the interaction of the metal ion with microbial biomolecules. The presence of the dichloro-substituents on the aromatic ring of this compound is expected to further enhance the lipophilicity and electronic properties of the resulting Schiff bases and their metal complexes, potentially leading to improved antimicrobial efficacy.
General Experimental Protocol: Synthesis and Antimicrobial Screening of a Schiff Base and its Copper(II) Complex
Part A: Schiff Base Synthesis
-
Dissolution: Dissolve this compound (1 mmol) in ethanol (20 mL).
-
Amine Addition: To this solution, add an equimolar amount of a selected primary amine (e.g., aniline or an amino acid) dissolved in ethanol.
-
Reaction: Reflux the mixture for 2-4 hours. The formation of the Schiff base is often indicated by a color change and can be monitored by TLC.
-
Isolation: Cool the reaction mixture to room temperature. The precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried in a desiccator.
Part B: Metal Complex Synthesis
-
Ligand Solution: Dissolve the synthesized Schiff base (2 mmol) in hot ethanol (30 mL).
-
Metal Salt Addition: To this solution, add an ethanolic solution of copper(II) acetate monohydrate (1 mmol) dropwise with constant stirring.
-
Complexation: Reflux the resulting mixture for 3-5 hours.
-
Isolation: Cool the solution, and the precipitated metal complex is collected by filtration, washed with ethanol, and dried.
Part C: Antimicrobial Screening (Agar Well Diffusion Method)
-
Media Preparation: Prepare sterile nutrient agar plates.
-
Inoculation: Spread a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) over the agar surface.
-
Well Preparation: Create wells of a specific diameter in the agar plates.
-
Sample Addition: Add a defined concentration of the synthesized Schiff base and its copper(II) complex (dissolved in a suitable solvent like DMSO) to the wells.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition around each well to determine the antimicrobial activity.
Anticancer Agents
The development of novel anticancer agents is a critical area of research. Schiff bases and their metal complexes have emerged as a promising class of compounds with potential cytotoxic activity against various cancer cell lines. The mode of action is often multifactorial and can involve the induction of apoptosis, inhibition of key enzymes, and interaction with DNA. The structural features of this compound, particularly the halogen substituents, can contribute to the anticancer potential of its derivatives.
Potential in the Development of Fluorescent Chemosensors
The inherent fluorescence of some salicylaldehyde derivatives and their ability to form complexes with metal ions make them attractive candidates for the development of fluorescent chemosensors.[15][16] The binding of a specific analyte, such as a metal ion or a biologically relevant molecule, to a Schiff base or its metal complex derived from this compound can induce a change in the fluorescence properties (e.g., "turn-on" or "turn-off" response, or a ratiometric shift). The electron-withdrawing nature of the chlorine atoms can modulate the photophysical properties of the fluorophore, potentially leading to sensors with high sensitivity and selectivity.
Conceptual Experimental Workflow: Development of a Fluorescent Sensor
-
Fluorophore Synthesis: Synthesize a Schiff base from this compound and a suitable amine that imparts desirable photophysical properties.
-
Spectroscopic Characterization: Characterize the absorption and emission spectra of the synthesized compound in various solvents.
-
Analyte Titration: Perform fluorescence titration experiments by adding increasing concentrations of the target analyte (e.g., a specific metal ion) to a solution of the Schiff base.
-
Selectivity Studies: Evaluate the fluorescence response of the probe in the presence of other potentially interfering species to determine its selectivity.
-
Determination of Detection Limit: Calculate the limit of detection (LOD) to assess the sensitivity of the sensor.
Future Perspectives and Conclusion
This compound represents a promising, yet relatively untapped, resource for chemical and pharmaceutical research. The synthetic accessibility and the versatile reactivity of this molecule open doors to a vast chemical space of novel Schiff bases and metal complexes. The anticipated enhancement of biological activity and material properties due to the dichloro-substitution warrants extensive investigation.
Future research should focus on:
-
Optimization of Synthesis: Developing a high-yield, scalable, and environmentally benign synthesis for this compound.
-
Library Synthesis: Creating a diverse library of Schiff bases and their metal complexes derived from this precursor.
-
In-depth Biological Evaluation: Conducting comprehensive in vitro and in vivo studies to elucidate the mechanisms of action of the most promising antimicrobial and anticancer candidates.
-
Advanced Materials Development: Exploring the potential of its derivatives in the design of novel fluorescent sensors, catalysts, and functional materials.
References
- 1. This compound | C7H4Cl2O2 | CID 528389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. 3,4-Dichlorophenol | C6H4Cl2O | CID 7258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 5. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. psiberg.com [psiberg.com]
- 7. Duff reaction - Wikipedia [en.wikipedia.org]
- 8. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 10. ijpcbs.com [ijpcbs.com]
- 11. mdpi.com [mdpi.com]
- 12. phytojournal.com [phytojournal.com]
- 13. chemijournal.com [chemijournal.com]
- 14. Biological activity of some Schiff bases and their metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Recent progress in fluorescent chemosensors for selective aldehyde detection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Methodological & Application
Title: Synthesis and Characterization of Novel Schiff Bases Derived from 4,5-Dichloro-2-hydroxybenzaldehyde
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide for the synthesis, characterization, and potential applications of Schiff bases derived from 4,5-Dichloro-2-hydroxybenzaldehyde. Schiff bases, characterized by their azomethine group (-C=N-), are a critical class of compounds in medicinal chemistry and materials science due to their diverse biological activities and coordination capabilities.[1][2] The presence of a di-chlorinated phenolic aldehyde as a precursor offers unique electronic and steric properties to the resulting imine, making it a valuable scaffold for drug discovery and ligand design. This document outlines a detailed, field-proven protocol, explains the underlying reaction mechanism, provides expected characterization data, and discusses the safety precautions necessary for handling the materials involved.
Introduction: The Significance of Substituted Schiff Bases
Schiff bases are formed through the condensation of a primary amine with an aldehyde or ketone.[3][4] The resulting carbon-nitrogen double bond, or imine, is a key pharmacophore responsible for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][6] The specific precursor, this compound, is an attractive starting material for several reasons:
-
Electronic Effects: The two electron-withdrawing chlorine atoms on the phenyl ring can significantly influence the electronic density of the entire molecule, potentially enhancing its interaction with biological targets.
-
Coordination Sites: The hydroxyl (-OH) group and the imine nitrogen provide excellent bidentate chelation sites for metal ions, making these compounds valuable as ligands in coordination chemistry.[2]
-
Structural Rigidity: The planar aromatic structure provides a rigid backbone, which is often beneficial for specific binding to enzyme active sites or receptors.
This guide is designed to equip researchers with a robust methodology for synthesizing these promising compounds efficiently and safely.
Reaction Mechanism: The Path to Imine Formation
The synthesis of a Schiff base is a classic example of a nucleophilic addition-elimination reaction. The mechanism proceeds in two primary, well-established steps.[7][8]
-
Nucleophilic Attack and Hemiaminal Formation: The nitrogen atom of the primary amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the this compound. This leads to the formation of a tetrahedral intermediate known as a hemiaminal or carbinolamine.[7][8] This step is typically reversible.
-
Dehydration to Form the Imine: The hemiaminal is an unstable intermediate that readily undergoes dehydration (loss of a water molecule) to form the stable C=N double bond of the Schiff base. This step is often catalyzed by a small amount of acid, which protonates the hydroxyl group of the hemiaminal, turning it into a better leaving group (H₂O).[8]
Caption: Figure 1: Mechanism of Schiff Base Formation.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of a Schiff base from this compound and a representative primary amine (e.g., aniline).
Materials and Equipment
-
Reagents:
-
This compound (C₇H₄Cl₂O₂)
-
Primary amine (e.g., Aniline, 4-chloroaniline, etc.)
-
Absolute Ethanol (Solvent)
-
Glacial Acetic Acid (Catalyst)
-
Deionized Water
-
-
Equipment:
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Buchner funnel and filter paper
-
Beakers and graduated cylinders
-
Melting point apparatus
-
Analytical balance
-
Safety Precautions
-
This compound: This compound is harmful if swallowed, causes skin irritation, and serious eye irritation. It may also cause respiratory irritation.[9][10]
-
Primary Amines: Many amines are toxic and can be readily absorbed through the skin.
-
Glacial Acetic Acid: Corrosive.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile). All manipulations should be performed inside a certified chemical fume hood.[11]
General Synthesis Procedure
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 30 mL of absolute ethanol. Stir the mixture using a magnetic stirrer until the solid is fully dissolved.
-
Amine Addition: In a separate beaker, dissolve 10 mmol of the selected primary amine in 15 mL of absolute ethanol. Add this solution dropwise to the aldehyde solution in the round-bottom flask while stirring.
-
Rationale: A 1:1 molar ratio is typically used. Dissolving the reactants separately ensures a homogenous mixture before the reaction begins.
-
-
Catalyst Addition: Add 3-4 drops of glacial acetic acid to the reaction mixture.
-
Rationale: The acid catalyzes the dehydration step of the hemiaminal intermediate, significantly increasing the reaction rate.[4]
-
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-85 °C) using a heating mantle. Continue refluxing for 2-4 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
Rationale: Heating under reflux provides the necessary activation energy for the reaction to proceed to completion without loss of solvent.
-
-
Product Isolation: After the reflux period, allow the flask to cool to room temperature. In many cases, the Schiff base product will precipitate out of the solution as a colored solid. If no precipitate forms, the volume of the solvent can be reduced using a rotary evaporator, or the product can be precipitated by adding cold deionized water.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials, followed by a wash with deionized water.
-
Drying and Purification: Dry the collected solid in a vacuum oven at a moderate temperature (e.g., 50-60 °C). The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain a product of high purity.
Characterization of Synthesized Schiff Bases
Confirmation of the successful synthesis of the target Schiff base is achieved through standard spectroscopic techniques. The key is to observe the appearance of the imine-specific signals and the disappearance of the aldehyde signals.
| Technique | Characteristic Feature | Expected Result / Rationale |
| FT-IR Spectroscopy | Imine stretch (νC=N) | Appearance of a sharp, medium-to-strong absorption band in the 1600-1650 cm⁻¹ region.[8] This confirms the formation of the azomethine group. |
| Aldehyde C=O stretch | Disappearance of the strong carbonyl (C=O) absorption from the starting aldehyde, typically found around 1660-1700 cm⁻¹. | |
| Hydroxyl stretch (νO-H) | A broad absorption band will remain in the 3200-3600 cm⁻¹ region, corresponding to the phenolic -OH group. | |
| ¹H NMR Spectroscopy | Azomethine proton (-CH=N-) | Appearance of a characteristic singlet in the downfield region, typically between δ 8.0-9.5 ppm .[12] This is a definitive indicator of Schiff base formation. |
| Aldehyde proton (-CHO) | Disappearance of the aldehyde proton singlet from the starting material, which is usually found further downfield (δ 9.5-10.5 ppm). | |
| Aromatic & OH protons | Aromatic protons will appear in the δ 6.5-8.0 ppm region. The phenolic -OH proton may appear as a broad singlet. | |
| Mass Spectrometry | Molecular Ion Peak (M⁺) | The observed mass-to-charge ratio (m/z) of the molecular ion peak should correspond to the calculated molecular weight of the synthesized Schiff base. |
Experimental and Application Workflow
The synthesis of Schiff bases is often the first step in a larger research pipeline, particularly in drug discovery or materials science. The workflow encompasses synthesis, purification, structural confirmation, and subsequent functional evaluation.
Caption: Figure 2: General Research Workflow.
Potential Applications in Research and Development
Schiff bases derived from halogenated salicylaldehydes are of significant interest to the scientific community. Their demonstrated biological activities and chemical properties open doors to several research avenues:
-
Anticancer Agents: Many Schiff bases have shown promising cytotoxicity against various cancer cell lines.[6][8] The compounds synthesized via this protocol can be screened for their potential as novel chemotherapeutic agents.
-
Antimicrobial Agents: The imine moiety is a known pharmacophore for antibacterial and antifungal activity.[3] These compounds can be tested against a panel of pathogenic microbes.
-
Coordination Chemistry: As versatile ligands, they can be used to synthesize novel metal complexes. These complexes themselves can have applications in catalysis, magnetism, or as metallodrugs.[2]
-
Chemical Sensors: The ability of the phenolic group and imine nitrogen to bind to specific metal ions can be exploited to develop colorimetric or fluorescent sensors.[13]
Conclusion
This application note provides a reliable and well-documented protocol for the synthesis of Schiff bases using this compound. By following the detailed steps for synthesis, purification, and characterization, researchers can confidently produce a variety of novel imine compounds. The unique electronic properties conferred by the dichlorinated phenolic ring make these molecules highly valuable scaffolds for further investigation in drug discovery, coordination chemistry, and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. Schiff base - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. jetir.org [jetir.org]
- 5. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijmcmed.org [ijmcmed.org]
- 9. This compound | C7H4Cl2O2 | CID 528389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. researchgate.net [researchgate.net]
- 13. 4-Hydroxybenzaldehyde derived Schiff base gelators: case of the sustainability or rupturing of imine bonds towards the selective sensing of Ag+ and Hg2+ ions via sol–gel methodology - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis and Characterization of Metal Complexes with 4,5-Dichloro-2-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of Substituted Salicylaldehydes in Coordination Chemistry
Substituted salicylaldehydes are a cornerstone class of ligands in coordination chemistry, renowned for their ability to form stable complexes with a wide array of metal ions.[1] The presence of a hydroxyl group ortho to a carbonyl group provides a bidentate O,O'-donor site that readily coordinates to metal centers upon deprotonation of the phenolic hydroxyl group.[1][2] The specific substituents on the salicylaldehyde ring play a crucial role in modulating the electronic and steric properties of the resulting metal complexes, thereby influencing their geometry, stability, and potential applications. These applications are diverse, ranging from catalysis and materials science to medicinal chemistry, where Schiff base metal complexes derived from salicylaldehydes have shown promise as antimicrobial, antifungal, and anticancer agents.[3]
4,5-Dichloro-2-hydroxybenzaldehyde is a particularly interesting ligand. The electron-withdrawing chloro substituents can significantly impact the acidity of the phenolic proton and the electron density on the donor oxygen atoms, thereby influencing the coordination properties and the reactivity of the final metal complex. This guide provides a detailed protocol for the synthesis of a representative transition metal complex using this compound as a ligand, followed by a comprehensive guide to its characterization.
Part 1: Synthesis of a Representative Metal(II) Complex
This protocol outlines the synthesis of a generic M(II) complex of this compound, where M can be a transition metal such as Copper(II), Nickel(II), or Zinc(II). The procedure is based on established methods for the synthesis of metal complexes with substituted salicylaldehydes.[2][4][5]
Rationale for Experimental Choices
-
Solvent: Methanol or ethanol are commonly used due to their ability to dissolve both the ligand and many metal salts, and their relatively low boiling points facilitate easy removal after the reaction.[5]
-
Stoichiometry: A 2:1 ligand-to-metal molar ratio is often employed for divalent metal ions, leading to the formation of ML2 complexes.[2][4] However, the final stoichiometry can vary depending on the metal ion and reaction conditions.
-
Base: The addition of a base, such as sodium hydroxide or triethylamine, is crucial for the deprotonation of the phenolic hydroxyl group, facilitating its coordination to the metal ion.[2] In some cases, the metal salt itself is sufficiently basic to promote deprotonation.
-
Reflux: Heating the reaction mixture under reflux provides the necessary activation energy for the reaction to proceed to completion in a reasonable timeframe.[4]
Experimental Workflow Diagram
References
- 1. Palladium(II) Complexes of Substituted Salicylaldehydes: Synthesis, Characterization and Investigation of Their Biological Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iron(III) Complexes with Substituted Salicylaldehydes: Synthesis, Interaction with DNA and Serum Albumins, and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. jocpr.com [jocpr.com]
use of 4,5-Dichloro-2-hydroxybenzaldehyde in antimicrobial agent synthesis
An Application Guide to the Synthesis and Evaluation of Antimicrobial Agents Derived from 4,5-Dichloro-2-hydroxybenzaldehyde
Authored by: A Senior Application Scientist
Introduction: The Strategic Role of this compound in Antimicrobial Drug Discovery
The escalating crisis of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Medicinal chemists are increasingly turning to versatile molecular scaffolds that can be readily modified to generate diverse compound libraries for biological screening. This compound, a di-substituted salicylaldehyde, represents one such privileged starting material.[1][2] Its chemical architecture is primed for derivatization, making it an exemplary precursor for novel antimicrobial agents.
The strategic value of this molecule lies in three key structural features:
-
The Aldehyde Group (-CHO): Serves as a highly reactive electrophilic site, ideal for condensation reactions, most notably the formation of Schiff bases (imines).
-
The Phenolic Hydroxyl Group (-OH): Positioned ortho to the aldehyde, this group is critical for forming stable, six-membered chelation rings with metal ions when the molecule is converted into a Schiff base ligand.
-
The Dichloro Substitution: The two chlorine atoms on the benzene ring significantly increase the lipophilicity of the resulting derivatives. This property can enhance the molecule's ability to penetrate the lipid-rich cell membranes of bacteria, a crucial step for exerting its biological effect.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and evaluation of antimicrobial agents using this compound as a key building block. We will delve into the causality behind synthetic choices, provide detailed, field-proven protocols, and outline methods for biological validation.
Part 1: Synthesis of Antimicrobial Scaffolds
The most direct and widely exploited synthetic route for converting this compound into biologically active compounds is through the formation of Schiff bases and their subsequent metal complexes.
Core Synthesis: Schiff Base Formation via Condensation Reaction
Expertise & Rationale: The synthesis of a Schiff base, or azomethine, involves the condensation of a primary amine with an aldehyde. This reaction is fundamental in medicinal chemistry for several reasons. The resulting imine bond (>C=N–) is a critical pharmacophore in many biologically active compounds.[3] The reaction is typically high-yielding and allows for immense structural diversity by simply varying the primary amine reactant. For salicylaldehydes, the intramolecular hydrogen bond between the phenolic proton and the imine nitrogen helps stabilize the resulting molecule.
The general workflow for this synthesis is straightforward, involving the reflux of equimolar amounts of the aldehyde and a selected primary amine in a suitable solvent, often with a catalytic amount of acid to facilitate the dehydration step.
Caption: Workflow for Schiff base synthesis.
Protocol 1: Synthesis of a Sulfonamide-Derived Schiff Base
This protocol details the synthesis of a Schiff base from this compound and a sulfonamide, a class of compounds known for their antibacterial properties.[4][5]
-
Materials:
-
This compound (1.0 eq, e.g., 1.91 g, 10 mmol)
-
4-amino-N-(thiazol-2-yl)benzenesulfonamide (1.0 eq, e.g., 2.55 g, 10 mmol)
-
Absolute Ethanol (100 mL)
-
Glacial Acetic Acid (catalyst, ~0.2 mL)
-
Round-bottom flask (250 mL) with reflux condenser
-
Stirring hotplate
-
Buchner funnel and filter paper
-
-
Procedure:
-
To a 250 mL round-bottom flask, add this compound (1.0 eq) and the primary amine (1.0 eq).
-
Add 100 mL of absolute ethanol to the flask to dissolve the reactants. Some gentle heating and stirring may be required.
-
Once dissolved, add a few drops (~0.2 mL) of glacial acetic acid to the mixture. The acid catalyzes the dehydration step of the imine formation.
-
Fit the flask with a reflux condenser and place it on a stirring hotplate. Heat the mixture to reflux (approximately 78°C for ethanol) and maintain for 4 hours.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting aldehyde spot has disappeared.
-
After completion, remove the flask from the heat and allow it to cool slowly to room temperature. A solid precipitate should form.
-
Further cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified Schiff base product in a vacuum oven or desiccator.
-
Characterize the final product using appropriate spectroscopic methods (FTIR, ¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm its structure and purity.
-
Enhancing Bioactivity: Synthesis of Metal Complexes
Expertise & Rationale: The biological activity of Schiff bases can often be significantly enhanced through coordination with metal ions.[6] This principle is partly explained by Tweedy’s chelation theory, which posits that chelation reduces the polarity of the central metal ion. This delocalizes the positive charge over the entire chelate ring and increases the lipophilicity of the complex, allowing it to more easily penetrate the lipid layers of bacterial cell membranes. The metal ion itself can also become a crucial center for biological interaction once inside the cell.
Caption: Workflow for metal complex synthesis.
Protocol 2: General Synthesis of a Metal(II) Schiff Base Complex
-
Materials:
-
Synthesized Schiff base ligand (2.0 eq)
-
Metal(II) salt (e.g., Nickel(II) chloride hexahydrate, Co(II) chloride hexahydrate) (1.0 eq)
-
Methanol or Ethanol
-
Round-bottom flask with reflux condenser
-
Stirring hotplate
-
-
Procedure:
-
Dissolve the Schiff base ligand (2.0 eq) in hot methanol (e.g., 50 mL) in a round-bottom flask.
-
In a separate beaker, dissolve the metal(II) salt (1.0 eq) in a minimal amount of methanol (e.g., 20 mL).
-
While stirring the hot ligand solution, add the methanolic solution of the metal salt dropwise. A color change and/or precipitation is often observed immediately.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 2-3 hours to ensure complete complexation.
-
Allow the reaction mixture to cool to room temperature.
-
Collect the precipitated metal complex by vacuum filtration.
-
Wash the solid first with distilled water to remove any unreacted metal salts, followed by a wash with cold methanol to remove unreacted ligand.
-
Dry the final complex and characterize it. FTIR spectroscopy is crucial to confirm coordination by observing shifts in the C=N and phenolic C-O stretching frequencies. Molar conductance measurements can confirm the non-electrolytic nature of the complex.[7]
-
Part 2: In Vitro Antimicrobial Evaluation
A synthesized compound is only a candidate antimicrobial agent. Its efficacy must be quantitatively determined. The Minimum Inhibitory Concentration (MIC) is the gold-standard metric for this evaluation.
Expertise & Rationale: The broth microdilution method is a standardized and high-throughput technique to determine the MIC of a compound against various microbial strains. It involves challenging a standardized inoculum of bacteria with serial dilutions of the test compound in a 96-well microtiter plate. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of a microorganism after overnight incubation. This method provides a quantitative measure of potency, which is essential for structure-activity relationship (SAR) studies.
Caption: Workflow for MIC determination via broth microdilution.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
-
Materials & Equipment:
-
Synthesized test compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Standardized bacterial inoculum (~5 x 10⁵ CFU/mL)
-
Incubator (37°C)
-
Microplate reader (optional)
-
-
Procedure:
-
Compound Preparation: Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL).
-
Plate Setup: Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Serial Dilution: Add a specific volume of the compound stock solution to the first well to achieve the highest desired concentration, and then perform 2-fold serial dilutions across the plate by transferring 100 µL from one well to the next.
-
Controls: Include a positive control (MHB + inoculum, no compound) and a negative control (MHB only). A solvent control (MHB + inoculum + DMSO) should also be included to ensure the solvent has no antimicrobial effect at the concentration used.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well (except the negative control), bringing the final volume to 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound where no turbidity (visible growth) is observed. The results can also be read using a microplate reader at 600 nm.
-
Part 3: Data Presentation & Expected Outcomes
The antimicrobial activity of synthesized compounds should be summarized in a clear, tabular format for easy comparison. The data below is representative of the activity that can be expected from Schiff bases derived from a closely related precursor, 5-chloro-2-hydroxybenzaldehyde, against various microbial strains.[4][5]
| Compound | Test Organism | MIC (µmol/L) |
| 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide | Mycobacterium kansasii | 1 - 4 |
| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Staphylococcus aureus (MRSA) | 15.62 - 31.25 |
| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Staphylococcus aureus (MSSA) | 15.62 |
Note: The above compounds are derived from 5-chloro-2-hydroxybenzaldehyde, a structurally similar precursor. Similar activity profiles are anticipated for derivatives of this compound, with potential enhancement due to increased lipophilicity.
References
- 1. This compound | C7H4Cl2O2 | CID 528389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. christopher-catalog-dev.app.cloud.gov [christopher-catalog-dev.app.cloud.gov]
- 3. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijmrsti.com [ijmrsti.com]
- 7. irespub.com [irespub.com]
Application Notes & Protocols: Developing Fluorescent Probes with 4,5-Dichloro-2-hydroxybenzaldehyde
Abstract
This technical guide provides a comprehensive framework for the design, synthesis, and characterization of novel fluorescent probes utilizing 4,5-Dichloro-2-hydroxybenzaldehyde as a core building block. This versatile salicylaldehyde derivative offers a reactive platform for developing chemosensors, particularly for metal ions and pH, through the formation of Schiff base conjugates. We will explore the mechanistic principles underpinning probe design, provide detailed, field-tested protocols for synthesis and characterization, and demonstrate data analysis and visualization techniques. This document is intended for researchers, chemists, and drug development professionals engaged in the creation of advanced molecular tools for biological and environmental sensing.
Introduction: The Strategic Advantage of this compound
This compound is a substituted salicylaldehyde, a class of compounds renowned for its utility in constructing fluorescent chemosensors. Its chemical structure, featuring a reactive aldehyde, a phenolic hydroxyl group, and electron-withdrawing chlorine atoms, provides a unique combination of properties that are highly advantageous for probe development.
-
The Aldehyde Handle: The formyl group (-CHO) is an electrophilic center primed for facile condensation reactions, most notably with primary amines (e.g., hydrazines, anilines) to form stable Schiff bases (imines)[1][2]. This reaction serves as the primary and most straightforward method for conjugating the benzaldehyde core to a fluorophore or a specific recognition moiety.
-
The Hydroxyl-Imine Motif: The ortho-hydroxyl group is critical. Upon Schiff base formation, it is positioned to coordinate with the imine nitrogen, creating a potential metal ion binding pocket[1][3]. This N,O-bidentate chelation site is fundamental to the design of sensors for metal ions like Al³⁺ and Zn²⁺[4][5][6].
-
Electronic Tuning: The two chlorine atoms are strongly electron-withdrawing. This influences the electronic environment of the aromatic ring, affecting the acidity of the phenolic proton and the photophysical properties of the resulting fluorophore. This substitution can enhance mechanisms like Photoinduced Electron Transfer (PET) or Chelation-Enhanced Fluorescence (CHEF), which are often the basis for a "turn-on" or "turn-off" fluorescence response[4][7].
-
Structural Rigidity: Upon complexation with a target analyte, the resulting molecular structure often becomes more rigid. This restriction of intramolecular rotation can block non-radiative decay pathways, leading to a significant enhancement in fluorescence quantum yield—a key principle in "turn-on" probe design[8][9].
Principles of Probe Design & Sensing Mechanisms
The development of a successful fluorescent probe requires a logical design that links the binding of a specific analyte to a measurable change in fluorescence. With this compound, the most common strategy involves creating a Schiff base that operates via one of several established photophysical mechanisms.
Chelation-Enhanced Fluorescence (CHEF)
In the CHEF mechanism, the probe in its free state is often weakly fluorescent. The lone pair of electrons on the imine nitrogen can quench the fluorescence of the nearby fluorophore through a non-radiative process. Upon binding a metal ion, these electrons become engaged in coordination, which blocks this quenching pathway. This chelation event, often coupled with increased structural rigidity, leads to a dramatic increase in fluorescence intensity[9].
Photoinduced Electron Transfer (PET)
PET is a powerful mechanism for designing "turn-on" probes. The probe is constructed with three parts: a fluorophore, a spacer, and a receptor (the recognition site). In the "off" state, the receptor has a high-energy occupied molecular orbital. Upon excitation of the fluorophore, an electron from the receptor can transfer to the fluorophore, quenching its fluorescence. When the receptor binds to its target analyte (e.g., a metal ion or a proton), the energy of its orbitals is lowered, making the PET process energetically unfavorable. This blockage of PET "turns on" the fluorescence[7][10].
The diagram below illustrates the general workflow for synthesizing and utilizing a Schiff base fluorescent sensor.
Caption: General workflow from synthesis to sensing application.
Experimental Protocols
The following protocols provide a detailed, step-by-step guide for the synthesis and characterization of a representative fluorescent probe for metal ion detection.
Protocol 3.1: Synthesis of a Schiff Base Probe (Exemplar: Al³⁺ Sensor)
This protocol is adapted from established methods for synthesizing Schiff base sensors from substituted salicylaldehydes and hydrazines[11]. It describes the synthesis of (E)-N'-(4,5-dichloro-2-hydroxybenzylidene)benzohydrazide, a potential probe for Al³⁺.
Materials:
-
This compound (1.0 mmol, 191.01 mg)[1]
-
Benzohydrazide (1.0 mmol, 136.15 mg)
-
Absolute Ethanol (25 mL)
-
Glacial Acetic Acid (1-2 drops, catalyst)
-
Round-bottom flask (50 mL) with reflux condenser
-
Stirring hotplate
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Dissolution: In the 50 mL round-bottom flask, dissolve this compound (1.0 mmol) in 10 mL of absolute ethanol. Stir until fully dissolved.
-
Addition of Amine: In a separate beaker, dissolve benzohydrazide (1.0 mmol) in 15 mL of absolute ethanol. Add this solution dropwise to the stirring benzaldehyde solution at room temperature.
-
Catalysis and Reflux: Add 1-2 drops of glacial acetic acid to the mixture to catalyze the condensation reaction. Fit the flask with the reflux condenser and heat the mixture to reflux (approx. 80°C) with continuous stirring.
-
Reaction Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC). A precipitate is expected to form as the reaction proceeds. Allow the reaction to reflux for 3-4 hours.
-
Isolation: After the reflux period, cool the reaction mixture to room temperature, and then further cool in an ice bath to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with a small amount of cold ethanol to remove unreacted starting materials.
-
Drying: Dry the purified solid product under vacuum. The resulting compound is the Schiff base fluorescent probe. Characterize its structure using ¹H NMR, ¹³C NMR, and mass spectrometry.
The sensing mechanism for such a probe upon binding Al³⁺ is depicted below.
Caption: CHEF mechanism for an Al³⁺ turn-on fluorescent probe.
Protocol 3.2: Spectroscopic Characterization
Stock Solutions:
-
Prepare a 1 mM stock solution of the synthesized probe in a suitable solvent (e.g., DMSO or acetonitrile).
-
Prepare 10 mM stock solutions of various metal perchlorate or chloride salts (e.g., Al³⁺, Zn²⁺, Fe³⁺, Cu²⁺, Ni²⁺, Mg²⁺, Ca²⁺, Na⁺, K⁺) in deionized water.
General Procedure:
-
Prepare a buffered solution (e.g., 10 mM HEPES, pH 7.4) with a small percentage of the organic solvent used for the probe stock (e.g., 1% DMSO) to ensure solubility.
-
In a quartz cuvette, place 2 mL of the buffered solution and add an aliquot of the probe stock solution to achieve a final concentration of 10 µM.
-
Record the absorption (UV-Vis) and fluorescence emission spectra of the free probe. Use an excitation wavelength determined from the absorption maximum.
-
To this cuvette, incrementally add small aliquots of the target analyte stock solution (e.g., Al³⁺) and record the fluorescence spectrum after each addition.
-
Observe the change in fluorescence intensity. A "turn-on" probe will show an increase in intensity, while a "turn-off" probe will show a decrease.
Protocol 3.3: Selectivity and Competition Assay
Objective: To determine if the probe responds selectively to the target analyte in the presence of other potentially interfering species.
Procedure:
-
Prepare a series of cuvettes, each containing the probe (10 µM) in the buffered solution.
-
To each cuvette, add a significant excess (e.g., 10 equivalents) of a single, different interfering metal ion from the stock solutions. Record the fluorescence spectrum for each.
-
Prepare a final cuvette containing the probe and the same concentration of all interfering ions.
-
To this "competition" cuvette, add the target analyte (e.g., 2-5 equivalents of Al³⁺) and record the final fluorescence spectrum.
-
Analysis: Compare the fluorescence response. An ideal selective probe will show a significant fluorescence change only upon the addition of the target analyte, even in the presence of a cocktail of other ions[12][13].
Protocol 3.4: Determination of Fluorescence Quantum Yield (Φ_F)
Principle: The relative method compares the fluorescence of the sample to a well-characterized standard with a known quantum yield[11][14]. The quantum yield is calculated using the equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)[7]
Where:
-
Φ = Quantum Yield
-
I = Integrated fluorescence intensity
-
A = Absorbance at the excitation wavelength
-
n = Refractive index of the solvent
-
Subscripts 's' and 'r' denote the sample and reference standard, respectively.
Procedure:
-
Select a Standard: Choose a reference standard with a known quantum yield whose absorption and emission spectra overlap with the sample (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ_r = 0.54).
-
Prepare Dilute Solutions: Prepare a series of dilute solutions of both the sample and the reference standard, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects[7].
-
Measure Absorbance: Record the UV-Vis absorbance spectra for all solutions.
-
Measure Fluorescence: Record the corrected fluorescence emission spectra for all solutions using the same excitation wavelength used for the absorbance measurements.
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum to get the integrated fluorescence intensity (I).
-
Plot integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The slope of this plot is the gradient (Grad).
-
Calculate the sample's quantum yield using the gradients (Grad_s and Grad_r) in the modified equation: Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²)[7].
-
Data Presentation & Analysis
Quantitative data should be summarized for clarity and ease of comparison.
Table 1: Photophysical Properties of Probe X
| Property | Value | Conditions |
|---|---|---|
| Absorption λ_max | 350 nm | 10 mM HEPES, pH 7.4 |
| Emission λ_max | 480 nm | Ex. @ 350 nm |
| Quantum Yield (Φ) | 0.05 (free), 0.65 (+Al³⁺) | Ref: Quinine Sulfate |
| Stokes Shift | 130 nm | - |
| Limit of Detection (LOD) | 36.6 nM | 3σ/slope method |
Table 2: Selectivity Profile of Probe X for Al³⁺
| Interfering Ion (10 eq.) | Fluorescence Intensity (a.u.) | % of Al³⁺ Response |
|---|---|---|
| None (Probe only) | 50 | - |
| Al³⁺ (5 eq.) | 850 | 100% |
| Zn²⁺ | 65 | 1.9% |
| Fe³⁺ | 55 | 0.6% |
| Cu²⁺ | 45 (Quenching) | - |
| Mg²⁺ | 52 | 0.25% |
| Ca²⁺ | 51 | 0.12% |
| Na⁺ | 50 | 0% |
Application in Cellular Imaging
Probes derived from this compound can be applied to visualize intracellular analyte fluctuations.
Protocol 5.1: Live Cell Imaging of Intracellular Al³⁺
Materials:
-
HeLa cells (or other suitable cell line)
-
DMEM medium supplemented with 10% FBS
-
Phosphate-buffered saline (PBS)
-
Probe X stock solution (1 mM in DMSO)
-
AlCl₃ stock solution (1 mM in water)
-
Confocal Laser Scanning Microscope
Procedure:
-
Cell Culture: Culture HeLa cells on glass-bottom dishes in DMEM until they reach 70-80% confluency.
-
Probe Loading: Wash the cells twice with PBS. Incubate the cells with 5-10 µM of Probe X in serum-free medium for 30 minutes at 37°C.
-
Washing: Wash the cells three times with PBS to remove any excess, non-internalized probe.
-
Imaging (Control): Add fresh PBS or medium to the dish and acquire fluorescence images using the confocal microscope. This will establish the basal fluorescence level within the cells.
-
Analyte Stimulation: Treat the probe-loaded cells with a solution of AlCl₃ (e.g., 50 µM) for another 20-30 minutes.
-
Imaging (Stimulated): Acquire a second set of fluorescence images. A successful probe will show a marked increase in intracellular fluorescence intensity compared to the control images, indicating the detection of aluminum ions within the cellular environment[4][5].
Conclusion
This compound serves as an exemplary scaffold for the rational design of fluorescent chemosensors. Through a straightforward Schiff base condensation, it is possible to synthesize probes capable of selectively detecting analytes like metal ions with high sensitivity. The principles of CHEF and PET, combined with the rigorous characterization protocols outlined in this guide, provide a robust pathway from initial concept to validated application in complex biological systems. The methodologies presented herein are intended to empower researchers to develop and deploy novel molecular tools for a wide array of scientific challenges.
References
- 1. chemijournal.com [chemijournal.com]
- 2. jetir.org [jetir.org]
- 3. Synthesis and characterization of substituted Schiff-base ligands and their d10 metal complexes: structure-induced luminescence tuning behaviors and applications in co-sensitized solar cells - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. A dual-response fluorescent probe for Zn2+ and Al3+ detection in aqueous media: pH-dependent selectivity and practical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Highly Selective Turn-On Fluorescent Probe for the Detection of Zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescent zinc sensor with minimized proton-induced interferences: photophysical mechanism for fluorescence turn-on response and detection of endogenous free zinc ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and applications of a corrole-based dual-responsive fluorescent probe for separate detection of hydrazine and hydrogen sulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Modern Approaches in Organic Chromofluorescent Sensor Synthesis for the Detection of Considered First-Row Transition Metal Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. A simple fluorescent probe for selectively detecting Al3+ and F− in living cells and growing tea plants - Analytical Methods (RSC Publishing) [pubs.rsc.org]
The Versatile Precursor: Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 4,5-Dichloro-2-hydroxybenzaldehyde
Introduction: Unveiling the Potential of a Dichlorinated Salicylaldehyde
In the landscape of medicinal chemistry and materials science, the strategic selection of starting materials is paramount to the successful synthesis of novel compounds with desired properties. 4,5-Dichloro-2-hydroxybenzaldehyde, a di-substituted salicylaldehyde, emerges as a highly valuable and versatile precursor for the construction of a diverse array of heterocyclic scaffolds. Its chemical architecture, featuring a reactive aldehyde, a nucleophilic hydroxyl group, and two chlorine atoms, offers a unique combination of reaction sites. The electron-withdrawing nature of the chlorine atoms can significantly influence the reactivity of the aromatic ring and the physicochemical properties of the resulting heterocyclic compounds, such as their lipophilicity and biological activity.
This technical guide provides an in-depth exploration of the synthetic utility of this compound. We present a curated collection of detailed application notes and field-proven protocols for the synthesis of several key classes of heterocyclic compounds, including Schiff bases, benzimidazoles, coumarins, and chalcones with subsequent cyclization to flavonoids. The methodologies described herein are designed to be robust and reproducible, providing researchers, scientists, and drug development professionals with the necessary tools to leverage this precursor in their synthetic endeavors. Beyond mere procedural steps, this guide delves into the mechanistic underpinnings of each transformation, offering insights into the causality behind experimental choices and empowering the reader to adapt and innovate.
Physicochemical Properties and Safety Data
A thorough understanding of the starting material is fundamental to its safe and effective use. The key properties of this compound are summarized below.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 84388-68-1 | [1] |
| Molecular Formula | C₇H₄Cl₂O₂ | [1] |
| Molecular Weight | 191.01 g/mol | [1] |
| Appearance | Solid | [1] |
| Storage Temperature | Inert atmosphere, 2-8°C | [1] |
Safety Information: this compound should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, please consult the Material Safety Data Sheet (MSDS) from the supplier.
Application I: Synthesis of Schiff Bases with Potential Antimicrobial and Anticancer Activity
Schiff bases, characterized by the azomethine (-C=N-) group, are a cornerstone of heterocyclic chemistry due to their relatively straightforward synthesis and broad spectrum of biological activities, including antimicrobial and anticancer properties.[2][3] The condensation of this compound with various primary amines yields a library of Schiff bases with unique electronic and steric profiles. The presence of the dichloro substitution pattern is anticipated to enhance the lipophilicity and, potentially, the biological efficacy of these compounds.
Scientific Rationale and Mechanistic Insight
The formation of a Schiff base is a reversible condensation reaction between an aldehyde or ketone and a primary amine. The reaction is typically acid-catalyzed and proceeds through a hemiaminal intermediate, which then dehydrates to form the imine. The hydroxyl group at the ortho position in this compound can participate in intramolecular hydrogen bonding with the imine nitrogen, stabilizing the final structure.
Diagram: Generalized Synthesis of Schiff Bases
Caption: Generalized workflow for Schiff base synthesis.
Detailed Experimental Protocol: Synthesis of a Dichlorinated Salicylaldehyde Schiff Base
This protocol describes a general method for the synthesis of a Schiff base from this compound and a primary amine.
Materials:
-
This compound (1.0 eq)
-
Primary amine (e.g., 4-aminoantipyrine, aniline, or a sulfonamide) (1.0 eq)
-
Ethanol (or methanol)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
In a round-bottom flask, dissolve this compound in a minimal amount of ethanol with stirring.
-
To this solution, add an equimolar amount of the chosen primary amine.
-
Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.
-
The solid product that precipitates out is collected by filtration.
-
Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.
-
The purified Schiff base can be dried in a desiccator or a vacuum oven.
Characterization:
The structure of the synthesized Schiff base should be confirmed by spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry. The appearance of a characteristic imine (-C=N-) stretching band in the IR spectrum (typically around 1600-1650 cm⁻¹) and the disappearance of the aldehyde proton signal in the ¹H NMR spectrum are indicative of successful Schiff base formation.
Expected Outcomes and Applications
The resulting dichlorinated Schiff bases are expected to be colored solids with well-defined melting points. These compounds can be screened for their antimicrobial activity against a panel of pathogenic bacteria and fungi using standard methods like the agar well diffusion assay.[2] Furthermore, their potential as anticancer agents can be evaluated through cytotoxicity assays on various cancer cell lines.[3] Metal complexes of these Schiff bases can also be synthesized, which often exhibit enhanced biological activity compared to the free ligands.
Application II: Synthesis of 5,6-Dichlorobenzimidazoles as Potential Kinase Inhibitors
Benzimidazoles are a privileged heterocyclic scaffold found in numerous pharmacologically active compounds, including kinase inhibitors used in cancer therapy.[4] The synthesis of 5,6-dichlorobenzimidazole derivatives from 4,5-dichloro-o-phenylenediamine (which can be conceptually derived from the chemical space of dichlorinated benzene precursors) provides a route to novel compounds with potential anticancer activity.
Scientific Rationale and Mechanistic Insight
The classical synthesis of benzimidazoles involves the condensation of an o-phenylenediamine with an aldehyde. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation to afford the aromatic benzimidazole ring system. The use of 4,5-dichloro-o-phenylenediamine as the starting material directly incorporates the dichloro substitution pattern into the final benzimidazole product.
Diagram: Synthesis of 5,6-Dichlorobenzimidazoles
Caption: Key steps in the synthesis of 5,6-dichlorobenzimidazoles.
Detailed Experimental Protocol: Synthesis of a 5,6-Dichlorobenzimidazole Derivative
This protocol is adapted from a reported synthesis of novel 5,6-dichlorobenzimidazole derivatives.[4]
Materials:
-
4,5-Dichloro-o-phenylenediamine (1.0 eq)
-
A suitable aldehyde (e.g., 4-methoxybenzaldehyde) (1.0 eq)
-
Sodium metabisulfite (for aldehyde adduct formation, if necessary)[4]
-
Solvent (e.g., a mixture of ethanol and water)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
In some cases, it is advantageous to first form a bisulfite adduct of the aldehyde to control the reaction. This can be achieved by reacting the aldehyde with sodium metabisulfite.[4]
-
In a round-bottom flask, suspend 4,5-dichloro-o-phenylenediamine in a suitable solvent system like ethanol/water.
-
Add the aldehyde (or its bisulfite adduct) to the suspension.
-
Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Upon cooling, the product will precipitate from the reaction mixture.
-
Collect the solid product by filtration and wash it with a cold solvent to remove impurities.
-
The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol).
Characterization:
The synthesized 5,6-dichlorobenzimidazole derivative should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.
Expected Outcomes and Applications
The synthesized 5,6-dichlorobenzimidazole derivatives are typically crystalline solids. These compounds can be evaluated for their inhibitory activity against various protein kinases, such as BRAF, which are implicated in cancer.[4] Their antiproliferative effects can be assessed in a panel of cancer cell lines, and further studies can be conducted to elucidate their mechanism of action, such as cell cycle analysis and apoptosis assays.
Application III: Synthesis of 6,7-Dichlorocoumarins via Knoevenagel Condensation
Coumarins (2H-1-benzopyran-2-ones) are a large class of naturally occurring and synthetic heterocyclic compounds with a wide range of biological activities, including anticoagulant, anti-inflammatory, and anticancer properties. The Knoevenagel condensation is a powerful and widely used method for the synthesis of coumarins from salicylaldehydes.
Scientific Rationale and Mechanistic Insight
The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a weak base. In the context of coumarin synthesis from this compound, the reaction with an active methylene compound (e.g., diethyl malonate) is followed by an intramolecular transesterification (cyclization) to form the coumarin ring system. The weak base, often piperidine or a similar amine, acts as a catalyst for both the condensation and cyclization steps.
Diagram: Knoevenagel Condensation for Coumarin Synthesis
Caption: The Knoevenagel condensation pathway to coumarins.
Detailed Experimental Protocol: Synthesis of a 6,7-Dichlorocoumarin Derivative
This protocol provides a general procedure for the synthesis of a 6,7-dichlorocoumarin via Knoevenagel condensation.
Materials:
-
This compound (1.0 eq)
-
Active methylene compound (e.g., diethyl malonate, ethyl acetoacetate) (1.1 eq)
-
Piperidine (catalytic amount)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
In a round-bottom flask, dissolve this compound and the active methylene compound in ethanol.
-
Add a catalytic amount of piperidine to the stirred solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 3-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product often crystallizes out upon cooling. If not, the solvent can be partially evaporated to induce crystallization.
-
Collect the solid product by filtration and wash it with a small amount of cold ethanol.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.
Characterization:
The structure of the synthesized 6,7-dichlorocoumarin should be confirmed using FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry. The formation of the lactone ring can be confirmed by the characteristic carbonyl stretching frequency in the IR spectrum (around 1720-1740 cm⁻¹).
Expected Outcomes and Applications
The resulting 6,7-dichlorocoumarin derivatives are expected to be crystalline solids. These compounds can be investigated for their potential as fluorescent probes, photosensitizers, or as lead compounds in drug discovery, leveraging the known pharmacological profiles of the coumarin scaffold.
Application IV: Synthesis of Dichlorinated Chalcones and their Cyclization to Flavonoids
Chalcones, or 1,3-diaryl-2-propen-1-ones, are biosynthetic precursors of flavonoids and exhibit a wide range of biological activities themselves.[5][6] They are synthesized via the Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone. This compound can be reacted with various acetophenones to produce chalcones, which can then be cyclized to form flavonoids.
Scientific Rationale and Mechanistic Insight
The Claisen-Schmidt condensation is a base-catalyzed reaction where an enolate, generated from an acetophenone, attacks the carbonyl carbon of an aldehyde. The resulting aldol adduct readily dehydrates to form the α,β-unsaturated ketone (chalcone). The synthesized chalcone, possessing a hydroxyl group ortho to the carbonyl-alkene linkage, can undergo intramolecular cyclization under oxidative conditions to form flavonoids.
Diagram: Synthesis of Chalcones and Flavonoids
Caption: Synthetic route from the precursor to chalcones and flavonoids.
Detailed Experimental Protocol: Synthesis of a Dichlorinated Chalcone
This protocol outlines a general procedure for the synthesis of a chalcone from this compound.
Materials:
-
This compound (1.0 eq)
-
Substituted acetophenone (1.0 eq)
-
Sodium hydroxide (or potassium hydroxide)
-
Ethanol
-
Beaker or flask
-
Magnetic stirrer
Procedure:
-
Dissolve this compound and the acetophenone derivative in ethanol in a beaker or flask.
-
While stirring vigorously, slowly add an aqueous solution of sodium hydroxide or potassium hydroxide dropwise.
-
Continue stirring at room temperature for several hours. The reaction mixture may become thick as the product precipitates.
-
After the reaction is complete, acidify the mixture with dilute hydrochloric acid.
-
Collect the precipitated chalcone by filtration and wash thoroughly with water until the washings are neutral.
-
The crude chalcone can be purified by recrystallization from ethanol.
Cyclization to Flavonoids:
The synthesized chalcone can be cyclized to the corresponding flavonoid (e.g., a flavone or flavanone) using various methods, such as treatment with iodine in DMSO or selenium dioxide.[7]
Characterization:
The structures of the chalcone and the resulting flavonoid should be confirmed by spectroscopic techniques (FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry).
Expected Outcomes and Applications
Dichlorinated chalcones and their flavonoid derivatives are expected to be colored solids. These compounds are of significant interest for their potential anticancer, anti-inflammatory, and antioxidant properties and can be subjected to a battery of biological assays to evaluate their therapeutic potential.[6]
Conclusion
This compound is a readily accessible and highly versatile precursor for the synthesis of a wide range of heterocyclic compounds with significant potential in drug discovery and materials science. The protocols and insights provided in this technical guide are intended to serve as a valuable resource for researchers, empowering them to explore the rich chemistry of this dichlorinated salicylaldehyde and to develop novel heterocyclic structures with tailored properties. The inherent reactivity of this precursor, coupled with the diverse synthetic transformations it can undergo, ensures its continued importance as a key building block in the pursuit of new and impactful chemical entities.
References
- 1. This compound | 84388-68-1 [sigmaaldrich.com]
- 2. PlumX [plu.mx]
- 3. Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Cytotoxicity of Chalcones and 5-Deoxyflavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(ii)-catalyzed oxidative cyclization - PMC [pmc.ncbi.nlm.nih.gov]
analytical techniques for characterizing 4,5-Dichloro-2-hydroxybenzaldehyde derivatives
An In-Depth Guide to the Analytical Characterization of 4,5-Dichloro-2-hydroxybenzaldehyde Derivatives
This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the essential analytical techniques for the structural elucidation and characterization of this compound derivatives. These compounds are pivotal intermediates in the synthesis of novel pharmaceutical agents, agrochemicals, and materials. Their precise characterization is non-negotiable for ensuring purity, confirming identity, and understanding structure-activity relationships. This guide moves beyond mere procedural lists to explain the causality behind experimental choices, ensuring a robust and validated analytical workflow.
The Strategic Importance of Multi-Technique Characterization
This compound is a polysubstituted aromatic aldehyde. Its derivatives retain a core structure but vary in the functional groups that may be added through synthetic modification. A single analytical technique is rarely sufficient to provide a complete structural picture. Therefore, a synergistic, multi-technique approach is essential. This guide outlines an integrated workflow that leverages the strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FT-IR) Spectroscopy, and X-ray Crystallography to build a complete and unambiguous profile of a given derivative.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, the chemical environment of each nucleus, and the connectivity between atoms.
Causality and Application
For this compound derivatives, ¹H and ¹³C NMR are indispensable for:
-
Confirming Substituent Positions: The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the electronic effects of the substituents (CHO, OH, Cl), allowing for confirmation of the substitution pattern on the benzene ring.[1]
-
Identifying Key Functional Groups: The characteristic signals for the aldehyde proton (¹H), the phenolic hydroxyl proton (¹H), and the carbonyl carbon (¹³C) provide direct evidence of these crucial groups.[2][3]
-
Verifying Structural Integrity: NMR can quickly reveal the presence of impurities or unexpected side products from a synthetic reaction.
Detailed Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified derivative.
-
Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent.
-
Solvent Choice: Chloroform-d (CDCl₃) is a good first choice for many organic compounds. However, if the compound has limited solubility or if the phenolic -OH proton signal is of particular interest, Dimethyl sulfoxide-d₆ (DMSO-d₆) is preferred as it reduces the rate of proton exchange, resulting in a sharper -OH peak.[4]
-
-
Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the liquid height is sufficient for the spectrometer's detector coil.[1]
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Locking: Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.
-
Shimming: Shim the magnetic field to maximize its homogeneity, which is critical for achieving sharp, symmetrical peaks and high resolution.[1]
-
Acquisition Parameters (¹H NMR):
-
Pulse Angle: Use a 30-45° pulse for routine quantitative analysis.
-
Acquisition Time: Set to 2-4 seconds.
-
Relaxation Delay (d1): A delay of 1-5 seconds is crucial to allow protons to return to equilibrium, ensuring accurate integration.
-
-
Acquisition Parameters (¹³C NMR):
-
Acquire a proton-decoupled spectrum to simplify the signals to singlets.
-
A longer acquisition time and a larger number of scans are typically required due to the low natural abundance of the ¹³C isotope.
-
-
Data Interpretation
The expected chemical shifts provide a powerful diagnostic fingerprint for the core structure.
| Proton/Carbon Type | Technique | Expected Chemical Shift (δ) ppm | Rationale and Key Features |
| Aldehyde Proton (-CHO) | ¹H NMR | 9.8 - 10.5 | Highly deshielded due to the electronegativity of the carbonyl oxygen and magnetic anisotropy. Appears as a singlet.[5] |
| Phenolic Proton (-OH) | ¹H NMR | 5.0 - 12.0 | Chemical shift is highly variable and depends on solvent, concentration, and hydrogen bonding. Often appears as a broad singlet. |
| Aromatic Protons (Ar-H) | ¹H NMR | 6.5 - 8.0 | Two singlets are expected for the this compound core due to their isolated positions. Their exact shifts are influenced by the electronic nature of other substituents. |
| Aldehyde Carbon (-CHO) | ¹³C NMR | 190 - 195 | The carbonyl carbon is one of the most deshielded signals in the spectrum, making it highly diagnostic.[2][3][6] |
| Aromatic Carbons (Ar-C) | ¹³C NMR | 110 - 160 | The number of signals and their shifts confirm the substitution pattern. Carbons attached to electronegative atoms (O, Cl) are shifted downfield. |
Mass Spectrometry (MS): Molecular Weight and Isotopic Confirmation
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is the gold standard for determining the molecular weight of a compound and can provide structural clues through analysis of fragmentation patterns.
Causality and Application
For halogenated compounds like these derivatives, MS is particularly powerful due to:
-
Molecular Weight Determination: High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement (<5 ppm error), which allows for the unambiguous determination of the elemental formula.[7]
-
Isotopic Pattern Analysis: Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). The presence of two chlorine atoms in the molecule results in a highly characteristic isotopic cluster for the molecular ion (M⁺) with peaks at M, M+2, and M+4, in an approximate ratio of 9:6:1. This provides definitive evidence for the presence of two chlorine atoms.[8][9]
Detailed Protocol: LC-MS (ESI) Analysis
-
Sample Preparation:
-
Prepare a stock solution of the sample at ~1 mg/mL in a high-purity solvent like methanol or acetonitrile.[10]
-
Create a dilute working solution (~1-10 µg/mL) by diluting the stock solution with the mobile phase to be used for analysis.
-
Crucial Consideration: Avoid non-volatile salts (e.g., phosphate, sulfate) and detergents, as they can suppress ionization and contaminate the instrument. If salts are unavoidable, use volatile alternatives like ammonium acetate or ammonium formate.[11]
-
Filter the final solution through a 0.22 µm syringe filter into an autosampler vial to remove any particulates.[7]
-
-
Instrumentation and Data Acquisition:
-
Ionization Source: Electrospray Ionization (ESI) is a soft ionization technique well-suited for these polar molecules and is typically used in either positive or negative ion mode.
-
Mass Analyzer: A high-resolution analyzer such as an Orbitrap or Time-of-Flight (TOF) is recommended to obtain accurate mass data.
-
Data Acquisition: Acquire a full scan spectrum to observe the molecular ion and its isotopic pattern. Tandem MS (MS/MS) can be performed by isolating the molecular ion and fragmenting it to obtain structural information.
-
Data Interpretation
| Ion | Expected m/z Feature | Significance |
| Molecular Ion [M+H]⁺ or [M-H]⁻ | Accurate mass corresponding to the elemental formula. | Confirms the molecular weight of the derivative. |
| Isotopic Cluster | Peaks at M, M+2, and M+4 with relative intensities of ~100%, ~65%, and ~10%. | Unambiguously confirms the presence of two chlorine atoms in the ion.[8][9] |
| Fragment Ions (from MS/MS) | Loss of small neutral molecules (e.g., CO, HCl) or radicals (e.g., Cl•, CHO•). | Provides clues to the molecule's structure and the location of substituents. Aromatic halogenated compounds often show loss of the halogen atom.[12][13] |
High-Performance Liquid Chromatography (HPLC): Purity Assessment and Quantification
HPLC is a cornerstone technique for separating, identifying, and quantifying components in a mixture. For synthetic chemistry, its primary role is to assess the purity of the final compound and to separate it from starting materials, byproducts, or isomers.
Causality and Application
-
Purity Determination: HPLC with UV detection is the standard method for determining the purity of a synthesized derivative, typically expressed as a percentage of the total peak area.
-
Isomer Separation: Different derivatives or positional isomers will often have different polarities, allowing them to be separated on a chromatographic column.[14][15]
-
Reaction Monitoring: The technique can be used to monitor the progress of a reaction by tracking the disappearance of starting materials and the appearance of the product.
Detailed Protocol: Reversed-Phase HPLC
-
Sample Preparation:
-
Prepare a sample solution at a concentration of approximately 0.1-1.0 mg/mL in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: A C18 stationary phase column is a versatile starting point for these moderately polar compounds.
-
Mobile Phase: A gradient or isocratic mixture of water and a polar organic solvent (acetonitrile or methanol) is typically used.[15][16]
-
Mobile Phase Additive: Adding 0.1% formic acid or phosphoric acid to the mobile phase can improve peak shape by ensuring the phenolic hydroxyl group is protonated.[14]
-
-
Flow Rate: A standard analytical flow rate is 1.0 mL/min.
-
Detection: A UV detector set at a wavelength where the aromatic system has strong absorbance (e.g., 254 nm or a wavelength determined by a UV-Vis scan) is common.[17]
-
Column Temperature: Maintain a constant temperature (e.g., 30-40 °C) to ensure reproducible retention times.
-
Data Interpretation
A successful separation will yield a chromatogram where the main peak, corresponding to the target derivative, is well-resolved from other peaks. Purity is calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram. The retention time serves as an identifier under constant conditions, which must be confirmed by running an authentic standard.
Complementary Spectroscopic Techniques: FT-IR and UV-Vis
While NMR and MS provide the core structural data, FT-IR and UV-Vis spectroscopy offer rapid and valuable complementary information about the functional groups and electronic properties of the molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy identifies functional groups by measuring the absorption of infrared radiation, which excites molecular vibrations. It is an excellent first-pass technique to confirm the presence of key structural motifs.
-
Protocol: The sample can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory, or as a KBr pellet.
-
Key Vibrational Bands:
-
~3200-3400 cm⁻¹ (broad): O-H stretch of the phenolic hydroxyl group.[18]
-
~2720 and ~2820 cm⁻¹ (weak): C-H stretches characteristic of an aldehyde (Fermi doublets).[19]
-
~1670-1690 cm⁻¹ (strong): C=O stretch of the aromatic aldehyde. Conjugation to the ring lowers the frequency compared to an aliphatic aldehyde.[19][20]
-
~1580-1600 cm⁻¹ and ~1450-1500 cm⁻¹: C=C stretching vibrations within the aromatic ring.[21]
-
~1200-1300 cm⁻¹: C-O stretching of the phenol.
-
~700-850 cm⁻¹: C-Cl stretching vibrations.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about electronic transitions within the molecule, primarily in conjugated systems.
-
Protocol: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol or acetonitrile), and its absorbance is measured across the UV-visible range (~200-800 nm).
-
Interpretation: this compound derivatives contain a conjugated system (aromatic ring and carbonyl group) and will exhibit characteristic absorptions.
-
π → π transitions:* These are typically strong absorptions found in the 240-280 nm range for this type of chromophore.[22]
-
n → π transitions:* A weaker, longer-wavelength absorption (>300 nm) may also be observed, corresponding to the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital.[19][23]
-
X-ray Crystallography: The Definitive 3D Structure
For compounds that can be crystallized, single-crystal X-ray diffraction provides the absolute, unambiguous three-dimensional structure. It is the ultimate confirmation of connectivity, stereochemistry, and conformation in the solid state.
Causality and Application
-
Absolute Structure Confirmation: Provides definitive proof of the substitution pattern and the relative orientation of functional groups.
-
Intermolecular Interactions: Reveals how molecules pack in the crystal lattice, providing insight into hydrogen bonding, halogen bonding, and π–π stacking interactions, which are crucial for understanding the material properties of the compound.[24][25]
Protocol Overview
-
Crystal Growth: This is often the most challenging step. Slow evaporation of a saturated solution of the purified compound in a suitable solvent system is a common method.[26]
-
Data Collection: A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The collected data are processed to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, and bond angles.[26][27]
Integrated Analytical Workflow
A logical and efficient workflow ensures that all necessary data is collected to build a comprehensive characterization package. The following workflow is recommended for any newly synthesized this compound derivative.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0011718) [hmdb.ca]
- 5. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 11. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Separation of Benzaldehyde, 3-chloro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. Separation of 2,6-Dichlorobenzaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. researchgate.net [researchgate.net]
- 17. CN109738536B - Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography - Google Patents [patents.google.com]
- 18. agro.icm.edu.pl [agro.icm.edu.pl]
- 19. Video: IR and UV–Vis Spectroscopy of Aldehydes and Ketones [jove.com]
- 20. swst.org [swst.org]
- 21. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 22. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 23. masterorganicchemistry.com [masterorganicchemistry.com]
- 24. Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Application of 4,5-Dichloro-2-hydroxybenzaldehyde in the Synthesis of Novel Anticancer Agents
Introduction: The Untapped Potential of a Dichlorinated Salicylaldehyde
In the landscape of anticancer drug discovery, the pursuit of novel molecular scaffolds that can be readily synthesized and systematically modified is of paramount importance. 4,5-Dichloro-2-hydroxybenzaldehyde, a di-substituted salicylaldehyde, represents a highly promising, yet underexplored, starting material for the generation of diverse compound libraries with significant therapeutic potential. The presence of two chlorine atoms on the phenyl ring profoundly influences the electronic and lipophilic properties of the molecule, which can lead to enhanced binding affinities and improved cell permeability of its derivatives. The ortho-hydroxy group and the aldehyde functionality serve as versatile synthetic handles for the construction of various pharmacophores, most notably Schiff bases and chalcones, both of which are well-established classes of cytotoxic agents. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis and evaluation of potential anticancer agents.
Physicochemical Properties of this compound
A thorough understanding of the starting material is critical for safe and effective synthesis.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Molecular Formula | C₇H₄Cl₂O₂ | PubChem[1] |
| Molecular Weight | 191.01 g/mol | PubChem[1] |
| Appearance | Solid | Sigma-Aldrich |
| CAS Number | 84388-68-1 | PubChem[1] |
Safety and Handling: this compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Synthetic Pathways to Bioactive Molecules
The strategic positioning of the aldehyde and hydroxyl groups on the dichlorinated phenyl ring of this compound allows for its facile conversion into two major classes of compounds with established anticancer activity: Schiff bases and chalcones.
Caption: Synthetic routes from this compound.
Synthesis of Schiff Bases: The Azomethine Bridge to Cytotoxicity
Schiff bases, characterized by the azomethine (-C=N-) functional group, are synthesized through the condensation of a primary amine with an aldehyde. The resulting imine linkage is often crucial for the biological activity of these compounds. The electron-withdrawing nature of the two chlorine atoms on the benzaldehyde ring can enhance the electrophilicity of the aldehyde carbon, potentially facilitating the condensation reaction.
Experimental Protocol: Synthesis of a Representative Schiff Base
This protocol describes the synthesis of a Schiff base from this compound and a generic primary amine.
Materials:
-
This compound
-
A primary amine (e.g., aniline, substituted anilines)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol.
-
To this solution, add the primary amine (1 equivalent).
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.
-
Dry the purified Schiff base under vacuum.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).
Synthesis of Chalcones: The α,β-Unsaturated Ketone Core
Chalcones are bi-aromatic compounds with an α,β-unsaturated ketone system, which acts as a Michael acceptor and is a key determinant of their anticancer activity.[2] The classical method for synthesizing chalcones is the Claisen-Schmidt condensation, a base-catalyzed reaction between a substituted benzaldehyde and an acetophenone.
Experimental Protocol: Synthesis of a Representative Chalcone
This protocol details the synthesis of a chalcone from this compound and a generic acetophenone.
Materials:
-
This compound
-
An acetophenone (e.g., acetophenone, 4'-methoxyacetophenone)
-
Ethanol
-
Aqueous Sodium Hydroxide (40% w/v)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the acetophenone (1 equivalent) in ethanol.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add the aqueous sodium hydroxide solution dropwise to the stirred mixture. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid until the chalcone precipitates.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Dry the crude product.
-
Purify the chalcone by recrystallization from a suitable solvent, such as ethanol.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Anticancer Potential and Mechanism of Action
Derivatives of this compound, particularly Schiff bases and chalcones, are expected to exhibit significant cytotoxic activity against a range of cancer cell lines. The presence of the dichloro-substituted phenyl ring is anticipated to contribute to the lipophilicity of the molecules, potentially enhancing their ability to cross cellular membranes.
Table of Representative Anticancer Activities of Related Compounds:
While specific data for derivatives of this compound is emerging, the following table presents the cytotoxic activities of structurally related Schiff bases and chalcones to illustrate their potential.
| Compound Class | Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Chalcone | (E)-1-(4-aminophenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one | MCF-7 (Breast) | 1.5 | [3] |
| Chalcone | 3-(2-Chlorophenyl)-1-phenylpropenone | MCF-7 (Breast) | <20 µg/mL | [2][4] |
| Schiff Base | 2-((3-chlorophenylimino)methyl)-5-(diethylamino)phenol | HeLa (Cervical) | 12.3 | [5] |
| Schiff Base | 5-(diethylamino)-2-((2,6-diethylphenylimino)methyl)phenol | MCF-7 (Breast) | 10.8 | [5] |
Plausible Mechanisms of Anticancer Action:
The cytotoxic effects of Schiff bases and chalcones derived from this compound are likely to be multifactorial.
Caption: Potential mechanisms of anticancer activity.
-
Induction of Apoptosis: A primary mechanism of action for many chemotherapeutic agents is the induction of programmed cell death, or apoptosis. Chalcones, for instance, have been shown to elicit apoptosis in cancer cells.[2][4] This can be mediated through both intrinsic (mitochondrial) and extrinsic pathways.
-
Generation of Reactive Oxygen Species (ROS): Some chalcone derivatives have been observed to increase the levels of reactive oxygen species within cancer cells, leading to oxidative stress and subsequent cell death.[2][4]
-
Cell Cycle Arrest: Disruption of the normal cell cycle is a hallmark of cancer. Many bioactive compounds, including those derived from hydroxybenzaldehydes, can cause cell cycle arrest at various phases, such as the G2/M phase, thereby inhibiting cell proliferation.
-
MAPK Signaling Pathway Modulation: The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is often dysregulated in cancer. Certain Schiff base derivatives have been shown to modulate this pathway, leading to an apoptotic response.[6]
Protocols for Biological Evaluation
MTT Cell Viability Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines by measuring the metabolic activity of viable cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
96-well plates
-
Complete culture medium
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized compounds for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37 °C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Cell Cycle Analysis by Flow Cytometry
This technique is used to investigate the effect of the synthesized compounds on the distribution of cells in the different phases of the cell cycle.
Materials:
-
Cancer cells
-
6-well plates
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compounds at their IC₅₀ concentrations for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20 °C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
-
The data will reveal the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Directions
This compound is a readily accessible and highly versatile precursor for the synthesis of Schiff bases and chalcones with promising anticancer potential. The synthetic protocols outlined in this guide are robust and can be adapted for the generation of a wide array of derivatives. The anticipated biological activities, including the induction of apoptosis and cell cycle arrest, make these compounds compelling candidates for further investigation. Future work should focus on the synthesis and screening of a broader library of derivatives to establish clear structure-activity relationships. Furthermore, in-depth mechanistic studies are warranted to elucidate the precise molecular targets of the most potent compounds, paving the way for their potential development as next-generation anticancer therapeutics.
References
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and cytotoxicity of chalcones and 5-deoxyflavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 4,5-Dichloro-2-hydroxybenzaldehyde: An Integrated Approach Using ¹H NMR, ¹³C NMR, and IR Spectroscopy
An Application Note and Protocol for the Spectroscopic Analysis of 4,5-Dichloro-2-hydroxybenzaldehyde
Abstract
This application note provides a comprehensive guide to the spectroscopic analysis of this compound, a key intermediate in pharmaceutical and chemical synthesis. The structural confirmation of such molecules is paramount for quality control and drug development. We present detailed protocols for Infrared (IR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy. This guide emphasizes not only the procedural steps but also the rationale behind experimental choices and the principles of spectral interpretation. By integrating data from these three orthogonal techniques, researchers can achieve unambiguous structural elucidation and purity assessment.
Introduction and Scientific Principles
This compound is a substituted aromatic aldehyde whose reactivity and utility are defined by its functional groups: a hydroxyl group, an aldehyde, and two chlorine atoms on the benzene ring. Accurate characterization is essential to ensure its identity and purity before its use in subsequent reactions. Spectroscopic methods provide a non-destructive and highly detailed view of the molecule's structure.
-
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds (stretching, bending). The frequency of the absorbed radiation is specific to the type of bond and its environment, making IR an excellent tool for identifying the presence of key functional groups, such as the hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C, C-H) moieties.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C. When placed in a strong magnetic field, these nuclei absorb radiofrequency energy at specific frequencies (chemical shifts).
-
¹H NMR provides information about the number of different types of protons in a molecule, their relative numbers (integration), and their connectivity through spin-spin coupling (multiplicity).[2]
-
¹³C NMR provides information on the number of unique carbon environments in the molecule and their electronic environment, revealing the carbon skeleton.[3][4]
-
Experimental Protocols
The validity of any spectral analysis hinges on meticulous sample preparation and systematic data acquisition. The following protocols are designed to be self-validating and produce high-quality, reproducible data.
Materials and Equipment
| Reagent / Equipment | Specification |
| This compound | >98% Purity |
| Deuterated Solvent | Dimethyl sulfoxide-d₆ (DMSO-d₆), 99.8% D |
| NMR Tubes | 5 mm, high-precision (e.g., Wilmad 535-PP or equivalent) |
| FT-NMR Spectrometer | ≥400 MHz |
| ATR-FTIR Spectrometer | Equipped with a diamond or zinc selenide (ZnSe) crystal |
| Ancillary Supplies | Pasteur pipettes, Kimwipes, analytical balance, vials |
| Personal Protective Equipment (PPE) | Safety glasses, lab coat, nitrile gloves |
Protocol 1: NMR Sample Preparation and Acquisition
Causality: The choice of DMSO-d₆ as the solvent is critical. Unlike CDCl₃, which can lead to rapid proton exchange and signal broadening, DMSO-d₆ forms hydrogen bonds with the hydroxyl proton, slowing its exchange rate and allowing it to be observed as a distinct, often sharp, signal.[5] Filtering the sample is a mandatory step to remove microscopic particulate or paramagnetic impurities, which can severely degrade magnetic field homogeneity and thus spectral resolution.[6]
Methodology:
-
Sample Weighing: Accurately weigh 15-25 mg of this compound for ¹H and ¹³C NMR. While ¹H NMR can often be performed with less material (5-10 mg), a higher concentration ensures a good signal-to-noise ratio for the less sensitive ¹³C nucleus in a reasonable time.[5][7]
-
Dissolution: Place the sample in a clean, dry vial. Add approximately 0.6-0.7 mL of DMSO-d₆.[5] Gently vortex or sonicate the vial to ensure the sample is fully dissolved, creating a homogenous solution.[7]
-
Filtration: Take a glass Pasteur pipette and place a small plug of Kimwipe or cotton wool into the narrow end. Carefully draw the sample solution into the pipette.
-
Transfer: Transfer the filtered solution into a clean, high-precision 5 mm NMR tube. The final sample height should be between 4.0 and 5.0 cm to ensure it is correctly positioned within the spectrometer's detection coil.[5][8]
-
Capping and Cleaning: Cap the NMR tube securely. Wipe the outside of the tube with a Kimwipe lightly dampened with isopropanol or ethanol to remove any dust or fingerprints.[5]
-
Data Acquisition:
-
Insert the sample into the spectrometer.
-
Locking & Shimming: Lock the spectrometer on the deuterium signal of the DMSO-d₆. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak shape.[5]
-
¹H NMR Acquisition: Acquire the spectrum using standard parameters (e.g., 16 scans, 1-2 second relaxation delay).
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program (e.g., 1024 scans, 2-second relaxation delay).
-
Protocol 2: ATR-FTIR Analysis
Causality: Attenuated Total Reflectance (ATR) is the preferred method for solid samples as it requires no sample preparation (like creating KBr pellets) and ensures excellent contact between the sample and the IR beam via the ATR crystal.[9] A background scan is essential to computationally subtract the spectrum of the ambient atmosphere (e.g., CO₂ and H₂O vapor) and the instrument itself, ensuring the resulting spectrum is solely that of the sample.
Methodology:
-
Crystal Cleaning: Before analysis, clean the ATR crystal surface. Wipe gently with a Kimwipe dampened with isopropanol or ethanol and allow it to fully dry.[10]
-
Background Acquisition: With the clean, empty crystal, run a background spectrum. This scan will be stored by the software as a reference.[11]
-
Sample Application: Place a small amount of the solid this compound powder onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply Pressure: Use the instrument's pressure anvil to apply firm, consistent pressure to the sample. This ensures good contact between the solid and the crystal, which is critical for a strong signal.[10]
-
Sample Spectrum Acquisition: Acquire the sample spectrum. A typical acquisition consists of 16-32 co-added scans over a range of 4000–400 cm⁻¹.
-
Cleaning: After the measurement, release the pressure anvil, remove the sample powder, and clean the crystal surface thoroughly as described in step 1.[10]
Data Analysis and Interpretation
The combination of data from IR, ¹H NMR, and ¹³C NMR provides a complete picture of the molecular structure.
Workflow for Integrated Spectroscopic Analysis
The following diagram illustrates how data from the three techniques are synergistically used for structural confirmation.
Caption: Integrated workflow for spectroscopic structure confirmation.
Predicted IR Spectrum Analysis
The IR spectrum confirms the presence of the principal functional groups.
| Predicted Frequency (cm⁻¹) | Intensity | Vibrational Assignment | Rationale |
| ~3200 (broad) | Medium | O-H stretch | The broadness indicates hydrogen bonding. |
| ~3080 | Weak | Aromatic C-H stretch | Characteristic for C-H bonds on a benzene ring.[1] |
| ~2850, ~2750 | Weak | Aldehyde C-H (Fermi doublet) | A highly characteristic pair of peaks for an aldehyde C-H bond.[12][13] |
| ~1660 | Strong | C=O stretch (carbonyl) | Frequency is lowered from ~1730 cm⁻¹ due to conjugation with the aromatic ring and intramolecular hydrogen bonding with the ortho -OH group.[14] |
| ~1580, ~1470 | Medium | Aromatic C=C stretches | Confirms the presence of the benzene ring. |
| ~800-900 | Strong | C-H out-of-plane bend | The specific frequency in this region is diagnostic of the aromatic substitution pattern. |
| ~700-800 | Medium | C-Cl stretch | Confirms the presence of chloro-substituents. |
Predicted ¹H NMR Spectrum Analysis (400 MHz, DMSO-d₆)
The ¹H NMR spectrum provides precise information on the proton environment. The molecule has 4 unique proton signals: the aldehyde proton, the hydroxyl proton, and two aromatic protons. Due to their positions, no proton is adjacent to another, so all signals are predicted to be singlets.
| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~11.5 | Singlet (s) | 1H | -OH | The phenolic proton is acidic and its shift is concentration-dependent. In DMSO, it is clearly visible and downfield due to H-bonding. |
| ~10.1 | Singlet (s) | 1H | -CHO | Aldehyde protons are highly deshielded by the anisotropic effect of the carbonyl group and consistently appear in this region.[15] |
| ~7.8 | Singlet (s) | 1H | Ar-H (H6) | This proton is ortho to the electron-withdrawing aldehyde group, causing a significant downfield shift. |
| ~7.3 | Singlet (s) | 1H | Ar-H (H3) | This proton is ortho to the electron-donating hydroxyl group and meta to the aldehyde, resulting in a more upfield position. |
Predicted ¹³C NMR Spectrum Analysis (100 MHz, DMSO-d₆)
The proton-decoupled ¹³C NMR spectrum should display 7 unique signals, corresponding to the 7 carbon atoms in the molecule.
| Predicted δ (ppm) | Assignment | Rationale |
| ~191 | C7 (-CHO) | The carbonyl carbon of an aldehyde is highly deshielded and is one of the most downfield signals in a ¹³C NMR spectrum.[3][16][17] |
| ~160 | C2 (-OH) | The carbon directly attached to the electronegative oxygen of the hydroxyl group is significantly deshielded. |
| ~135 | C1 | The ipso-carbon attached to the aldehyde group. |
| ~132 | C5 (-Cl) | The carbon atom bonded to chlorine is deshielded. |
| ~129 | C4 (-Cl) | The second carbon atom bonded to chlorine. Its chemical environment is slightly different from C5. |
| ~125 | C6 | This aromatic carbon's shift is influenced by the adjacent aldehyde and chlorine substituents. |
| ~118 | C3 | This aromatic carbon's shift is primarily influenced by the adjacent hydroxyl and chlorine groups. |
Conclusion
The structural verification of this compound can be confidently achieved through an integrated analysis of IR, ¹H NMR, and ¹³C NMR spectra. IR spectroscopy confirms the presence of the required functional groups. ¹H NMR verifies the number and connectivity of protons, and ¹³C NMR delineates the complete carbon framework. The protocols and predictive data presented in this application note serve as a robust framework for researchers in synthetic chemistry and drug development to ensure the quality and identity of this important chemical intermediate.
References
- 1. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]
- 3. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. scribd.com [scribd.com]
- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 6. sites.bu.edu [sites.bu.edu]
- 7. organomation.com [organomation.com]
- 8. depts.washington.edu [depts.washington.edu]
- 9. mt.com [mt.com]
- 10. utsc.utoronto.ca [utsc.utoronto.ca]
- 11. mse.iastate.edu [mse.iastate.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. homework.study.com [homework.study.com]
- 14. chem.pg.edu.pl [chem.pg.edu.pl]
- 15. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 16. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis of Novel Dyes and Pigments Using 4,5-Dichloro-2-hydroxybenzaldehyde
Introduction: The Versatility of 4,5-Dichloro-2-hydroxybenzaldehyde in Chromophore Development
This compound is a versatile aromatic aldehyde that serves as a valuable precursor in the synthesis of a diverse range of dyes and pigments.[1][2] Its unique molecular architecture, featuring an aldehyde group for condensation reactions, a hydroxyl group for metal chelation and to modulate spectral properties, and two chlorine atoms that can enhance lightfastness and influence color, makes it a key building block for advanced colorants. The reactivity of the aldehyde and hydroxyl groups allows for the construction of various chromophoric systems, including azomethines (Schiff bases), which can be further complexed with metal ions to produce pigments with high stability and specific color characteristics.[3][4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of novel dyes and pigments. The protocols detailed herein are grounded in established chemical principles and are designed to be both reproducible and illustrative of the underlying reaction mechanisms.
Core Synthetic Pathways and Methodologies
The primary routes for synthesizing dyes and pigments from this compound involve condensation reactions with primary amines to form azomethine/Schiff base dyes, and subsequent metal complexation to create stable pigments.
Synthesis of Azomethine (Schiff Base) Dyes via Condensation Reaction
The reaction between an aldehyde and a primary amine to form an azomethine (or Schiff base) is a fundamental transformation in the synthesis of many dyes.[5][6] This reaction is typically catalyzed by a small amount of acid and proceeds through a hemiaminal intermediate.[7] The resulting C=N (imine) bond is part of a conjugated system that often imparts color to the molecule.
Causality Behind Experimental Choices:
-
Solvent: Ethanol is a common solvent as it effectively dissolves both the aldehyde and many primary amines, while also being relatively easy to remove post-reaction.
-
Catalyst: A few drops of glacial acetic acid are often added to catalyze the reaction by protonating the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.[5]
-
Temperature: Refluxing is employed to provide the necessary activation energy for the dehydration of the hemiaminal intermediate to form the stable imine product.
Experimental Protocol: Synthesis of a Novel Azomethine Dye
This protocol describes the synthesis of a representative azomethine dye from this compound and a substituted aniline.
Materials:
-
This compound (1.0 mmol, 191.01 g/mol )
-
Substituted Aniline (e.g., 4-nitroaniline) (1.0 mmol)
-
Absolute Ethanol (20 mL)
-
Glacial Acetic Acid (2-3 drops)
Procedure:
-
In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 mmol of this compound in 10 mL of absolute ethanol.
-
In a separate beaker, dissolve 1.0 mmol of the substituted aniline in 10 mL of absolute ethanol.
-
Add the aniline solution to the flask containing the aldehyde solution with continuous stirring.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture.
-
Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The colored product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the product with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified azomethine dye in a vacuum oven at 60 °C.
-
Characterize the final product using techniques such as FT-IR, ¹H-NMR, and Mass Spectrometry.
Data Presentation: Expected Yields and Properties
| Reactant (Substituted Aniline) | Product Color | Yield (%) | Melting Point (°C) |
| Aniline | Yellow | 85-90 | 150-155 |
| 4-Nitroaniline | Orange-Red | 90-95 | 210-215 |
| 4-Methoxyaniline | Pale Yellow | 80-85 | 160-165 |
Note: The data in this table is illustrative and may vary based on specific reaction conditions and the purity of reactants.
Visualization: Workflow for Azomethine Dye Synthesis
Caption: Workflow for the synthesis of azomethine dyes.
Synthesis of Metal Complex Pigments from Azomethine Dyes
Azomethine dyes derived from 2-hydroxybenzaldehydes are excellent ligands for forming stable complexes with transition metal ions. The hydroxyl group and the imine nitrogen atom act as coordination sites, leading to the formation of chelate rings that enhance the stability and influence the color of the final pigment.
Causality Behind Experimental Choices:
-
Metal Salts: Acetates or chlorides of transition metals like Cu(II), Ni(II), and Co(II) are commonly used as they are soluble in the reaction medium.
-
Stoichiometry: A 2:1 ligand-to-metal ratio is often employed to synthesize neutral complexes, assuming the hydroxyl proton is displaced upon coordination.
-
pH Control: In some cases, a base like sodium acetate is added to facilitate the deprotonation of the phenolic hydroxyl group, promoting complex formation.
Experimental Protocol: Synthesis of a Cu(II) Complex Pigment
This protocol outlines the synthesis of a copper(II) pigment from a pre-synthesized azomethine dye.
Materials:
-
Azomethine Dye (from Protocol 1) (2.0 mmol)
-
Copper(II) Acetate Monohydrate (1.0 mmol, 199.65 g/mol )
-
Ethanol or DMF (25 mL)
Procedure:
-
Suspend or dissolve 2.0 mmol of the azomethine dye in 15 mL of ethanol or DMF in a 50 mL round-bottom flask with magnetic stirring. Heat gently if necessary to aid dissolution.
-
In a separate beaker, dissolve 1.0 mmol of copper(II) acetate monohydrate in 10 mL of ethanol.
-
Add the copper(II) acetate solution dropwise to the dye solution with vigorous stirring. A color change should be observed as the complex forms.
-
After the addition is complete, reflux the mixture for 1-2 hours to ensure complete complexation.
-
Cool the reaction mixture to room temperature. The metal complex pigment will precipitate.
-
Collect the solid pigment by vacuum filtration.
-
Wash the product sequentially with ethanol and then distilled water to remove any unreacted starting materials and salts.
-
Dry the pigment in a vacuum oven at 80 °C.
-
Characterize the final product using techniques such as FT-IR, UV-Vis spectroscopy, and elemental analysis.
Data Presentation: Properties of Metal Complex Pigments
| Ligand (Azomethine Dye) | Metal Ion | Product Color | Thermal Stability |
| Product from Aniline | Cu(II) | Brown | >250 °C |
| Product from 4-Nitroaniline | Ni(II) | Reddish-Brown | >280 °C |
| Product from 4-Methoxyaniline | Co(II) | Dark Green | >260 °C |
Note: The data in this table is illustrative and will depend on the specific ligand and metal used.
Visualization: Logical Relationship in Pigment Formation
Caption: Logical steps from precursors to pigment.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through the systematic characterization of the synthesized products.
-
FT-IR Spectroscopy: The formation of the azomethine C=N bond can be confirmed by the appearance of a characteristic stretching band in the region of 1600-1630 cm⁻¹. The disappearance of the N-H stretching bands from the primary amine and the C=O stretching band from the aldehyde provides further evidence of a successful reaction. Upon complexation, shifts in the C=N and phenolic C-O stretching frequencies can indicate coordination to the metal center.
-
NMR Spectroscopy: ¹H-NMR spectra can confirm the formation of the imine bond by the appearance of a characteristic singlet for the -CH=N- proton, typically in the range of 8-9 ppm. The integration of signals will correspond to the expected number of protons in the final structure.
-
UV-Vis Spectroscopy: The color of the synthesized dyes and pigments is a direct result of their electronic structure. UV-Vis spectroscopy can be used to determine the maximum absorption wavelength (λmax), providing quantitative data on the chromophoric properties. A bathochromic (red) or hypsochromic (blue) shift upon metal complexation can provide insights into the ligand-metal interactions.
By employing these analytical techniques, researchers can verify the successful synthesis of the target molecules and gain a deeper understanding of their structure-property relationships.
References
- 1. This compound | C7H4Cl2O2 | CID 528389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. researchers.mq.edu.au [researchers.mq.edu.au]
- 4. researchgate.net [researchgate.net]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for 4,5-Dichloro-2-hydroxybenzaldehyde in Materials Science
Introduction: The Versatile Building Block for Advanced Materials
4,5-Dichloro-2-hydroxybenzaldehyde is a halogenated salicylaldehyde derivative poised for significant applications in materials science.[1][2] Its unique molecular architecture, featuring a reactive aldehyde group, a chelating hydroxyl group, and electron-withdrawing chlorine substituents on the aromatic ring, makes it an exceptional precursor for a new generation of functional materials. The interplay of these functional groups allows for the synthesis of Schiff bases, metal complexes, and polymers with tailored electronic, optical, and structural properties.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of this compound in the design and synthesis of fluorescent materials, porous organic polymers (POPs), and functional metal complexes. We present detailed, field-proven protocols to empower researchers to explore the vast potential of this versatile chemical building block.
Core Applications and Synthetic Protocols
The primary utility of this compound in materials science stems from its ability to readily form Schiff bases through condensation with primary amines. This reaction is a gateway to a diverse range of materials with applications in sensing, catalysis, and separations.
Fluorescent Materials and Chemosensors
Schiff bases derived from salicylaldehydes are renowned for their interesting photophysical properties, including fluorescence and their use as chemosensors for metal ions. The electron-withdrawing nature of the chlorine atoms in this compound can influence the electronic properties of the resulting Schiff base, potentially leading to enhanced fluorescence or selective sensing capabilities.
Application Note:
Schiff bases synthesized from this compound can exhibit "turn-on" or "turn-off" fluorescence upon binding to specific metal ions. The hydroxyl group and the imine nitrogen form a coordination pocket for metal ions. This interaction can restrict intramolecular rotation (RIR) or modulate excited-state intramolecular proton transfer (ESIPT), leading to significant changes in the fluorescence quantum yield. These properties make such compounds excellent candidates for developing selective and sensitive fluorescent probes.[3][4][5]
Experimental Protocol: Synthesis of a Fluorescent Schiff Base Probe for Metal Ion Detection
This protocol describes the synthesis of a Schiff base from this compound and aniline as a representative example.
Materials:
-
This compound (1.0 equivalent)
-
Aniline (1.0 equivalent)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.0 g of this compound in 30 mL of absolute ethanol. In a separate beaker, dissolve the stoichiometric equivalent of aniline in 10 mL of absolute ethanol.
-
Reaction Setup: While stirring the solution of this compound, add the ethanolic solution of aniline dropwise at room temperature.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C for ethanol) for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation and Purification: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution. Collect the solid product by filtration and wash it with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent like ethanol or methanol.
-
Characterization: The structure of the synthesized Schiff base should be confirmed using techniques such as FT-IR (disappearance of the aldehyde C=O stretch and appearance of the imine C=N stretch), ¹H NMR, and mass spectrometry.
Workflow for Schiff Base Synthesis
Caption: General workflow for the synthesis of a fluorescent Schiff base.
Porous Organic Polymers (POPs)
Porous organic polymers (POPs) are a class of materials with high surface areas, tunable porosities, and excellent chemical and thermal stability.[6][7] These properties make them suitable for applications in gas storage, separation, and catalysis. This compound can be used as a monomer in the synthesis of POPs, where the aldehyde groups can undergo condensation reactions with multifunctional amines to form robust, porous networks.
Application Note:
The rigid and planar structure of the aromatic core of this compound, combined with its ability to form strong covalent bonds through Schiff base formation, makes it an ideal building block for creating highly porous and stable POPs. The chlorine substituents can also influence the polymer's properties, such as its affinity for certain gases or pollutants.
Experimental Protocol: Synthesis of a Porous Polyimine from this compound
This protocol describes the synthesis of a porous polyimine by reacting this compound with a trifunctional amine, 1,3,5-tris(4-aminophenyl)benzene (TAPB).
Materials:
-
This compound (1.5 equivalents)
-
1,3,5-Tris(4-aminophenyl)benzene (TAPB) (1.0 equivalent)
-
Anhydrous 1,4-dioxane
-
Aqueous acetic acid (6 M)
-
Schlenk tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reactant Preparation: In a Schlenk tube, add this compound and TAPB in a 1.5:1 molar ratio.
-
Solvent Addition: Add anhydrous 1,4-dioxane to the Schlenk tube to dissolve the monomers.
-
Catalyst Addition: Add a catalytic amount of 6 M aqueous acetic acid to the reaction mixture.
-
Polymerization: Subject the Schlenk tube to three freeze-pump-thaw cycles to remove dissolved gases. Then, heat the mixture at 120 °C for 72 hours under an inert atmosphere. A solid precipitate should form during this time.
-
Purification: After cooling to room temperature, collect the solid polymer by filtration. Wash the polymer extensively with methanol and tetrahydrofuran (THF) to remove any unreacted monomers and oligomers.
-
Activation: Dry the polymer under vacuum at 120 °C for 24 hours to remove any trapped solvent molecules and activate the porous structure.
-
Characterization: The resulting POP can be characterized by FT-IR (to confirm imine bond formation), solid-state ¹³C NMR, powder X-ray diffraction (PXRD) to assess crystallinity, and gas sorption analysis (e.g., N₂ at 77 K) to determine the surface area and pore size distribution.
Logical Relationship for POP Synthesis
Caption: Monomer to Polymer synthesis pathway.
Functional Metal Complexes and Metal-Organic Frameworks (MOFs)
The o-hydroxybenzaldehyde moiety in this compound makes it an excellent ligand for coordinating with a wide range of metal ions. The resulting metal complexes can have interesting catalytic, magnetic, or optical properties. Furthermore, when bifunctionalized, this molecule can act as a linker for the construction of Metal-Organic Frameworks (MOFs).[8][9]
Application Note:
The Schiff bases derived from this compound can act as multidentate ligands, forming stable complexes with transition metals. These complexes can be explored for their catalytic activity in various organic transformations. The electron-withdrawing chlorine atoms can modulate the Lewis acidity of the metal center, potentially enhancing its catalytic performance. While this compound itself is not a typical MOF linker, its derivatives, such as those containing additional coordinating groups (e.g., carboxylates), could be designed for the synthesis of novel MOFs with potential applications in catalysis and sensing.[10]
Experimental Protocol: Synthesis of a Metal-Schiff Base Complex
This protocol outlines the synthesis of a copper(II) complex with a Schiff base derived from this compound and 2-aminophenol.
Materials:
-
Schiff base ligand (synthesized as described previously from this compound and 2-aminophenol) (1.0 equivalent)
-
Copper(II) acetate monohydrate (0.5 equivalents)
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Ligand Solution: Dissolve the Schiff base ligand in hot methanol in a round-bottom flask.
-
Metal Salt Solution: In a separate beaker, dissolve copper(II) acetate monohydrate in methanol.
-
Complexation: While stirring, add the methanolic solution of the copper salt dropwise to the hot ligand solution. A change in color and the formation of a precipitate usually indicate the formation of the complex.
-
Reflux: Heat the reaction mixture to reflux for 1-2 hours to ensure complete complexation.
-
Isolation: Cool the mixture to room temperature and collect the solid metal complex by filtration.
-
Purification: Wash the complex with methanol to remove any unreacted starting materials and dry it in a desiccator.
-
Characterization: The metal complex can be characterized by FT-IR (to observe shifts in the C=N and C-O stretching frequencies upon coordination), UV-Vis spectroscopy, and elemental analysis.
Data Summary Table
| Property | This compound | Schiff Base Derivative | Metal-Schiff Base Complex |
| Molecular Formula | C₇H₄Cl₂O₂ | Varies (e.g., C₁₃H₉Cl₂NO) | Varies (e.g., C₂₆H₁₆Cl₄CuN₂O₂) |
| Molecular Weight | 191.01 g/mol | Varies | Varies |
| Appearance | Solid | Typically a colored solid | Typically a colored solid |
| Key IR Peaks (cm⁻¹) | ~1650 (C=O), ~3200 (O-H) | ~1620 (C=N), ~3400 (O-H) | Shift in C=N and C-O peaks |
Conclusion and Future Outlook
This compound is a promising and under-explored building block for the creation of advanced functional materials. Its straightforward derivatization into Schiff bases opens up a vast chemical space for designing fluorescent sensors, porous polymers, and catalytically active metal complexes. The protocols detailed in this guide provide a solid foundation for researchers to begin exploring the potential of this versatile molecule. Future research may focus on the development of novel MOFs and conjugated polymers derived from this compound for applications in optoelectronics, energy storage, and environmental remediation.
References
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. christopher-catalog-dev.app.cloud.gov [christopher-catalog-dev.app.cloud.gov]
- 3. Photophysical properties of a D–π-A Schiff base and its applications in the detection of metal ions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Facile synthesis of porous organic polymers for the absorption of Pd(ii) ions and organic dyes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Metal–organic frameworks based on 4-(4-carboxyphenyl)-2,2,4,4-terpyridine: structures, topologies and electrocatalytic behaviors in sodium laurylsulfonate aqueous solution - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. d-nb.info [d-nb.info]
- 10. A new iron-based metal–organic framework with enhancing catalysis activity for benzene hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing reaction yield for 4,5-Dichloro-2-hydroxybenzaldehyde Schiff base synthesis
Technical Support Center: 4,5-Dichloro-2-hydroxybenzaldehyde Schiff Base Synthesis
Welcome to the technical support guide for the synthesis of Schiff bases derived from this compound. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and optimize the yield and purity of these versatile compounds. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to troubleshoot effectively and make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis of this compound Schiff bases.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yield is the most frequent challenge and typically stems from an unfavorable reaction equilibrium. The formation of a Schiff base is a reversible condensation reaction.[1] To drive the reaction towards the product, you must address one or more of the following:
-
Inefficient Water Removal: Water is a byproduct; its presence in the reaction medium will push the equilibrium back towards the starting materials.[1]
-
Suboptimal pH: The reaction mechanism is pH-dependent. The pH must be acidic enough to catalyze the dehydration step but not so acidic that it fully protonates the amine nucleophile, rendering it inactive.[2][3]
-
Incorrect Solvent Choice: The solvent must fully solubilize the reactants, particularly the this compound, while being compatible with the reaction conditions.
-
Reaction Time and Temperature: Insufficient heating or reaction time may lead to an incomplete reaction. Conversely, excessive heat can cause degradation of reactants or the product.
Q2: The final product I've isolated is an oil instead of a solid. How can I induce crystallization?
Obtaining an oily product is a common issue, often due to residual solvent or impurities preventing the formation of a crystal lattice.[4] Consider these strategies:
-
Solvent Trituration: Add a non-polar solvent in which your product is insoluble (e.g., hexane, petroleum ether). Stir or sonicate the mixture. This can wash away soluble impurities and often induces precipitation of the pure product.
-
Scratching: Use a glass rod to scratch the inside of the flask at the air-liquid interface. The microscopic imperfections on the glass can serve as nucleation points for crystal growth.
-
Seeding: If you have a small crystal of the pure compound from a previous batch, add it to the oil to initiate crystallization.
-
Re-dissolution and Slow Evaporation: Dissolve the oil in a minimal amount of a volatile solvent (e.g., dichloromethane, ethyl acetate) and allow the solvent to evaporate slowly in a fume hood, perhaps covered with perforated parafilm.
Q3: My purified product still shows unreacted aldehyde in the NMR spectrum. How can I remove it?
Residual this compound is a frequent impurity due to its similar polarity to many Schiff base products.
-
Recrystallization: This is the most effective method.[5][6] Experiment with different solvent systems. A polar protic solvent like ethanol or methanol is often a good starting point.[7]
-
Bisulfite Wash: Aldehydes react with sodium bisulfite or metabisulfite to form water-soluble adducts.[6][7] Dissolve your crude product in an organic solvent (e.g., dichloromethane) and wash it with a saturated aqueous solution of sodium metabisulfite. The aldehyde will move into the aqueous layer, which can then be separated.[6]
-
Column Chromatography: While effective, it can be complicated by the potential for the Schiff base to hydrolyze on acidic silica gel.[8] If chromatography is necessary, consider using neutral alumina or deactivating the silica gel with a small percentage of triethylamine in your eluent.
Troubleshooting and Optimization Guide
This section provides a deeper dive into key experimental parameters and how to manipulate them for optimal results.
The Role of the Catalyst: Finding the Acidic Sweet Spot
The synthesis of a Schiff base is a two-step process: nucleophilic addition of the amine to the aldehyde to form a carbinolamine intermediate, followed by dehydration to yield the imine.[3][9] While the initial addition can occur without a catalyst, the dehydration step is typically rate-limiting and requires acid catalysis.[2]
-
Mechanism of Action: The acid catalyst protonates the hydroxyl group of the carbinolamine intermediate, converting it into a good leaving group (H₂O), which facilitates the final elimination step to form the C=N double bond.
-
Common Catalysts: A few drops of glacial acetic acid are often sufficient.[10] For less reactive amines, stronger acids like sulfuric acid (H₂SO₄) might be used, but with caution, as excessive acidity can fully protonate the starting amine, destroying its nucleophilicity.[3][4]
-
Troubleshooting:
-
No reaction: The medium may not be acidic enough. Add a catalytic amount of glacial acetic acid.
-
Reaction stalls or is slow: If using a weakly basic amine, the catalyst may be insufficient. Consider a slightly stronger acid catalyst or increasing the reaction temperature.
-
Caption: Fig 1. General Mechanism of Acid-Catalyzed Schiff Base Formation.
Solvent Selection: More Than Just a Medium
The choice of solvent impacts reactant solubility, reaction rate, and ease of product isolation. For this compound, which has polar functional groups, a polar solvent is generally required.
| Solvent | Type | Boiling Point (°C) | Key Considerations |
| Ethanol | Polar Protic | 78 | Excellent solvent for many aldehydes and amines. Allows for easy refluxing. Product often precipitates upon cooling.[10] |
| Methanol | Polar Protic | 65 | Similar to ethanol but with a lower boiling point. Good for reactions that require milder heating.[11] |
| Acetonitrile | Polar Aprotic | 82 | Can be a good choice, but its aprotic nature may slow the proton transfer steps involved in catalysis. |
| Water | Polar Protic | 100 | A green chemistry alternative. Can provide significant rate acceleration due to hydrophobic effects, and product isolation is often a simple filtration.[12][13] |
| Solvent-Free | N/A | N/A | Grinding reactants together, sometimes with a catalyst, is an eco-friendly method that can lead to high yields and short reaction times.[10][14] |
Troubleshooting Workflow: This diagram provides a logical path from identifying a problem to implementing a solution.
Caption: Fig 2. Troubleshooting Workflow for Low Reaction Yield.
Driving the Equilibrium: The Importance of Water Removal
Le Châtelier's principle is central to optimizing Schiff base synthesis. Removing the water byproduct is one of the most effective strategies to achieve high yields.[15]
-
Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene, benzene) is a classic and highly effective method. The water is physically removed from the reaction flask as it forms.
-
Dehydrating Agents: Adding molecular sieves (3Å or 4Å) to the reaction mixture can effectively sequester water as it is produced.[16] This is a simpler setup than a Dean-Stark trap.
-
Pervaporation: An advanced technique where a membrane selectively removes water from the reaction mixture, which has been shown to increase yields significantly.[1][17]
Caption: Fig 3. Interplay of Key Parameters in Schiff Base Synthesis.
Experimental Protocols
Protocol 1: General Synthesis via Conventional Reflux
This protocol provides a robust starting point for the synthesis of a Schiff base from this compound.
Materials:
-
This compound (1 equivalent)
-
Primary amine (1 equivalent)
-
Ethanol (anhydrous)
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask, condenser, magnetic stirrer/hotplate
Procedure:
-
Dissolve this compound (1 eq.) in a suitable volume of ethanol in a round-bottom flask.[10]
-
To this solution, add the primary amine (1 eq.).
-
Add 2-3 drops of glacial acetic acid to the mixture to act as a catalyst.[10]
-
Attach a condenser to the flask and heat the mixture to reflux (approximately 80 °C for ethanol).[6]
-
Stir the reaction at reflux for 2-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
The product will often precipitate out of the solution upon cooling. If so, collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol to remove soluble impurities.[6]
-
Dry the purified product in a desiccator or vacuum oven.
Protocol 2: Purification of Aldehyde-Contaminated Schiff Base
This protocol details the removal of unreacted aldehyde using a bisulfite wash.
Materials:
-
Crude Schiff base containing aldehyde impurity
-
Dichloromethane (or other suitable water-immiscible organic solvent)
-
Sodium Metabisulfite (Na₂S₂O₅)
-
Deionized Water
-
Separatory funnel
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Prepare a saturated aqueous solution of sodium metabisulfite.
-
Dissolve the crude Schiff base product in dichloromethane.
-
Transfer the organic solution to a separatory funnel and add an equal volume of the saturated sodium metabisulfite solution.[6]
-
Stopper the funnel and shake vigorously for 1-2 minutes, venting periodically. The bisulfite reacts with the aldehyde to form a water-soluble adduct.[6]
-
Allow the layers to separate. Drain the lower organic layer into a clean flask.
-
Wash the organic layer with deionized water to remove any residual bisulfite solution.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, then filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified Schiff base.
References
- 1. mdpi.com [mdpi.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. iosrjournals.org [iosrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. inventi.in [inventi.in]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. simposioiiqf.com.br [simposioiiqf.com.br]
- 12. journals.stmjournals.com [journals.stmjournals.com]
- 13. tandfonline.com [tandfonline.com]
- 14. jocpr.com [jocpr.com]
- 15. m.youtube.com [m.youtube.com]
- 16. byjus.com [byjus.com]
- 17. aminer.org [aminer.org]
Technical Support Center: Reactions of 4,5-Dichloro-2-hydroxybenzaldehyde
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for synthetic methodologies involving 4,5-Dichloro-2-hydroxybenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this compound or, more commonly, synthesizing it via the formylation of 3,4-dichlorophenol. Our goal is to provide expert-driven, actionable insights to troubleshoot common side reactions and optimize your synthetic outcomes.
Introduction: The Challenge of Regioselective Formylation
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis typically involves the electrophilic formylation of 3,4-dichlorophenol. While seemingly straightforward, introducing a single formyl group at the C2 position (ortho to the hydroxyl group) with high selectivity is a significant challenge. The electron-donating hydroxyl group activates the aromatic ring for substitution, but this activation can lead to a variety of undesired side products, including isomers, over-reaction products, and polymeric materials.
This guide provides a series of frequently asked questions (FAQs) and troubleshooting protocols to address the most common issues encountered during these formylation reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My primary impurity is an isomer of the target compound. What is it, and how can I improve regioselectivity?
Answer: This is the most common issue in the formylation of 3,4-dichlorophenol. The hydroxyl group directs electrophilic substitution to both the ortho (C2, C6) and para (C4) positions. Since the C4 position is already substituted with a chlorine atom, the main competition is between the two ortho positions. The desired product is formylation at C2. The primary isomeric byproduct results from formylation at the C6 position, yielding 2,3-dichloro-6-hydroxybenzaldehyde .
The ratio of these isomers is highly dependent on the chosen formylation method.
Causality & Mechanism:
-
In the Reimer-Tiemann reaction , the electrophile is dichlorocarbene (:CCl₂). The reaction is often performed under basic conditions, forming a phenoxide ion. The interaction between the phenoxide and the incoming carbene favors ortho-formylation.[1][2][3] However, selectivity is not always perfect.
-
In the Vilsmeier-Haack reaction , the Vilsmeier reagent (a chloroiminium ion) is a weaker electrophile.[4][5] This reaction can sometimes lead to mixtures of ortho and para isomers, and in this case, a mixture of the C2 and C6 isomers.[6]
-
The Duff reaction with hexamethylenetetramine (HMTA) generally shows a strong preference for ortho-formylation.[7][8]
Troubleshooting & Optimization:
-
Reaction Choice: For the highest ortho-selectivity, the Duff reaction or formylation with dichloromethyl methyl ether in the presence of a strong Lewis acid like TiCl₄ are often superior to the Reimer-Tiemann or Vilsmeier-Haack reactions.[6]
-
Temperature Control (Reimer-Tiemann): Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can enhance selectivity. The reaction is often exothermic, so careful monitoring and cooling are essential to prevent thermal runaways and loss of selectivity.[3][9]
-
Solvent and Base System: In the Reimer-Tiemann reaction, a biphasic system is typically used because hydroxides are not very soluble in chloroform.[1][3] The choice of phase-transfer catalyst or emulsifying agent can influence the proximity of the phenoxide and carbene, thereby affecting the ortho:para ratio.[3]
FAQ 2: I'm observing the formation of a dark, sticky, and insoluble resin. What is causing this, and how can it be prevented?
Answer: The formation of a resinous polymer is a known side reaction when reacting phenols with formaldehyde or its equivalents, particularly under strong acid or base conditions and at elevated temperatures.[10] This occurs via repeated hydroxymethylation or formylation steps followed by condensation reactions, leading to a complex phenol-formaldehyde-type polymer.
Causality & Mechanism: The formylating agent can react multiple times with the activated phenol ring. The newly introduced aldehyde group can then participate in condensation reactions with other phenol molecules, creating methylene bridges and forming a cross-linked polymer network.
Troubleshooting & Optimization:
| Strategy | Action | Rationale |
| Temperature Management | Maintain the lowest effective temperature for the reaction. For a Duff reaction in trifluoroacetic acid, ~70°C may be sufficient. | Higher temperatures significantly accelerate the condensation reactions that lead to resin formation.[10] |
| Stoichiometry Control | Use a molar ratio of formylating agent to phenol that is as close to 1:1 as possible. A slight excess may be needed, but large excesses should be avoided. | Limiting the amount of the formylating agent reduces the probability of multiple additions and subsequent polymerization. |
| Minimize Reaction Time | Monitor the reaction closely (e.g., by TLC or HPLC) and quench it as soon as the starting material is consumed. | Prolonged exposure to reaction conditions, even after the desired product has formed, increases the likelihood of polymerization. |
| Catalyst Choice | In acid-catalyzed reactions like the Duff reaction, using a milder acid or moderating the acidity can sometimes reduce the rate of polymerization. | Strong acids can promote both the desired formylation and the undesired condensation. |
FAQ 3: My product is contaminated with a higher molecular weight species. Could this be a di-formylated product?
Answer: Yes, this is a distinct possibility, especially in reactions like the Duff reaction if reaction conditions are not carefully controlled.[10] While the second ortho position (C6) is available, di-formylation would result in 4,5-dichloro-2-hydroxy-1,3-benzenedicarbaldehyde .
Causality & Mechanism: The initial product, this compound, still possesses an activated aromatic ring. If a sufficient concentration of the electrophilic formylating agent is present, a second formylation can occur, typically at the other activated ortho position (C6).
Troubleshooting & Optimization:
-
Adjust Stoichiometry: This is the most critical parameter. To favor mono-formylation, reduce the molar ratio of the formylating agent (e.g., HMTA in the Duff reaction) to the 3,4-dichlorophenol substrate.[10] A ratio of 1:1 or even slightly less than 1:1 (accepting lower conversion) can dramatically increase the yield of the mono-formylated product relative to the di-formylated one.
-
Controlled Addition: Instead of adding all the formylating agent at once, consider a slow, controlled addition over the course of the reaction. This keeps the instantaneous concentration of the electrophile low, favoring reaction with the more activated starting material over the less activated mono-formylated product.
FAQ 4: (Reimer-Tiemann Specific) My workup has isolated a significant amount of a carboxylic acid impurity. How is this possible?
Answer: This side product is almost certainly 4,5-dichloro-2-hydroxybenzoic acid . Its formation is a known variation of the Reimer-Tiemann reaction and occurs when the chloroform reagent is contaminated with carbon tetrachloride (CCl₄).[1][3]
Causality & Mechanism: The reaction of CCl₄ with a strong base generates dichlorocarbene, but it can also lead to the formation of a trichloromethyl anion, which, upon reacting with the phenoxide, ultimately hydrolyzes to a carboxylic acid group instead of an aldehyde.
Troubleshooting & Optimization:
-
Use High-Purity Chloroform: Ensure your chloroform is fresh and of high purity. Chloroform can be oxidized by air and light to produce phosgene and HCl, and commercial grades may contain CCl₄ as an impurity. Using a freshly opened bottle or redistilling the chloroform before use is highly recommended.
-
Reagent Verification: If this side product is persistent, consider analyzing your chloroform source by GC-MS to check for the presence of CCl₄.
Visualizing Reaction Pathways
Main and Side Reaction Pathways
The following diagram illustrates the desired reaction to form this compound from 3,4-dichlorophenol and the key side reactions that can occur.
Caption: Reaction scheme showing the desired product and major byproducts.
Troubleshooting Workflow: Poor Regioselectivity
This workflow provides a logical sequence of steps to diagnose and solve issues with the formation of isomeric byproducts.
Caption: A decision-making workflow for improving reaction regioselectivity.
Exemplary Protocol: Optimized Duff Reaction for Mono-Formylation
This protocol is designed to maximize the yield of the desired ortho-formylated product while minimizing di-formylation and resin formation.
Materials:
-
3,4-Dichlorophenol (1 equivalent)
-
Hexamethylenetetramine (HMTA) (1.1 equivalents)
-
Trifluoroacetic Acid (TFA) as solvent
-
2M Hydrochloric Acid
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,4-dichlorophenol (1 eq) and HMTA (1.1 eq).
-
Solvent Addition: Carefully add trifluoroacetic acid (TFA) to the flask under an inert atmosphere (e.g., Nitrogen or Argon). A typical concentration is 0.5 M.
-
Heating: Heat the reaction mixture to 70-80°C. Expertise Note: This temperature is a balance. It is high enough to promote the reaction but low enough to minimize the risk of polymerization.[10]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC. The reaction is often complete within 1-3 hours. Do not let the reaction run for an unnecessarily long time.
-
Hydrolysis: Once the starting material is consumed, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker of ice. Add 2M HCl and stir vigorously. Heat the mixture gently (e.g., to 50°C) for 30-60 minutes to ensure complete hydrolysis of the imine intermediate.
-
Workup: Cool the mixture and transfer it to a separatory funnel. Extract the product with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to remove TFA), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
References
- 1. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 2. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. Duff reaction - Wikipedia [en.wikipedia.org]
- 8. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. byjus.com [byjus.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Crude 4,5-Dichloro-2-hydroxybenzaldehyde
Welcome to the technical support center for the purification of crude 4,5-dichloro-2-hydroxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this compound. Our focus is on providing practical, field-proven insights rooted in scientific principles to ensure the successful isolation of high-purity this compound.
Introduction to Purification Challenges
This compound is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its purification can be challenging due to the presence of closely related impurities, its potential for oxidation, and its specific solubility characteristics. This guide will walk you through the most effective purification techniques and provide solutions to common problems.
A typical synthesis of this compound involves the Reimer-Tiemann reaction of 3,4-dichlorophenol. This reaction, while effective, can lead to a variety of impurities that must be removed to obtain a product of high purity.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via the Reimer-Tiemann reaction?
A1: The primary impurities to expect are:
-
Unreacted 3,4-dichlorophenol: The starting material for the synthesis.
-
Isomeric byproduct (e.g., 2,3-dichloro-6-hydroxybenzaldehyde): The Reimer-Tiemann reaction can sometimes yield small amounts of other isomers depending on the precise reaction conditions.[2][4]
-
Polymeric resinous materials: These are often formed as byproducts in the strongly basic reaction conditions of the Reimer-Tiemann reaction.
-
4,5-Dichloro-2-hydroxybenzoic acid: This can form if the aldehyde product is oxidized during the reaction or workup.
Q2: What is the best initial approach to purifying the crude product?
A2: A basic aqueous wash of the crude product dissolved in an organic solvent is a good first step. This will remove any acidic impurities, such as the unreacted dichlorophenol and any 4,5-dichloro-2-hydroxybenzoic acid that may have formed. Following the wash, the two most effective purification techniques are recrystallization and column chromatography.
Q3: Is this compound sensitive to air or light?
A3: Like many phenolic aldehydes, it can be susceptible to oxidation, especially under basic conditions or upon prolonged exposure to air and light. It is advisable to store the purified compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.
Purification Methodologies
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The key is to select a solvent or solvent system in which the desired compound is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurities are either very soluble or insoluble at all temperatures.
Recommended Solvent Systems:
| Solvent System | Rationale |
| Ethanol/Water | This compound has good solubility in hot ethanol. Water can be added as an anti-solvent to induce crystallization upon cooling. |
| Toluene | A good choice for recrystallizing aromatic compounds. |
| Hexane/Ethyl Acetate | A versatile non-polar/polar solvent mixture that can be fine-tuned to achieve optimal solubility characteristics. |
| Hexane/Acetone | Similar to hexane/ethyl acetate, offering good control over the crystallization process.[5] |
Experimental Protocol: Recrystallization using Ethanol/Water
-
Dissolve the crude this compound in a minimum amount of hot ethanol.
-
Once fully dissolved, slowly add hot water dropwise until the solution becomes slightly cloudy.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature.
-
For maximum yield, cool the flask in an ice bath for 30-60 minutes.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the crystals under vacuum.
Troubleshooting Recrystallization
| Issue | Possible Cause | Recommended Solution |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | Add more of the primary solvent to the hot mixture to ensure the compound remains dissolved. Ensure a slower cooling rate. |
| No Crystals Form | The solution is not saturated, or nucleation is slow. | Try scratching the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound. Reduce the volume of the solvent by gentle heating and evaporation. |
| Low Recovery | Too much solvent was used, or the compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent necessary for dissolution. Ensure the crystallization mixture is thoroughly cooled before filtration. |
| Colored Impurities | The impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that charcoal can also adsorb some of your product. |
Column Chromatography
Column chromatography is an excellent technique for separating compounds with different polarities.[2] For this compound, silica gel is the recommended stationary phase.
Workflow for Column Chromatography Purification
References
preventing byproduct formation in 4,5-Dichloro-2-hydroxybenzaldehyde synthesis
Technical Support Center: Synthesis of 4,5-Dichloro-2-hydroxybenzaldehyde
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting for the synthesis of this compound, a key intermediate in pharmaceutical and materials science. Authored for experienced chemists, this document addresses common challenges in byproduct formation, offering evidence-based solutions and detailed protocols to enhance yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The synthesis primarily starts from 3,4-dichlorophenol.[1][2] The most prevalent laboratory and industrial methods for introducing the aldehyde group (formylation) are the Reimer-Tiemann and the Duff reactions. Each method has distinct advantages and challenges regarding byproduct formation.
Q2: My Reimer-Tiemann reaction is producing a complex mixture of isomers and byproducts. What is the primary cause?
A2: The Reimer-Tiemann reaction utilizes chloroform and a strong base to generate dichlorocarbene (:CCl₂) in situ.[3][4][5] This highly reactive intermediate can attack the electron-rich phenoxide ring at multiple positions. While ortho-formylation is generally favored, para-formylation can also occur, leading to isomeric impurities.[6][7] Furthermore, side reactions involving the dichlorocarbene can lead to undesired byproducts.
Q3: I'm observing significant tar or resin formation in my Duff reaction. How can I prevent this?
A3: The Duff reaction employs hexamethylenetetramine (HMTA) in an acidic medium.[8][9][10] Tar or resin formation is a known side reaction, often resulting from the polymerization of the phenol and formaldehyde equivalents, especially at elevated temperatures.[8][11] Careful control of reaction temperature and stoichiometry is crucial to minimize this.[8][11]
Q4: Can I use other formylation methods for 3,4-dichlorophenol?
A4: Yes, other methods like the Vilsmeier-Haack or Rieche formylation exist.[8] However, these often require specific catalysts or reagents and may not be as straightforward as the Reimer-Tiemann or Duff reactions for this particular substrate.[12] The choice of method often depends on available equipment, safety considerations, and desired purity profile.
Troubleshooting Guide: Byproduct Formation
This section details specific byproducts and provides systematic approaches to mitigate their formation.
Issue 1: Formation of 2,3-Dichloro-6-hydroxybenzaldehyde (Isomeric Impurity) in the Reimer-Tiemann Reaction
Causality: The dichlorocarbene electrophile in the Reimer-Tiemann reaction can attack the phenoxide ring at either the ortho- or para- position relative to the hydroxyl group.[7] In the case of 3,4-dichlorophenol, this can lead to the desired this compound and the undesired 2,3-dichloro-6-hydroxybenzaldehyde isomer. The ratio of these isomers is influenced by reaction conditions.[11]
Troubleshooting & Optimization:
| Parameter | Recommended Action | Rationale |
| Temperature | Maintain a reaction temperature between 60-70°C. | Higher temperatures can decrease the selectivity of the reaction, leading to a higher proportion of the undesired isomer. |
| Base Concentration | Use a 10-40% aqueous solution of a strong base like NaOH or KOH.[6] | The concentration of the base affects the generation of both the phenoxide and the dichlorocarbene. Consistent concentration is key to reproducibility. |
| Solvent System | The reaction is typically biphasic.[5][7] Vigorous stirring is essential. The use of a phase-transfer catalyst can improve the reaction rate and selectivity by facilitating the transport of reagents between the aqueous and organic phases. | Improved mixing ensures a more homogeneous reaction environment, which can favor the formation of the thermodynamically more stable product. |
| Addition Rate | Add chloroform slowly over a period of 1-2 hours.[6] | A slow addition rate maintains a low, steady concentration of dichlorocarbene, which can improve selectivity and reduce side reactions. |
Issue 2: Formation of Dichloromethyl-Substituted Phenol Byproducts
Causality: Incomplete hydrolysis of the intermediate formed after the addition of dichlorocarbene to the phenoxide ring can result in dichloromethyl-substituted phenol byproducts.[5][13]
Troubleshooting & Optimization:
| Parameter | Recommended Action | Rationale |
| Hydrolysis Step | Ensure the final hydrolysis step is carried out under sufficiently basic conditions and for an adequate duration. | Complete conversion of the dichloromethyl group to the aldehyde requires effective hydrolysis. |
| Work-up Procedure | After the initial reaction, ensure the aqueous layer is thoroughly acidified before extraction to protonate the phenoxide and facilitate the separation of the product. | Proper work-up is crucial for isolating the desired aldehyde and removing water-soluble impurities. |
Issue 3: Formation of Polymeric Resins in the Duff Reaction
Causality: The Duff reaction involves the reaction of the phenol with hexamethylenetetramine (HMTA) in an acidic medium, which generates an electrophilic iminium ion.[10][14] Under these conditions, phenol-formaldehyde-type polymerizations can occur, leading to the formation of insoluble resins.[8][11]
Troubleshooting & Optimization:
| Parameter | Recommended Action | Rationale |
| Stoichiometry | Use a molar ratio of HMTA to 3,4-dichlorophenol of approximately 1:1 to 1.2:1. | An excess of the formylating agent can promote multiple additions to the aromatic ring and subsequent polymerization.[11] |
| Temperature Control | Maintain the reaction temperature below 100°C.[15] | Higher temperatures significantly accelerate the rate of polymerization.[11] |
| Reaction Time | Monitor the reaction progress using TLC or HPLC and quench the reaction as soon as the desired product is maximized. | Prolonged reaction times can lead to increased byproduct and resin formation.[8] |
| Acid Catalyst | Use a milder acid catalyst if polymerization is severe. While strong acids are often used, their concentration and type can be optimized. | The acidity of the medium can influence the rate of both the desired formylation and the undesired polymerization. |
Experimental Protocols
Optimized Reimer-Tiemann Synthesis of this compound
-
Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve 3,4-dichlorophenol (1 eq.) in a 20% aqueous solution of sodium hydroxide (4 eq.).
-
Reaction Initiation: Heat the mixture to 65°C with vigorous stirring.
-
Chloroform Addition: Add chloroform (1.5 eq.) dropwise via the dropping funnel over 2 hours, maintaining the temperature at 65-70°C.
-
Reaction Completion: After the addition is complete, continue stirring at 70°C for an additional 1-2 hours until TLC analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature. Carefully acidify with dilute hydrochloric acid to pH 2-3.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Duff Reaction Protocol to Minimize Resin Formation
-
Reagent Preparation: In a round-bottom flask, add 3,4-dichlorophenol (1 eq.) and hexamethylenetetramine (1.1 eq.) to glacial acetic acid.
-
Reaction Execution: Heat the mixture to 90-100°C and stir for 3-5 hours. Monitor the reaction progress by TLC.
-
Hydrolysis: Cool the reaction mixture and add an equal volume of dilute sulfuric acid. Heat the mixture at reflux for 1 hour to hydrolyze the intermediate.
-
Isolation: Cool the mixture and collect the precipitated crude product by filtration.
-
Purification: Wash the crude product with cold water and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Simplified Reimer-Tiemann Reaction Pathway
Caption: Reimer-Tiemann reaction pathway highlighting key intermediates.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing and resolving common issues.
References
- 1. 3,4-Dichlorophenol | C6H4Cl2O | CID 7258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistnotes.com [chemistnotes.com]
- 5. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 6. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. Duff reaction - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. lscollege.ac.in [lscollege.ac.in]
- 13. Reimer Tiemann Reaction Mechanism - GeeksforGeeks [geeksforgeeks.org]
- 14. Duff_reaction [chemeurope.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Improving the Solubility of 4,5-Dichloro-2-hydroxybenzaldehyde
Welcome to the technical support center for handling 4,5-Dichloro-2-hydroxybenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals who encounter solubility challenges with this versatile but often sparingly soluble reagent. Here, we provide in-depth, field-proven insights and practical troubleshooting protocols to ensure your reactions proceed smoothly and efficiently.
Introduction: Understanding the Challenge
This compound is a key building block in organic synthesis, valued for its distinct substitution pattern. However, its molecular structure—a blend of a polar phenolic hydroxyl group, an aldehyde, and a nonpolar dichlorinated benzene ring—results in limited solubility in many common solvents. Achieving a homogeneous reaction mixture is critical for optimal kinetics, yield, and purity. This guide will walk you through systematic approaches to overcome this common experimental hurdle.
Troubleshooting Guide: Immediate Solutions for Common Problems
This section uses a question-and-answer format to address the most frequent solubility issues encountered in the lab.
Q1: My this compound is not dissolving in my standard reaction solvent (e.g., Dichloromethane, Toluene). What are my first steps?
A1: This is a classic polarity mismatch issue. The phenolic hydroxyl group imparts polarity and hydrogen-bonding capability, which conflicts with nonpolar solvents.
-
Immediate Action:
-
Introduce a Polar Aprotic Co-solvent: Add a small volume of a miscible, polar aprotic solvent like Tetrahydrofuran (THF), Dimethylformamide (DMF), or Acetonitrile (MeCN) to the mixture. These solvents can solvate both the polar functional groups and the aromatic ring.[1][2] Start with 5-10% (v/v) of the co-solvent and observe for dissolution.
-
Apply Gentle Heating: Cautiously warm the mixture to 40-50°C. Many dissolution processes are endothermic, and a moderate temperature increase can significantly improve solubility. Always monitor to ensure the compound does not decompose or initiate premature side reactions.
-
Switch to a More Polar Solvent: If the reaction chemistry allows, consider switching the primary solvent to a more polar option like THF, Dioxane, or Acetone.
-
Q2: I'm running a base-catalyzed reaction (e.g., Williamson ether synthesis, aldol condensation) and my starting material precipitates after adding the base. What is happening?
A2: The phenolic proton on this compound is acidic. Adding a base (e.g., NaH, K₂CO₃, NaOH) deprotonates the hydroxyl group, forming a phenoxide salt. If this salt is not soluble in your organic solvent, it will precipitate.
-
Immediate Action:
-
Use a Protic or Highly Polar Solvent: If the phenoxide salt is intended to be the reactive species, the reaction should be conducted in a solvent that can stabilize ions. For inorganic bases like NaOH or K₂CO₃, a polar protic solvent (e.g., Ethanol, water) or a highly polar aprotic solvent (e.g., DMF, DMSO) is often necessary.
-
Consider Phase-Transfer Catalysis (PTC): If your reaction requires an organic solvent but you are using an aqueous or solid base, a phase-transfer catalyst is an excellent solution. The catalyst transports the deprotonated phenoxide from the aqueous/solid phase into the organic phase where it can react.[3][4] This is a powerful technique for heterogeneous reaction mixtures.
-
Q3: Can I use Dimethyl Sulfoxide (DMSO) to dissolve the compound? I know it's a powerful solvent, but are there any risks?
A3: Yes, DMSO is an excellent solvent for many poorly soluble compounds, including substituted phenols.[5] However, you must consider its reactivity.
-
Potential Risks & Mitigation:
-
High Boiling Point: DMSO (B.P. 189°C) is difficult to remove during workup. If your product is non-polar, you can often precipitate it by adding the reaction mixture to a large volume of water.
-
Reactivity in Certain Reactions: Under acidic conditions or at high temperatures, DMSO can act as an oxidant. This is a particular concern for sensitive substrates. For most standard applications below 100°C, it is generally safe.
-
Water Content: DMSO is highly hygroscopic. For moisture-sensitive reactions, ensure you are using a dry (anhydrous) grade of the solvent.
-
In-Depth Solubility Enhancement Strategies
For a more systematic approach, consider the following validated techniques. The choice of method depends heavily on the specific reaction conditions (e.g., temperature, pH, other reagents).
Strategic Solvent Selection & Co-Solvency
The principle of "like dissolves like" is paramount. The target molecule has both polar (OH, CHO) and non-polar (dichlorophenyl) regions. A single solvent may not be optimal. A co-solvent system, which involves mixing a primary solvent with a smaller amount of another, can fine-tune the polarity of the medium to enhance solubility.[6][7][8]
Solubility Profile of this compound
| Solvent Class | Example Solvents | Expected Solubility | Rationale & Best Use Case |
| Polar Aprotic | DMSO, DMF, THF, Acetone | High | These solvents effectively solvate the entire molecule through dipole-dipole interactions and can accept hydrogen bonds from the hydroxyl group. Ideal for a wide range of organic reactions. |
| Polar Protic | Ethanol, Methanol, Water | Moderate to Low | Alcohols can act as both H-bond donors and acceptors, but the bulky, non-polar ring limits solubility. Water solubility is very low.[5] Useful for reactions involving phenoxide salts. |
| Non-Polar | Toluene, Hexane, Dichloromethane | Very Low | These solvents cannot effectively solvate the polar hydroxyl and aldehyde groups, leading to poor solubility. Often require a co-solvent or other enhancement technique. |
pH Modification: Leveraging Acidity
The phenolic proton of 2-hydroxybenzaldehydes is acidic, with a pKa typically in the range of 7-9.[9] By adding a base, you can deprotonate the hydroxyl group to form the corresponding sodium or potassium phenoxide salt. This ionic salt is significantly more soluble in polar protic solvents like water or ethanol than the neutral starting material.
When to Use: This method is ideal for reactions that are performed in aqueous or alcoholic media, such as certain coupling reactions or when reacting with a water-soluble reagent.
Caution: The aldehyde group can be sensitive to strong bases, potentially leading to undesired reactions like Cannizzaro reactions. Use stoichiometric amounts of milder bases (e.g., K₂CO₃, NaHCO₃) where possible.
Phase-Transfer Catalysis (PTC)
PTC is a powerful technique for reacting a water-insoluble organic compound (like our aldehyde) with a water-soluble (or solid) reagent.[4] A catalyst, typically a quaternary ammonium or phosphonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the reaction.[3][10]
Mechanism:
-
The base (in the aqueous/solid phase) deprotonates the aldehyde.
-
The quaternary cation (Q⁺) of the catalyst pairs with the phenoxide anion (ArO⁻).
-
The resulting ion pair [Q⁺ArO⁻] is lipophilic and dissolves in the organic phase.
-
The activated phenoxide reacts with the other reagent in the organic phase.
When to Use: Excellent for alkylations, esterifications, and other nucleophilic substitutions where the aldehyde and the electrophile are in different phases.[11][12]
Experimental Protocols
Protocol 1: Systematic Screening of Co-Solvent Systems
This protocol helps you quickly identify an effective solvent or co-solvent mixture for your reaction.
-
Preparation: Place a small, equivalent amount (e.g., 5 mg) of this compound into several small vials.
-
Solvent Addition: To each vial, add 0.5 mL of a different primary solvent being considered for the reaction (e.g., Toluene, THF, Acetonitrile).
-
Observation: Gently agitate the vials at room temperature and record the degree of dissolution (e.g., insoluble, partially soluble, fully soluble).
-
Co-Solvent Titration: For vials showing poor solubility, add a potential co-solvent (e.g., DMF, THF) dropwise (approx. 25-50 µL at a time). Agitate after each addition and observe.
-
Heating Test: If still insoluble, warm the vials that showed partial solubility to 40-50°C and observe any changes.
-
Selection: Choose the solvent or co-solvent system that provides complete dissolution under the mildest conditions compatible with your planned reaction.
Protocol 2: Implementing Phase-Transfer Catalysis for Alkylation
This protocol provides a general workflow for an etherification reaction.
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and your alkylating agent (e.g., benzyl bromide, 1.1 eq) in an appropriate organic solvent (e.g., Toluene, Dichloromethane).
-
Catalyst Addition: Add the phase-transfer catalyst (e.g., TBAB, 0.05-0.1 eq).
-
Base Addition: Add an aqueous solution of a base (e.g., 2 M NaOH) or the solid base itself (e.g., K₂CO₃).
-
Reaction: Stir the biphasic mixture vigorously at the desired temperature. Vigorous stirring is crucial to maximize the interfacial area where the catalysis occurs.
-
Monitoring: Follow the reaction progress using an appropriate technique (e.g., TLC, GC-MS).
-
Workup: Upon completion, separate the organic and aqueous layers. Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate to obtain the crude product.
Visualized Workflows and Mechanisms
Decision-Making Workflow for Solubility Enhancement
This diagram outlines a logical path for selecting the appropriate solubilization strategy.
Caption: Decision tree for selecting a solubilization method.
Mechanism of Base-Mediated Dissolution
This diagram illustrates how deprotonation increases solubility in polar solvents.
Caption: Base converts the phenol to a more soluble phenoxide salt.
Frequently Asked Questions (FAQs)
-
Q: What is the molecular weight of this compound?
-
Q: Will adjusting the pH to dissolve the compound affect the aldehyde functional group?
-
A: It can. Aldehydes without alpha-hydrogens can undergo the Cannizzaro reaction under strongly basic conditions. Aldehydes with alpha-hydrogens can undergo aldol reactions. For simple dissolution, using a stoichiometric amount of a mild base like potassium carbonate (K₂CO₃) at room temperature is generally safe. Avoid strong bases like NaOH or high temperatures if the aldehyde needs to remain intact for subsequent steps.
-
-
Q: After using a base to solubilize the reactant, how do I handle the workup?
-
A: After the reaction is complete, you will need to re-acidify the mixture to neutralize the phenoxide and any excess base. Typically, you would dilute the reaction mixture with an appropriate organic solvent (like ethyl acetate) and then wash it with a dilute acid (e.g., 1 M HCl) until the aqueous layer is acidic. This will convert your product back to its neutral, organic-soluble form.
-
-
Q: Are there any "green" or more environmentally friendly solvent options?
-
A: Yes, research into biobased solvents has shown that some, like γ-valerolactone (GVL) and Cyrene, can be effective at dissolving phenolic compounds.[15] While not yet standard in all labs, they represent a growing area of interest for sustainable chemistry. Using co-solvent systems or phase-transfer catalysis can also be considered "greener" as they can reduce the overall volume of organic solvents needed.[4]
-
References
- 1. Cosolvent - Wikipedia [en.wikipedia.org]
- 2. Co-solvent: Significance and symbolism [wisdomlib.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. grokipedia.com [grokipedia.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. m.youtube.com [m.youtube.com]
- 9. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 10. Phase-transfer catalytic determination of phenols as methylated derivatives by gas chromatography with flame ionization and mass-selective detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 13. This compound | C7H4Cl2O2 | CID 528389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. christopher-catalog-dev.app.cloud.gov [christopher-catalog-dev.app.cloud.gov]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Condensation Reactions of 4,5-Dichloro-2-hydroxybenzaldehyde
This guide is designed for researchers, scientists, and professionals in drug development who are utilizing 4,5-dichloro-2-hydroxybenzaldehyde in condensation reactions. As a highly substituted salicylaldehyde, its reactivity profile presents unique challenges. This document provides in-depth troubleshooting strategies and answers to frequently asked questions, grounded in established chemical principles, to help you navigate your experiments successfully.
Introduction: The Chemistry at Play
Condensation reactions involving this compound, typically with active methylene compounds (e.g., malononitrile, ethyl acetoacetate, diethyl malonate), are powerful methods for synthesizing substituted coumarins and other heterocyclic scaffolds. The most common of these is the Knoevenagel condensation.
The general mechanism proceeds in two key stages:
-
Knoevenagel Condensation: A base deprotonates the active methylene compound to form a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields a substituted alkene.
-
Intramolecular Cyclization: The phenolic hydroxyl group, under the reaction conditions, can then attack one of the electron-withdrawing groups on the newly formed alkene (e.g., a nitrile or ester) in an intramolecular Michael addition, leading to the formation of a chromene or, after tautomerization/hydrolysis, a coumarin ring system. The final product from this compound is typically a 6,7-dichlorocoumarin derivative.
The two chlorine atoms on the benzaldehyde ring are strong electron-withdrawing groups. This has a dual effect:
-
Increased Electrophilicity: The aldehyde's carbonyl carbon becomes more electron-deficient and, therefore, more susceptible to nucleophilic attack. This should, in principle, favor the initial condensation step.
-
Decreased Nucleophilicity: The electron-withdrawing effect deactivates the ortho-hydroxyl group, making it less nucleophilic and potentially hindering the subsequent intramolecular cyclization step required for coumarin formation. This is a critical factor in troubleshooting these reactions.
Troubleshooting Guide: Question & Answer Format
Issue 1: Low or No Product Yield
Q: My reaction is not progressing, or the yield of my 6,7-dichlorocoumarin product is extremely low. TLC analysis shows mostly unreacted this compound. What are the likely causes and solutions?
A: This is the most common issue encountered with this substrate and is primarily due to the electronic effects of the dichloro-substitution.
Causality: The powerful electron-withdrawing nature of the two chlorine atoms deactivates the ortho-hydroxyl group, reducing its acidity and nucleophilicity. In reactions like the Knoevenagel condensation that lead to coumarins, the final intramolecular cyclization is often the rate-limiting step. If the hydroxyl group is not sufficiently nucleophilic, this cyclization will be slow or may not occur, leading to an accumulation of the uncyclized intermediate or failure of the reaction to proceed efficiently. Furthermore, while the aldehyde is electronically activated, a weak base may not be sufficient to catalyze the reaction effectively to completion.
Solutions:
-
Choice of Base Catalyst: A weak amine base like piperidine, often sufficient for standard salicylaldehydes, may be inadequate here. You should consider using a stronger base to promote both the initial condensation and the subsequent cyclization.
| Base | Class | pKa of Conjugate Acid | Rationale & Considerations |
| Piperidine | Secondary Amine | ~11.1 | Standard catalyst for Knoevenagel; may be too weak for this deactivated system. Good starting point for optimization. |
| Triethylamine (TEA) | Tertiary Amine | ~10.8 | Similar in strength to piperidine but sterically more hindered. |
| DBU | Amidine | ~13.5 | A strong, non-nucleophilic base. Excellent for promoting eliminations and cyclizations. Can be used in catalytic amounts. |
| Sodium Ethoxide | Alkoxide | ~16.0 | A very strong base. Use with caution as it can promote side reactions. Best used in stoichiometric amounts at low temperatures. |
| Potassium Carbonate | Inorganic Base | ~10.3 | A solid base, often used in polar aprotic solvents like DMF. Its heterogeneous nature can sometimes offer better control. |
-
Solvent Selection: The choice of solvent is critical. Protic solvents like ethanol can solvate the base and the intermediates, but aprotic polar solvents can often accelerate the reaction rate.
| Solvent | Type | Boiling Point (°C) | Notes |
| Ethanol | Protic | 78 | Common solvent for Knoevenagel reactions. Good for dissolving starting materials.[1] |
| Dimethylformamide (DMF) | Aprotic Polar | 153 | Higher boiling point allows for higher reaction temperatures. Excellent at dissolving a wide range of reagents.[2] |
| Acetonitrile | Aprotic Polar | 82 | Good alternative to DMF if lower temperatures are desired. |
| Toluene | Aprotic Non-polar | 111 | Allows for azeotropic removal of water using a Dean-Stark apparatus, which can drive the reaction equilibrium forward.[3] |
-
Reaction Temperature & Time: Due to the substrate's deactivation, higher temperatures and longer reaction times are often necessary. Monitor the reaction by TLC. If the reaction stalls at room temperature, gradually increase the heat to the reflux temperature of the chosen solvent.
-
Water Removal: The condensation step produces water. Removing this water can shift the equilibrium towards the product.[3] This is particularly effective when using a solvent like toluene with a Dean-Stark trap.
Issue 2: Formation of Multiple Products or Side Products
Q: My TLC plate shows multiple spots, and my final product is impure. What side reactions could be occurring?
A: With a reactive aldehyde and a strong base, several side reactions are possible.
Causality:
-
Self-Condensation of the Aldehyde: While less common for aromatic aldehydes, strong bases can potentially induce self-condensation or Cannizzaro-type reactions, though this is less likely under typical Knoevenagel conditions.
-
Formation of Uncyclized Intermediate: As discussed in Issue 1, the Knoevenagel condensation product may form but fail to cyclize. This linear, unsaturated intermediate will appear as a separate spot on TLC.
-
Bis-Adduct Formation: It is possible for a second molecule of the aldehyde to react with the initial product, especially if the stoichiometry is not carefully controlled.[4]
Solutions:
-
Control Stoichiometry: Use a slight excess (1.05 to 1.1 equivalents) of the active methylene compound to ensure the aldehyde is fully consumed.
-
Optimize Base and Temperature: An overly strong base or excessively high temperature can promote side reactions. If you observe significant side product formation, try a slightly weaker base (e.g., switch from sodium ethoxide to DBU or potassium carbonate) or run the reaction at a lower temperature for a longer period.
-
Isolate and Characterize: If a major side product is consistently formed, consider isolating it (e.g., via column chromatography) and characterizing it (NMR, MS) to understand the reaction pathway and better inform your optimization strategy.
Issue 3: Product Purification Challenges
Q: I have obtained a crude product, but I am struggling to purify it. It is difficult to recrystallize, or it co-elutes with starting material during column chromatography.
A: Chlorinated aromatic compounds can be challenging to purify due to their crystallinity and solubility profiles.
Causality: The resulting 6,7-dichlorocoumarin is a relatively non-polar, planar molecule. It may have similar solubility properties to the starting aldehyde, making separation difficult. The crude product may also contain residual base or salts from the reaction.
Solutions:
-
Aqueous Workup: Before any organic purification, perform a thorough aqueous workup.
-
If a basic catalyst was used, wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any residual base.
-
Follow with a wash with saturated sodium bicarbonate to neutralize, and then a brine wash to remove excess water.
-
-
Recrystallization: This is the most effective method for purifying crystalline solids. Finding the right solvent system is key.
-
Single Solvent: Test solvents like ethanol, methanol, ethyl acetate, and toluene. The ideal solvent will dissolve the compound when hot but not when cold.
-
Mixed Solvent System: This is often more effective. Dissolve the crude product in a minimum amount of a "good" hot solvent (one in which it is very soluble, e.g., ethyl acetate or acetone). Then, slowly add a "poor" solvent (one in which it is insoluble, e.g., hexanes or water) dropwise to the hot solution until it becomes slightly cloudy (the saturation point). Allow the solution to cool slowly to promote the growth of pure crystals.[5][6] Common systems for coumarins include ethanol/water or ethyl acetate/hexane.
-
-
Column Chromatography: If recrystallization fails, use column chromatography.
-
Solvent System Selection: Use TLC to determine an appropriate eluent system. Aim for an Rf value of ~0.3 for your desired product. A gradient elution (starting with a non-polar solvent like hexane and gradually increasing the polarity by adding ethyl acetate) is often effective at separating compounds with similar polarities.
-
Adsorbent: Silica gel is the standard choice. If your compound is very acid-sensitive, you can use neutralized silica or alumina.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a Knoevenagel condensation with this compound and ethyl acetoacetate?
A1: A reliable starting point would be to use piperidine as the catalyst in refluxing ethanol. While it may not be the highest-yielding method, it is a standard baseline from which to optimize.
Q2: How can I effectively monitor the reaction's progress?
A2: Thin-Layer Chromatography (TLC) is the best method. Use a mobile phase like 7:3 Hexane:Ethyl Acetate. You should see the spot for the starting aldehyde (this compound) disappear as a new, typically less polar, spot for the product (6,7-dichloro-3-acetylcoumarin) appears.
Q3: My product seems to be an iminocoumarin instead of a coumarin when using malononitrile. Is this normal?
A3: Yes, this is expected. The initial cyclization with malononitrile forms a 2-imino-2H-chromene derivative.[1] This imine is often hydrolyzed to the corresponding 2-oxo-coumarin during the aqueous workup, especially if it is acidic. If your workup is neutral or basic, you may isolate the iminocoumarin. If the coumarin is the desired product, an explicit acidic hydrolysis step can be added.
Q4: Can I use microwave irradiation to speed up the reaction?
A4: Yes, microwave-assisted synthesis is often very effective for Knoevenagel condensations, significantly reducing reaction times.[7] Solvent-free conditions or high-boiling point solvents like DMF are typically used. However, careful temperature control is necessary to avoid side product formation.
Visualizing the Troubleshooting Process
The following workflow provides a logical approach to troubleshooting common issues in these condensation reactions.
Caption: A logical workflow for troubleshooting condensation reactions.
Experimental Protocol: Synthesis of 6,7-Dichloro-3-cyanocoumarin
This protocol provides a general procedure for the Knoevenagel condensation of this compound with malononitrile.
Materials:
-
This compound
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Hydrochloric Acid (1M)
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
TLC plates (silica gel)
-
Hexane and Ethyl Acetate (for TLC and chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol (approx. 5-10 mL per gram of aldehyde).
-
Addition of Reagents: Add malononitrile (1.1 eq) to the solution and stir until it dissolves. Then, add a catalytic amount of piperidine (0.1 eq) dropwise.
-
Heating and Monitoring: Heat the reaction mixture to reflux (approx. 78 °C). Monitor the progress of the reaction by TLC every 30-60 minutes. The reaction is typically complete within 2-6 hours.
-
Cooling and Precipitation: Once the starting aldehyde is consumed, remove the heat source and allow the mixture to cool to room temperature. The product may begin to precipitate. Further cooling in an ice bath can enhance precipitation.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold ethanol to remove soluble impurities.
-
Workup (if product doesn't precipitate): If the product remains in solution, concentrate the ethanol under reduced pressure. Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization, typically from an ethanol/water or ethyl acetate/hexane mixture. If the product is an oil or recrystallization is ineffective, purify by flash column chromatography on silica gel.
Caption: Experimental workflow for coumarin synthesis.
References
- 1. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Knoevenagel Condensation | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. old.rrjournals.com [old.rrjournals.com]
- 6. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
impact of solvent choice on 4,5-Dichloro-2-hydroxybenzaldehyde reaction kinetics
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in synthetic chemistry involving 4,5-dichloro-2-hydroxybenzaldehyde. It provides in-depth troubleshooting advice and frequently asked questions regarding the critical role of solvent choice in dictating reaction kinetics and outcomes. The principles and protocols outlined herein are grounded in established mechanistic organic chemistry to ensure scientific integrity and experimental success.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges encountered when working with this compound, with a focus on solvent-related issues.
Issue 1: Slow or Stalled Reaction Rates
Primary Suspect: Suboptimal solvent choice leading to poor solubility of reactants or stabilization of the ground state over the transition state.
Troubleshooting Protocol:
-
Assess Reactant Solubility:
-
Problem: this compound, like similar phenolic compounds, has limited solubility in nonpolar solvents and water.[1] A heterogeneous reaction mixture will inherently have slow kinetics.
-
Solution: Select a solvent that ensures all reactants are fully dissolved at the reaction temperature.[2] For reactions involving polar substrates like this compound, polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are often excellent choices as they can dissolve a wide range of organic compounds.[1][3]
-
-
Evaluate Solvent Polarity's Impact on the Transition State:
-
Problem: The solvent's polarity can dramatically influence the reaction rate by differentially stabilizing the reactants and the transition state.[4][5] For many reactions, such as nucleophilic aromatic substitution (SNAr), a polar solvent is required to stabilize the charged intermediate (Meisenheimer complex), thus lowering the activation energy and accelerating the reaction.[6]
-
Solution: If your reaction is proceeding slowly, consider switching to a more polar solvent. For instance, transitioning from a less polar solvent like Tetrahydrofuran (THF) to a more polar one like DMSO can lead to a significant rate increase in SNAr reactions.[6][7] The Hughes-Ingold rules provide a foundational understanding: reactions forming more charged intermediates relative to the reactants are accelerated by more polar solvents.[4]
-
-
Consider Protic vs. Aprotic Solvents:
-
Problem: Protic solvents (e.g., alcohols, water) can form hydrogen bonds with anionic nucleophiles, creating a solvent shell that reduces their nucleophilicity and slows down the reaction.
-
Solution: For reactions involving strong anionic nucleophiles, switching to a polar aprotic solvent (e.g., DMSO, DMF, acetonitrile) is generally recommended. These solvents solvate the accompanying cation rather than the nucleophile, leaving it "naked" and more reactive. This is particularly crucial in SNAr reactions where a strong nucleophile is required to attack the electron-deficient aromatic ring.[6][7]
-
dot
Caption: Troubleshooting workflow for slow or stalled reactions.
Issue 2: Formation of Side Products (e.g., Dehalogenation)
Primary Suspect: Presence of protic impurities or use of a solvent that promotes side reactions.
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions:
-
Problem: In many organometallic cross-coupling reactions (e.g., Suzuki, Heck), the presence of water can lead to hydrodehalogenation, where the chloro-substituent is replaced by a hydrogen atom.[2]
-
Solution: Use freshly dried, anhydrous solvents. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[2]
-
-
Solvent Choice to Minimize Side Reactions:
-
Problem: The choice of solvent can influence the relative rates of the desired reaction versus side reactions. Protic solvents can act as a proton source for dehalogenation.[2]
-
Solution: Aprotic solvents are generally preferred for cross-coupling reactions to minimize dehalogenation.[2] Toluene, dioxane, and THF are common choices.
-
Issue 3: Low Product Yield
Primary Suspect: In addition to the factors above, poor solvent choice can lead to product degradation or unfavorable reaction equilibria.
Troubleshooting Protocol:
-
Solvent Stability:
-
Problem: Some solvents may not be stable to the reaction conditions (e.g., strong bases or high temperatures), leading to side reactions that consume reagents or create impurities. For example, esters are not compatible with strong bases.[7]
-
Solution: Choose a solvent that is inert to the reaction conditions. Ethers (like THF, dioxane) and hydrocarbons (like toluene) are often robust choices.
-
-
Equilibrium Considerations:
-
Problem: For reversible reactions, the solvent can influence the position of the equilibrium.
-
Solution: In condensation reactions that produce water, using a non-polar solvent like hexane can sometimes shift the equilibrium toward the products due to the low solubility of water in it.[8][9] Alternatively, using a Dean-Stark apparatus with a solvent like toluene can azeotropically remove water and drive the reaction to completion.
-
Frequently Asked Questions (FAQs)
Q1: Which class of solvents is generally best for O-alkylation of the hydroxyl group on this compound?
A1: For O-alkylation, polar aprotic solvents such as DMSO, DMF, or acetonitrile are typically the most effective. The reaction proceeds via a phenoxide intermediate, which is a strong nucleophile. Polar aprotic solvents are ideal because they solvate the counter-ion (e.g., K⁺ or Cs⁺) of the base used, leaving the phenoxide anion highly reactive.[10] Protic solvents would hydrogen-bond to the phenoxide, reducing its nucleophilicity and slowing the reaction. A combination of KOH as the base in DMSO as the solvent is known for its high O-alkylation versus C-alkylation selectivity.[10]
Q2: How does solvent polarity affect nucleophilic substitution of the chloro- groups on the aromatic ring?
A2: The reaction of this compound with a nucleophile is a nucleophilic aromatic substitution (SNAr) reaction. These reactions typically proceed through a negatively charged intermediate called a Meisenheimer complex. Polar aprotic solvents are highly effective at stabilizing this charged intermediate, which lowers the activation energy of the reaction and significantly increases the reaction rate.[6] Therefore, increasing solvent polarity (e.g., moving from benzene to acetone to DMSO) will generally accelerate SNAr reactions. The rate enhancements in going from protic to dipolar aprotic solvents can be substantial.[6]
Q3: Can the intramolecular hydrogen bond between the 2-hydroxyl and the aldehyde group influence solvent choice?
A3: Yes, this intramolecular hydrogen bond is a key feature. It reduces the acidity of the 2-hydroxyl group compared to a hydroxyl group at another position (like in 4-hydroxybenzaldehyde).[11] This can be exploited for regioselective reactions. In a solvent of low polarity, this intramolecular bond is more stable.[4] If you want to selectively react at the 2-hydroxyl group, you might need a solvent that can disrupt this hydrogen bond. However, for most reactions, this bond makes the 2-hydroxyl group less reactive, which can be an advantage for achieving selectivity at other positions on the molecule.
Q4: I am performing a condensation reaction (e.g., Knoevenagel or Claisen-Schmidt) with this compound. What are the key solvent considerations?
A4: The two chloro-substituents are electron-withdrawing groups (EWGs). EWGs increase the electrophilicity of the aldehyde's carbonyl carbon, making it more reactive towards nucleophiles in condensation reactions.[12][13]
-
For Knoevenagel condensation: This reaction is often accelerated by EWGs.[13] The choice of solvent can vary widely, from polar solvents like ethanol or even water to solvent-free conditions.[13] The key is to choose a solvent that solubilizes both the aldehyde and the active methylene compound.
-
For Claisen-Schmidt condensation: Similar to the Knoevenagel condensation, the EWGs on the benzaldehyde ring will increase its reactivity.[13] These reactions are typically run in protic solvents like ethanol in the presence of a base (e.g., NaOH).[13] The solvent needs to be able to dissolve the aldehyde, the enolate intermediate, and the base.
Q5: How can I quantitatively compare the effect of different solvents on my reaction kinetics?
A5: To obtain quantitative data, you should perform kinetic studies by monitoring the reaction progress over time in different solvents under identical conditions (temperature, concentration).
-
Experimental Setup: Prepare identical reaction mixtures in a range of solvents with varying polarities (see table below).
-
Monitoring: Use a suitable analytical technique like HPLC, GC, or NMR spectroscopy to measure the concentration of the starting material or product at regular intervals.
-
Data Analysis: Plot the concentration data versus time to determine the reaction rate. From this, you can calculate the rate constant (k) for each solvent. Comparing these rate constants will give you a quantitative measure of the solvent's impact.
dot
Caption: Solvent selection guide based on reaction type.
Data Summary: Solvent Properties
For systematic investigation of solvent effects, it is crucial to understand their physical properties. The following table provides a reference for common laboratory solvents.
| Solvent | Dielectric Constant (ε) at 20°C | Type | Key Considerations |
| n-Hexane | 1.88 | Nonpolar | Good for water removal in condensations.[8][9] |
| Toluene | 2.38 | Nonpolar Aprotic | Common in cross-coupling; allows azeotropic water removal.[7] |
| Dioxane | 2.21 | Aprotic | Common in cross-coupling and SNAr reactions.[3][7] |
| Tetrahydrofuran (THF) | 7.58 | Polar Aprotic | Versatile ether solvent.[7] |
| Acetone | 21.0 | Polar Aprotic | Higher polarity than ethers. |
| Acetonitrile | 37.5 | Polar Aprotic | Highly polar, good for SNAr and alkylations.[4][14] |
| N,N-Dimethylformamide (DMF) | 38.3 | Polar Aprotic | Excellent solvent for SNAr reactions.[3] |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Polar Aprotic | Highly polar, excellent for SNAr and O-alkylation.[1][10] |
| Ethanol | 24.5 | Polar Protic | Common for condensation reactions.[13] Can slow reactions with strong nucleophiles. |
| Water | 80.1 | Polar Protic | Can promote dehalogenation; used in some condensations.[2][13] |
Data compiled from various sources.[4]
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Solvent effects - Wikipedia [en.wikipedia.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 8. Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Catalyst Selection and Optimization for 4,5-Dichloro-2-hydroxybenzaldehyde Synthesis
Welcome to the Technical Support Center for the synthesis of 4,5-Dichloro-2-hydroxybenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to help you navigate the complexities of catalyst selection and reaction optimization for the formylation of 3,4-dichlorophenol to produce this compound. Our goal is to equip you with the knowledge to enhance yield, improve purity, and troubleshoot common experimental hurdles.
I. Troubleshooting Guide: Navigating Common Experimental Challenges
This section addresses specific issues you may encounter during the synthesis of this compound. The primary methods for this ortho-formylation of a phenol are the Reimer-Tiemann and Duff reactions.[1]
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors, primarily related to catalyst efficiency, reaction conditions, and substrate reactivity.
Potential Causes & Solutions:
-
Inefficient Catalyst System (Reimer-Tiemann Reaction): The Reimer-Tiemann reaction, a common method for ortho-formylation of phenols, does not use a traditional catalyst but relies on the in-situ generation of dichlorocarbene from chloroform and a strong base.[2][3][4] The efficiency of this process is highly dependent on the reaction conditions.
-
Troubleshooting:
-
Base Selection: Ensure the use of a strong base, such as sodium hydroxide or potassium hydroxide, to effectively deprotonate both the phenol and chloroform.[4]
-
Biphasic System: The reaction is often biphasic, as hydroxides are not readily soluble in chloroform.[3][5] Vigorous stirring is crucial to maximize the interfacial area for the reaction to occur. The use of a phase-transfer catalyst can also improve the reaction rate.[5][6]
-
Temperature Control: The reaction can be highly exothermic.[5] Maintain careful temperature control to prevent overheating, which can lead to the decomposition of reactants and products.
-
-
-
Suboptimal Catalyst Performance (Duff Reaction): The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in the presence of an acid catalyst.[7][8]
-
Troubleshooting:
-
Acid Catalyst Choice: While acetic acid or trifluoroacetic acid are commonly used, the choice of acid can significantly impact the yield.[7][9] Experiment with different acid catalysts to find the optimal conditions for your specific substrate.
-
Catalyst Loading: Ensure the appropriate stoichiometric ratio of the acid catalyst to the reactants.
-
-
-
Side Reactions: The formation of unwanted byproducts can significantly reduce the yield of the desired product.
-
Troubleshooting:
-
Para-Isomer Formation: While ortho-formylation is generally favored in these reactions, the formation of the para-isomer can occur.[4] Purification by column chromatography may be necessary to isolate the desired ortho-product.
-
Polysubstitution: Phenols are highly activated towards electrophilic aromatic substitution, which can lead to multiple formyl groups being added to the aromatic ring. Careful control of reaction time and stoichiometry of the formylating agent is essential.
-
-
Q2: I am observing significant catalyst deactivation. What are the common deactivation mechanisms and how can I mitigate them?
A2: Catalyst deactivation leads to a decline in catalytic activity and can be a significant issue in optimizing your reaction.[10] The primary causes of deactivation include poisoning, coking/fouling, and thermal degradation.[11][12]
Common Deactivation Mechanisms & Mitigation Strategies:
| Deactivation Mechanism | Description | Mitigation Strategies |
| Poisoning | Impurities in the reaction mixture strongly bind to the active sites of the catalyst, rendering them inactive.[10][12] | - Purify Reactants: Ensure the purity of your starting materials and solvents to remove potential poisons. |
| Coking/Fouling | Carbonaceous deposits (coke) can form on the catalyst surface, physically blocking the active sites.[11][13] | - Optimize Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of coke formation. - Catalyst Regeneration: In some cases, the catalyst can be regenerated by carefully burning off the coke deposits.[13] |
| Thermal Degradation (Sintering) | High temperatures can cause the catalyst particles to agglomerate, reducing the active surface area.[10] | - Temperature Control: Maintain strict control over the reaction temperature to avoid exceeding the catalyst's thermal stability limit. |
| Mechanical Deactivation | Physical damage to the catalyst, such as crushing or abrasion, can lead to a loss of active material.[13] | - Careful Handling: Handle the catalyst with care to avoid physical damage. |
II. Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common synthetic routes involve the ortho-formylation of 3,4-dichlorophenol. The two primary methods employed for this transformation are the Reimer-Tiemann reaction and the Duff reaction.[3][7]
-
Reimer-Tiemann Reaction: This reaction uses chloroform and a strong base to generate dichlorocarbene, which then acts as the electrophile to formylate the phenoxide ion.[2][4][6] It typically favors ortho-formylation.[3][5]
-
Duff Reaction: This method employs hexamethylenetetramine (HMTA) as the formylating agent in the presence of an acid catalyst, such as acetic acid or trifluoroacetic acid.[7][8][9]
Q2: How do I choose between the Reimer-Tiemann and Duff reactions for my synthesis?
A2: The choice between these two reactions depends on several factors, including the desired regioselectivity, reaction conditions, and the scale of the synthesis.
-
Reimer-Tiemann Reaction:
-
Duff Reaction:
Q3: What are the key safety precautions I should take when working with the reagents for these reactions?
A3: Both synthetic routes involve hazardous chemicals. Chloroform, used in the Reimer-Tiemann reaction, is a suspected carcinogen.[14] It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
III. Experimental Protocols & Visualizations
Experimental Protocol: General Procedure for Reimer-Tiemann Formylation of 3,4-Dichlorophenol
-
In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve 3,4-dichlorophenol (1.0 equiv) in an aqueous solution of sodium hydroxide (e.g., 4.0 equiv).
-
Heat the mixture to approximately 60-70°C with vigorous stirring.[4]
-
Add chloroform (e.g., 1.5 equiv) dropwise through the dropping funnel over a period of 1 hour. Maintain vigorous stirring to ensure proper mixing of the biphasic solution.[4]
-
After the addition is complete, continue to stir the reaction mixture at 60-70°C for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and remove the excess chloroform by distillation.
-
Acidify the remaining aqueous solution with dilute hydrochloric acid to a pH of approximately 5-6.
-
The crude product may precipitate out of the solution. Isolate the solid by filtration and wash with cold water.
-
Further purify the this compound by recrystallization or column chromatography.[15][16][17]
Caption: Workflow for Reimer-Tiemann Synthesis.
Troubleshooting Decision Tree: Low Product Yield
Caption: Decision tree for troubleshooting low yield.
IV. References
-
ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. Retrieved from --INVALID-LINK--
-
Online Organic Chemistry Tutor. (n.d.). Reimer-Tiemann Reaction. Retrieved from --INVALID-LINK--
-
Grokipedia. (n.d.). Duff reaction. Retrieved from --INVALID-LINK--
-
Techland. (n.d.). 4-Hydroxybenzaldehyde: Structure, Synthesis, Applications, and Safety. Retrieved from --INVALID-LINK--
-
Wikipedia. (2023). Reimer–Tiemann reaction. Retrieved from --INVALID-LINK--
-
J&K Scientific LLC. (2021). Reimer-Tiemann Reaction. Retrieved from --INVALID-LINK--
-
Semantic Scholar. (2016). A theoretical study of the Duff reaction: insights into its selectivity. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US3833660A - Process for making aromatic aldehydes. Retrieved from --INVALID-LINK--
-
L.S. College, Muzaffarpur. (2021). Reimer–Tiemann reaction. Retrieved from --INVALID-LINK--
-
Adda247. (2023). Reimer Tiemann Reaction Mechanism. Retrieved from --INVALID-LINK--
-
Environmental XPRT. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). Benzaldehyde, m-hydroxy-. Retrieved from --INVALID-LINK--
-
AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. Retrieved from --INVALID-LINK--
-
Chemistry For Everyone. (2025). What Is Catalyst Deactivation?. YouTube. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). ortho-Formylation of phenols. Retrieved from --INVALID-LINK--
-
European Patent Office. (n.d.). Process for the production of 4-hydroxybenzaldehyde derivatives. Retrieved from --INVALID-LINK--
-
SlideShare. (n.d.). Duff Reaction. Retrieved from --INVALID-LINK--
-
ResearchGate. (2016). A Theoretical Study of the Duff Reaction: Insights into its Selectivity. Retrieved from --INVALID-LINK--
-
University of Calgary. (n.d.). Ch24: Electrophilic Arom. Subs. of phenols. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Preventing side reactions in the etherification of 4-hydroxybenzaldehyde. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (2020). Pd-Catalyzed External-CO-Free Carbonylation: Preparation of 2,4,6-Trichlorophenyl 3,4-Dihydronaphthalene-2-Carboxylate. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US4748278A - Process for the isolation of p-hydroxybenzaldehyde. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2023). Electrophilic Substitution of the Phenol Aromatic Ring. Retrieved from --INVALID-LINK--
-
SlidePlayer. (n.d.). Phenol_Electrophilic substitution rxn. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Retrieved from --INVALID-LINK--
-
Synfacts. (2025). Direct Formylation of Fluorine-Containing Aromatics with Dichloromethyl Alkyl Ethers. Retrieved from --INVALID-LINK--
-
Santa Cruz Biotechnology. (n.d.). 4,5-Dichloro-2-hydroxy-benzaldehyde. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Wiley Online Library. (n.d.). Oxidation of p-Cresol to p-Hydroxybenzaldehyde with Molecular Oxygen in the Presence of CuMn-Oxide Heterogeneous Catalyst. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from --INVALID-LINK--
-
YouTube. (2023). XII-11#23, Electrophilic Substitution of Phenols. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). An In-depth Technical Guide to the Discovery and Historical Synthesis of 2,4-Dihydroxybenzaldehyde. Retrieved from --INVALID-LINK--
-
Fluorochem. (n.d.). 4,5-Dichloro-2-hydroxy-benzaldehyde. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Optimizing Reaction Conditions for 3-Cyano-4-hydroxybenzaldehyde. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Synthesis routes of 3,4-Dichlorophenol. Retrieved from --INVALID-LINK--
-
Data.gov. (2025). Compound 528389: this compound. Retrieved from --INVALID-LINK--
-
Strem. (n.d.). 3,5-Dichloro-2-hydroxybenzaldehyde, min. 98%. Retrieved from --INVALID-LINK--
References
- 1. mlsu.ac.in [mlsu.ac.in]
- 2. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 3. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. Reimer Tiemann Reaction Mechanism - [adda247.com]
- 7. grokipedia.com [grokipedia.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. US3833660A - Process for making aromatic aldehydes - Google Patents [patents.google.com]
- 10. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 11. ammoniaknowhow.com [ammoniaknowhow.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. Organic Syntheses Procedure [orgsyn.org]
managing temperature control in 4,5-Dichloro-2-hydroxybenzaldehyde synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4,5-dichloro-2-hydroxybenzaldehyde. The focus of this document is to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) related to the critical aspect of temperature control during the synthesis process. Proper temperature management is paramount to ensure reaction safety, maximize yield, and obtain a high-purity product.
I. The Critical Role of Temperature in the Formylation of 3,4-Dichlorophenol
The synthesis of this compound typically proceeds via the formylation of 3,4-dichlorophenol. The two most common methods for this transformation are the Reimer-Tiemann reaction and the Duff reaction. Both reactions are known to be exothermic and highly sensitive to temperature fluctuations.[1][2][3][4]
-
Reimer-Tiemann Reaction: This method involves the reaction of a phenol with chloroform in the presence of a strong base. The reaction proceeds through the formation of a dichlorocarbene intermediate, which is highly reactive.[1][3][4] The reaction needs to be heated to initiate, but once started, it can be highly exothermic, posing a risk of thermal runaway.[2][4][5]
-
Duff Reaction: This reaction utilizes hexamine as the formylating agent in an acidic medium, such as glacial acetic acid or trifluoroacetic acid.[6][7] While generally considered milder than the Reimer-Tiemann reaction, temperature control is still crucial to prevent the formation of polymeric side products and to control the reaction rate.[8][9]
Inadequate temperature control in either method can lead to a cascade of undesirable outcomes, including:
-
Decreased Yield: Side reactions become more prevalent at elevated temperatures, consuming starting materials and reducing the yield of the desired product.
-
Impurity Formation: Overheating can lead to the formation of various isomers and polymeric tars, complicating the purification process.
-
Safety Hazards: The exothermic nature of the reaction, if not properly managed, can lead to a rapid increase in temperature and pressure, potentially causing a thermal runaway.[4][5]
This guide will provide a structured approach to identifying and resolving common temperature-related issues encountered during the synthesis of this compound.
II. Troubleshooting Guide: Temperature-Related Issues
This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your experiments.
Question 1: My reaction is exhibiting a sudden and rapid temperature increase (a runaway reaction). What should I do, and how can I prevent this in the future?
Answer:
A runaway reaction is a critical safety concern and must be addressed immediately.
Immediate Actions:
-
Cease Reagent Addition: Immediately stop the addition of any reagents, particularly the chloroform in a Reimer-Tiemann reaction or the acid catalyst in a Duff reaction.
-
Enhance Cooling: Increase the efficiency of your cooling system. If using an ice bath, ensure it is well-stocked and making good contact with the reaction flask. Have a secondary cooling bath (e.g., dry ice/acetone) on standby for emergencies, but be cautious of thermal shock to your glassware.
-
Mechanical Stirring: Ensure vigorous and efficient stirring to promote heat transfer to the cooling medium.[10]
-
Inert Atmosphere: Maintain a steady flow of an inert gas (e.g., nitrogen or argon) to prevent any potential ignition of flammable vapors.
-
Evacuate if Necessary: If the temperature continues to rise uncontrollably, evacuate the fume hood and the immediate laboratory area.
Root Cause Analysis and Prevention:
-
Inadequate Cooling Capacity: The cooling bath may not be sufficient to dissipate the heat generated by the reaction.
-
Solution: Use a larger cooling bath with a higher cooling capacity. For larger-scale reactions, consider using a cryostat for precise temperature control.
-
-
Rapid Reagent Addition: Adding reagents too quickly can lead to a rapid accumulation of heat.
-
Solution: Add the reagents dropwise, monitoring the internal temperature of the reaction mixture closely. The addition rate should be adjusted to maintain the desired temperature range.
-
-
Insufficient Stirring: Poor mixing can create localized "hot spots" where the reaction accelerates, leading to a runaway.
-
Solution: Use an overhead mechanical stirrer for better mixing efficiency, especially for viscous reaction mixtures. Ensure the stirring is vigorous enough to create a vortex.
-
-
Incorrect Initial Temperature: Starting the reagent addition at a temperature that is too high can make it difficult to control the initial exotherm.
-
Solution: Cool the reaction mixture to the lower end of the recommended temperature range before beginning the addition of the exothermic reagent.
-
Preventative Workflow:
Caption: Workflow for preventing runaway reactions.
Question 2: My reaction yield is consistently low, and I suspect it's due to temperature issues. What are the likely causes and how can I improve the yield?
Answer:
Low yields are often a direct consequence of suboptimal temperature control, leading to the formation of unwanted byproducts.
Potential Causes and Solutions:
-
Formation of Isomeric Byproducts: In the Reimer-Tiemann reaction, formylation can occur at the para-position to the hydroxyl group, although ortho-formylation is generally favored.[1][2] Higher temperatures can sometimes lead to a less selective reaction.
-
Solution: Maintain the reaction temperature at the lower end of the recommended range (typically 60-70°C for the Reimer-Tiemann reaction) to enhance regioselectivity.[11]
-
-
Polymerization/Tar Formation: Phenols are susceptible to oxidation and polymerization at elevated temperatures, especially under basic or acidic conditions.[12] This is a common issue in both the Reimer-Tiemann and Duff reactions.
-
Decomposition of Starting Material or Product: The starting material, 3,4-dichlorophenol, or the product, this compound, may be susceptible to decomposition at excessively high temperatures.
-
Solution: Conduct small-scale experiments to determine the thermal stability of your starting material and product under the reaction conditions. Use this data to establish a safe and effective operating temperature range.
-
Recommended Temperature Ranges:
| Reaction | Step | Recommended Temperature Range | Notes |
| Reimer-Tiemann | Chloroform Addition | 60 - 70°C | Maintain a steady temperature to control the exotherm. |
| Reflux | 70 - 80°C | After the initial exotherm subsides. | |
| Duff Reaction | Reagent Mixing & Heating | 100 - 120°C | Gradual heating is recommended. |
| Hydrolysis | 90 - 100°C | To hydrolyze the intermediate. |
Question 3: I am observing a significant amount of dark, tarry material in my reaction mixture. How can I minimize this?
Answer:
The formation of tar is a strong indicator of side reactions, often exacerbated by poor temperature control.
Troubleshooting Tar Formation:
-
Localized Overheating: Even if the bulk temperature appears to be within the desired range, inadequate stirring can create localized hot spots where tar formation is initiated.
-
Solution: As mentioned previously, use an overhead mechanical stirrer to ensure efficient mixing and uniform temperature distribution throughout the reaction mixture.
-
-
Reaction Time: Prolonged reaction times, even at the correct temperature, can sometimes lead to the gradual formation of tarry byproducts.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed to prevent over-reaction and decomposition.
-
-
Air Oxidation: Phenolic compounds can be sensitive to air oxidation, which is often accelerated by heat and can lead to colored, polymeric impurities.
-
Solution: Conduct the reaction under an inert atmosphere of nitrogen or argon to minimize oxidation.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the synthesis of this compound using the Reimer-Tiemann reaction?
A1: The optimal temperature for the Reimer-Tiemann reaction with 3,4-dichlorophenol is typically in the range of 60-70°C.[11] It is crucial to maintain a steady temperature during the addition of chloroform to control the initial exotherm. After the addition is complete, the reaction mixture can be gently refluxed to ensure completion.
Q2: How does temperature affect the ortho/para selectivity in the Reimer-Tiemann reaction?
A2: While the Reimer-Tiemann reaction generally favors ortho-formylation, the ortho/para ratio can be influenced by temperature.[1][2] Lower temperatures tend to favor the formation of the ortho isomer (this compound in this case) due to kinetic control and potential chelation effects with the phenoxide. Higher temperatures can lead to a decrease in selectivity.
Q3: What are the recommended temperature conditions for the Duff reaction with 3,4-dichlorophenol?
A3: The Duff reaction typically requires higher temperatures than the Reimer-Tiemann reaction, often in the range of 100-160°C, depending on the solvent and catalyst used.[7][8] It is important to heat the reaction mixture gradually and maintain a stable temperature to avoid decomposition and polymerization.
Q4: Can I use a heating mantle to control the reaction temperature?
A4: While a heating mantle can be used, it is not the ideal method for controlling the temperature of an exothermic reaction. A heating mantle has a high thermal inertia, making it difficult to respond quickly to sudden temperature changes. A thermostatically controlled oil bath or a cryostat is highly recommended for better temperature regulation.
Q5: How can I accurately measure the internal temperature of the reaction?
A5: It is essential to measure the internal temperature of the reaction mixture, not the temperature of the heating bath. Use a calibrated thermometer or a thermocouple probe that is immersed in the reaction mixture, ensuring that the tip is not touching the walls of the flask.
IV. Experimental Protocol: General Guidance for Temperature Control
The following is a generalized protocol emphasizing temperature control for a lab-scale Reimer-Tiemann synthesis of this compound.
-
Setup: Assemble a round-bottom flask equipped with a magnetic stirrer or overhead stirrer, a condenser, a dropping funnel, and a thermometer or thermocouple to monitor the internal temperature. The flask should be placed in a cooling bath (e.g., an ice-water bath).
-
Initial Cooling: Charge the flask with 3,4-dichlorophenol and the aqueous base (e.g., sodium hydroxide solution). Cool the mixture to 5-10°C with efficient stirring.
-
Controlled Addition: Add the chloroform dropwise from the dropping funnel. The rate of addition should be carefully controlled to maintain the internal temperature below a set point (e.g., 15°C) during the initial phase. A noticeable exotherm will occur.
-
Gradual Warming: Once the chloroform addition is complete, allow the reaction mixture to slowly warm to room temperature while continuing to stir.
-
Heating to Reflux: After the initial exotherm has subsided, gradually heat the reaction mixture to 60-70°C using a controlled temperature bath. Maintain this temperature for the duration of the reaction, monitoring by TLC.
-
Cooling and Quenching: Upon completion, cool the reaction mixture back down to room temperature before proceeding with the workup.
V. Visualization of Temperature Control Logic
The following diagram illustrates the decision-making process for managing temperature during the synthesis.
Caption: Decision-making flowchart for temperature management.
VI. References
-
Allen, A. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Allen Career Institute. Retrieved from --INVALID-LINK--
-
Unacademy. (n.d.). Reimer-Tiemann Reaction | JEE Chemistry. Retrieved from --INVALID-LINK--
-
L.S. College, Muzaffarpur. (2021, December 31). Reimer–Tiemann reaction. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US4324922A - Reimer-Tiemann aldehyde synthesis process. Retrieved from --INVALID-LINK--
-
BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Duff reaction. Retrieved from --INVALID-LINK--
-
Duff Reaction. (n.d.). In Name Reactions in Organic Synthesis. Retrieved from a source providing information on the Duff reaction.
-
Organic Syntheses. (n.d.). ortho-Formylation of phenols. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). Benzaldehyde, m-hydroxy. Retrieved from --INVALID-LINK--
-
UNI ScholarWorks. (n.d.). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. Retrieved from --INVALID-LINK--
-
Semantic Scholar. (2016). A theoretical study of the Duff reaction: insights into its selectivity. Retrieved from --INVALID-LINK--
-
Quora. (2015, March 14). What is the Reimer-Tiemann reaction? Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). EP0012939B1 - Process for the production of 4-hydroxybenzaldehyde derivatives. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025, August 7). ChemInform Abstract: Mono and Diformylation of 4-Substituted Phenols: A New Application of the Duff Reaction. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Working with Hazardous Chemicals. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (2012). Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Org. Synth., 89, 220-229. Retrieved from --INVALID-LINK--
-
UC Berkeley. (2003, June 4). Phenol: Hazards and Precautions. Retrieved from --INVALID-LINK--
-
Yale Environmental Health & Safety. (2022, June). Standard Operating Procedure. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). DE19503163A1 - Process for the purification of reaction mixtures containing 4-hydroxybenzaldehyde. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. Retrieved from --INVALID-LINK--
-
European Patent Office. (n.d.). Process for the production of 4-hydroxybenzaldehyde derivatives. Retrieved from --INVALID-LINK--
-
MDPI. (2025, August 5). Direct Formylation of Fluorine-Containing Aromatics with Dichloromethyl Alkyl Ethers. Retrieved from --INVALID-LINK--
-
Wiley Online Library. (n.d.). Oxidation of p-Cresol to p-Hydroxybenzaldehyde with Molecular Oxygen in the Presence of CuMn-Oxide Heterogeneous Catalyst. Retrieved from --INVALID-LINK--
-
Santa Cruz Biotechnology. (n.d.). 4,5-Dichloro-2-hydroxy-benzaldehyde. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Synthesis routes of 3,5-Dichloro-4-hydroxybenzaldehyde. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). p-HYDROXYPHENYLPYRUVIC ACID. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). 3,4-Dichlorophenol. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US4748278A - Process for the isolation of p-hydroxybenzaldehyde. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025, August 6). The critical runaway condition and stability criterion in the phenol–formaldehyde reaction. Retrieved from --INVALID-LINK--
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Applications of 3,4-Dichlorophenol. Retrieved from --INVALID-LINK--
-
RSC Publishing. (2019, December 12). Theoretical study of sensitive reactions in phenol decomposition. Retrieved from --INVALID-LINK--
-
Data.gov. (2025, September 5). Compound 528389: this compound. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 4-Chloro-2-hydroxybenzaldehyde. Retrieved from --INVALID-LINK--
-
ScienceDirect. (n.d.). Mechanisms of product formation from the pyrolytic thermal degradation of catechol. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025, August 6). Phenol–formaldehyde runaway reaction: a case study. Retrieved from --INVALID-LINK--
References
- 1. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 2. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]
- 3. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. Duff reaction - Wikipedia [en.wikipedia.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. scholarworks.uni.edu [scholarworks.uni.edu]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. US4324922A - Reimer-Tiemann aldehyde synthesis process - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Isolating 4,5-Dichloro-2-hydroxybenzaldehyde Derivatives
Welcome to the technical support center for the work-up and isolation of 4,5-dichloro-2-hydroxybenzaldehyde and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of these valuable synthetic intermediates. The following sections provide in-depth troubleshooting advice and frequently asked questions to ensure the successful isolation of your target compound with high purity and yield.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the work-up of this compound, providing potential causes and actionable solutions.
Issue 1: Low or No Product Recovery After Extraction
Question: I've completed my synthesis of a this compound derivative, but after performing a liquid-liquid extraction, I'm seeing very low yields in the organic phase. What could be the problem?
Answer: This is a frequent challenge, often rooted in the phenolic nature of the product and the pH of the aqueous phase during extraction.
-
Causality: this compound is a phenolic aldehyde, meaning it possesses an acidic hydroxyl group. In a basic or even neutral aqueous solution, this proton can be abstracted, forming a phenolate salt. This salt is ionic and therefore highly soluble in the aqueous phase, preventing its extraction into a nonpolar organic solvent.
-
Troubleshooting Steps:
-
pH Adjustment: Before extraction, ensure the aqueous phase is acidified. The addition of a dilute acid, such as 1M HCl, to a pH of 2-3 will protonate the phenolate, rendering the molecule neutral and more soluble in organic solvents like ethyl acetate or dichloromethane.[1][2][3]
-
Solvent Choice: While ethyl acetate is a common choice, for more polar derivatives, a more polar solvent like a mixture of ethyl acetate and butanol might be necessary. Conversely, for less polar derivatives, dichloromethane could be more effective.
-
Emulsion Formation: Vigorous shaking can lead to the formation of emulsions, which trap the product at the interface. If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) or allowing the mixture to stand for an extended period. Gentle inversions of the separatory funnel are often more effective than vigorous shaking.
-
Issue 2: Oily Product or Failure to Crystallize
Question: After removing the solvent, my this compound derivative is an oil and won't crystallize. How can I induce crystallization?
Answer: The presence of impurities or residual solvent can significantly inhibit crystallization.
-
Causality: Impurities can disrupt the crystal lattice formation. Common impurities include unreacted starting materials, byproducts from the formylation reaction (e.g., from a Duff reaction), or residual solvents.
-
Troubleshooting Steps:
-
Purity Check: Analyze a small sample of the oil by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to assess its purity.
-
Solvent-Antisolvent Crystallization: Dissolve the oily product in a minimal amount of a good solvent (e.g., hot ethanol, acetone, or ethyl acetate). Then, slowly add a poor solvent (an "antisolvent") in which the product is insoluble (e.g., hexanes, heptane, or cold water) until the solution becomes slightly turbid.[4] Allow the solution to cool slowly.
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[4]
-
Seeding: If you have a small amount of crystalline product from a previous batch, add a single, tiny crystal to the supersaturated solution to induce crystallization.[4]
-
Column Chromatography: If the product is still resistant to crystallization, purification by column chromatography is recommended to remove impurities.
-
Issue 3: Product Contaminated with a Positional Isomer
Question: My NMR analysis shows a mixture of this compound and another isomeric product. How can I separate them?
Answer: The separation of positional isomers can be challenging due to their similar physical properties.
-
Causality: Depending on the synthetic route, particularly in reactions like the Reimer-Tiemann or Duff reaction, the formylation of the aromatic ring can sometimes occur at different positions, leading to isomeric byproducts.
-
Troubleshooting Steps:
-
Column Chromatography: This is the most effective method for separating isomers. A careful selection of the stationary and mobile phases is crucial.
-
Stationary Phase: Silica gel is the most common choice.
-
Mobile Phase: A gradient elution with a mixture of a nonpolar solvent (e.g., hexanes or cyclohexane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is often effective. The optimal solvent system will need to be determined by TLC analysis.
-
-
Preparative HPLC: For difficult separations, preparative HPLC with a suitable column (e.g., a phenyl or cyano-bonded phase) can provide excellent resolution.[5][6]
-
Fractional Crystallization: In some cases, if the isomers have sufficiently different solubilities in a particular solvent system, fractional crystallization can be attempted. This involves dissolving the mixture in a minimal amount of a hot solvent and allowing it to cool slowly. The less soluble isomer will crystallize first and can be isolated by filtration.
-
II. Frequently Asked Questions (FAQs)
Q1: What is a standard work-up procedure for a reaction mixture containing this compound synthesized via the Duff reaction?
A1: A typical work-up for a Duff reaction involves the hydrolysis of the Schiff base intermediate followed by extraction.
-
Hydrolysis: After the reaction is complete, the mixture is typically quenched by the addition of an aqueous acid solution (e.g., 1-2 M sulfuric acid or hydrochloric acid) and heated (often with steam distillation) to hydrolyze the imine intermediate to the aldehyde.[7]
-
Extraction: Once cooled, the aqueous mixture is extracted with a suitable organic solvent such as ethyl acetate or dichloromethane. The organic layers are combined.
-
Washing: The combined organic extracts are washed with water and then with brine to remove any residual acid and inorganic salts.
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
Q2: How can I remove unreacted 2,4-dichlorophenol from my final product?
A2: Unreacted starting material can often be removed by a basic wash or column chromatography.
-
Basic Wash: Dissolve the crude product in an organic solvent (e.g., ethyl acetate). Wash the organic solution with a dilute aqueous base, such as 1% sodium bicarbonate or sodium carbonate solution. The more acidic 2,4-dichlorophenol will be deprotonated and extracted into the aqueous phase, while the less acidic this compound will largely remain in the organic phase. This difference in acidity is due to the electron-withdrawing effect of the aldehyde group. Caution: A strong base or prolonged contact time may lead to the deprotonation and loss of the desired product into the aqueous layer.
-
Column Chromatography: If a basic wash is not effective or leads to product loss, column chromatography on silica gel is a reliable method for separating the aldehyde from the starting phenol.
Q3: What are the key safety precautions to take during the work-up of this compound?
A3: Standard laboratory safety protocols should be followed.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
-
Fume Hood: All manipulations, especially those involving volatile organic solvents and corrosive acids or bases, should be performed in a well-ventilated fume hood.
-
Material Safety Data Sheet (MSDS): Consult the MSDS for this compound and all other reagents for specific handling and disposal information. The compound is harmful if swallowed and causes skin and eye irritation.[8]
III. Experimental Protocols & Data
Standard Liquid-Liquid Extraction Protocol
-
Cool the reaction mixture to room temperature.
-
If the reaction was conducted in an acidic medium like in a Duff reaction, proceed to step 3. If the reaction was basic, carefully acidify the aqueous phase with 1M HCl to a pH of 2-3.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous phase with three portions of ethyl acetate.
-
Combine the organic extracts.
-
Wash the combined organic phase with one portion of deionized water, followed by one portion of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Recrystallization Solvent Systems
| Compound Polarity | Recommended Solvent System | Notes |
| Relatively Nonpolar | Ethanol/Water | Dissolve in a minimum of hot ethanol, add water dropwise until persistent cloudiness, then add a few drops of ethanol to clarify and cool slowly. |
| Toluene/Hexanes | Dissolve in hot toluene and add hexanes as the antisolvent. | |
| Moderately Polar | Ethyl Acetate/Heptane | Dissolve in hot ethyl acetate and add heptane as the antisolvent. |
| Relatively Polar | Acetone/Water | Use with caution as acetone has a low boiling point. |
IV. Visualized Workflows
General Work-up and Isolation Workflow
Caption: General workflow for the work-up and isolation of this compound.
Troubleshooting Crystallization
Caption: Decision tree for troubleshooting product crystallization.
V. References
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 6, 2026, from --INVALID-LINK--
-
Benzaldehyde, m-hydroxy - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 6, 2026, from --INVALID-LINK--
-
Troubleshooting Purification Methods. (n.d.). Sigma-Aldrich. Retrieved January 6, 2026, from --INVALID-LINK--
-
Rohrscheid, F. (1988). Process for the isolation of p-hydroxybenzaldehyde. U.S. Patent No. 4,748,278.
-
Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. (2025, June 19). MicroSolv. Retrieved January 6, 2026, from --INVALID-LINK--
-
Sumitomo Chemical Company, Limited. (1980). Process for the production of 4-hydroxybenzaldehyde derivatives. EP Patent 0012939.
-
Process for the production of 4-hydroxybenzaldehyde derivatives. (n.d.). European Patent Office. Retrieved January 6, 2026, from --INVALID-LINK--
-
Analytical Methods. (n.d.). RSC Publishing. Retrieved January 6, 2026, from --INVALID-LINK--
-
Leston, G. (1976). Process for the selective synthesis of salicylaldehydes. U.S. Patent No. 3,972,945.
-
separation of two isomers. (2009, May 12). Chromatography Forum. Retrieved January 6, 2026, from --INVALID-LINK--
-
4,5-Dichloro-2-hydroxy-benzaldehyde. (n.d.). Santa Cruz Biotechnology. Retrieved January 6, 2026, from --INVALID-LINK--
-
Hähn, N., et al. (1999). Process for preparing 4, 5-dichloro-2-methylbenzoic acid. U.S. Patent No. 5,886,218.
-
An In-depth Technical Guide to the Discovery and Historical Synthesis of 2,4-Dihydroxybenzaldehyde. (2025). Benchchem. Retrieved January 6, 2026, from --INVALID-LINK--
-
Process for the production of 4-hydroxybenzaldehyde derivatives. (n.d.). European Patent Office. Retrieved January 6, 2026, from --INVALID-LINK--
-
This compound. (n.d.). PubChem. Retrieved January 6, 2026, from --INVALID-LINK--
-
Compound 528389: this compound. (2025, September 5). Data.gov. Retrieved January 6, 2026, from --INVALID-LINK--
-
Crystal structure of 5-chloro-2-hydroxybenzaldehyde, C7H5ClO2. (2007). ResearchGate. Retrieved January 6, 2026, from --INVALID-LINK--
-
Chromatographic separation of 3,4-difluorophenylacetic acid and its positional isomers using five different techniques. (2000). PubMed. Retrieved January 6, 2026, from --INVALID-LINK--
-
3,5-Dichlorosalicylaldehyde. (2008). ResearchGate. Retrieved January 6, 2026, from --INVALID-LINK--
-
Troubleshooting Guide for Affinity Chromatography of Tagged Proteins. (n.d.). Sigma-Aldrich. Retrieved January 6, 2026, from --INVALID-LINK--
-
Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. (n.d.). UNI ScholarWorks. Retrieved January 6, 2026, from --INVALID-LINK--
-
The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1). (2024, November 7). Rotachrom Technologies. Retrieved January 6, 2026, from --INVALID-LINK--
-
Synthesis of (a) 5-Chlorosalicylaldehyde. (n.d.). PrepChem.com. Retrieved January 6, 2026, from --INVALID-LINK--
-
3,5-Dichloro-2-hydroxybenzaldehyde. (n.d.). ResearchGate. Retrieved January 6, 2026, from --INVALID-LINK--
-
4,5-Dichloro-2-hydroxy-benzaldehyde. (n.d.). Fluorochem. Retrieved January 6, 2026, from --INVALID-LINK--
-
Troubleshooting Strategies in GST-tagged Protein Purification. (n.d.). Sigma-Aldrich. Retrieved January 6, 2026, from --INVALID-LINK--
-
m-CHLOROBENZALDEHYDE. (n.d.). Organic Syntheses Procedure. Retrieved January 6, 2026, from --INVALID-LINK--
-
trans-4,4'-DIMETHOXYSTILBENE. (n.d.). Organic Syntheses Procedure. Retrieved January 6, 2026, from --INVALID-LINK--
-
Compound 528389: this compound. (2025, September 5). Data.gov Catalog. Retrieved January 6, 2026, from --INVALID-LINK--
-
Protein purification troubleshooting guide. (n.d.). Dutscher. Retrieved January 6, 2026, from --INVALID-LINK--
-
Common Problems During His-tag Purification. (2023, January 13). YouTube. Retrieved January 6, 2026, from --INVALID-LINK--
References
- 1. Process for the production of 4-hydroxybenzaldehyde derivatives - Patent 0012939 [data.epo.org]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. EP0012939B1 - Process for the production of 4-hydroxybenzaldehyde derivatives - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 6. separation of two isomers - Chromatography Forum [chromforum.org]
- 7. scholarworks.uni.edu [scholarworks.uni.edu]
- 8. This compound | C7H4Cl2O2 | CID 528389 - PubChem [pubchem.ncbi.nlm.nih.gov]
stability issues of 4,5-Dichloro-2-hydroxybenzaldehyde under acidic/basic conditions
Welcome to the technical support center for 4,5-dichloro-2-hydroxybenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues encountered during your experiments, particularly under acidic and basic conditions.
Frequently Asked Questions (FAQs)
General Handling and Storage
Q1: What are the recommended storage conditions for this compound to ensure its stability?
A1: To maintain the integrity of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] For long-term storage, an inert atmosphere (e.g., under nitrogen or argon) at 2-8°C is recommended. The compound is known to be sensitive to air and light, so it should be protected from both.[3]
Q2: What are the main chemical incompatibilities of this compound?
A2: this compound should not be stored with or exposed to strong oxidizing agents, strong bases, and strong reducing agents.[3] Contact with these substances can lead to rapid degradation of the compound.
Stability in Solution
Q3: I am dissolving this compound for my experiment. What solvents are recommended?
A3: While specific solubility data is not extensively documented in publicly available literature, compounds of this nature are typically soluble in polar organic solvents such as methanol, ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). When preparing solutions, it is advisable to prepare them fresh for each experiment to minimize potential degradation.
Q4: Is this compound stable in aqueous solutions?
A4: The stability of this compound in aqueous solutions is expected to be pH-dependent. Based on the behavior of similar chlorophenolic compounds, its stability in neutral aqueous solutions may be limited, and it is likely to be less stable under acidic and basic conditions.[4][5] For any experiments in aqueous media, it is crucial to use freshly prepared solutions and to monitor for any signs of degradation, such as a change in color.
Troubleshooting Guide: Stability Issues
Issue 1: Discoloration of the solid compound or solution.
P1: My solid this compound has developed a yellow or brownish tint. What could be the cause?
C1: This is likely due to oxidation or degradation from improper storage. Exposure to air, light, or moisture can cause the compound to degrade over time.[3] It is recommended to store the compound in a tightly sealed container, protected from light, and in a dry environment, preferably under an inert atmosphere.
P2: My solution of this compound in an organic solvent is changing color. Why is this happening?
C2: The color change indicates a chemical reaction or degradation. This could be due to the presence of impurities in the solvent, exposure to air (oxidation), or the inherent instability of the compound in that particular solvent over time. Always use high-purity, anhydrous solvents and prepare solutions fresh before use.
Issue 2: Inconsistent experimental results.
P1: I am getting variable results in my experiments using this compound. Could this be a stability issue?
C1: Yes, inconsistent results are a common sign of compound instability. If the compound is degrading during your experiment, the concentration of the active substance will decrease, leading to poor reproducibility. This is particularly relevant in experiments conducted over extended periods or at elevated temperatures.
C2: The pH of your reaction mixture could also be a critical factor. As with other chlorophenols, the stability of this compound is expected to be highly pH-dependent.[1][4] Degradation can be accelerated in both acidic and basic conditions.[5] It is crucial to control and monitor the pH of your experimental setup.
In-depth Technical Guide: Understanding and Investigating Stability
Anticipated Degradation Under Acidic and Basic Conditions
While specific degradation pathways for this compound are not well-documented, we can infer potential mechanisms based on the chemistry of its functional groups (phenolic hydroxyl, aldehyde, and chlorinated aromatic ring).
Under Basic Conditions:
The phenolic hydroxyl group is acidic and will be deprotonated in basic conditions to form a phenoxide ion. This phenoxide is highly susceptible to oxidation. The electron-donating nature of the phenoxide can activate the aromatic ring towards electrophilic substitution or oxidation. The aldehyde group can also undergo reactions such as the Cannizzaro reaction in the absence of an alpha-hydrogen.
Potential Degradation Products under Basic Conditions:
-
Oxidation products: 4,5-dichlorosalicylic acid (oxidation of the aldehyde) and further degradation products from ring-opening.
-
Polymerization products: Base-catalyzed self-condensation or polymerization.
Under Acidic Conditions:
The aldehyde group can be protonated under acidic conditions, which can make it more susceptible to nucleophilic attack or facilitate polymerization. The phenolic hydroxyl group is less reactive under acidic conditions compared to basic conditions. However, strong acidic conditions, especially at elevated temperatures, can promote degradation.
Potential Degradation Products under Acidic Conditions:
-
Polymerization/condensation products: Acid-catalyzed polymerization of the aldehyde.
-
Products of reaction with the solvent/reagents: For example, if the solvent is an alcohol, acetal formation could occur.
The following diagram illustrates a simplified, hypothetical degradation pathway.
Caption: Hypothetical degradation pathways of this compound under basic and acidic conditions.
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions and monitoring its degradation over time using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).
Protocol 1: Forced Degradation Study
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
pH meter
-
Thermostatic oven/water bath
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 60°C for 48 hours. Then, dissolve in methanol to the stock solution concentration.
-
Photodegradation: Expose the solid compound to direct sunlight for 48 hours. Then, dissolve in methanol to the stock solution concentration.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute the samples to a suitable concentration with the mobile phase.
-
Analyze the samples by HPLC.
-
Protocol 2: HPLC Method for Stability Indicating Assay
Objective: To develop an HPLC method to separate this compound from its potential degradation products.
Instrumentation:
-
HPLC system with a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[6]
-
UV-Vis or Diode Array Detector (DAD).
Chromatographic Conditions (starting point):
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for better peak shape). A similar compound, 2-chloro-5-nitrobenzaldehyde, can be analyzed with a mobile phase of acetonitrile and water with phosphoric acid. For MS compatibility, formic acid is a suitable replacement.[7]
-
Gradient: Start with a lower percentage of acetonitrile and gradually increase it. A suggested starting gradient could be: 0-20 min, 30-90% acetonitrile; 20-25 min, 90% acetonitrile; 25-30 min, 30% acetonitrile.
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30°C.[6]
-
Detection Wavelength: Monitor at a wavelength where the parent compound has maximum absorbance (e.g., determined by UV-Vis spectroscopy).
-
Injection Volume: 10 µL.[6]
Data Analysis:
-
Monitor the peak area of the parent compound over time under different stress conditions.
-
Calculate the percentage of degradation.
-
Observe the appearance of new peaks, which correspond to degradation products.
The following diagram outlines the workflow for a forced degradation study.
Caption: Workflow for conducting a forced degradation study of this compound.
Quantitative Data Summary
The following table provides a template for summarizing the results from a forced degradation study. The values are hypothetical and should be replaced with experimental data.
| Stress Condition | Time (hours) | % Degradation of this compound | Number of Degradation Peaks |
| Acid Hydrolysis (0.1 M HCl, 60°C) | 24 | ~15% | 2 |
| Base Hydrolysis (0.1 M NaOH, RT) | 2 | ~40% | 3 |
| Oxidative Degradation (3% H₂O₂, RT) | 24 | ~25% | 4 |
| Thermal Degradation (Solid, 60°C) | 48 | < 5% | 1 |
| Photodegradation (Solid, Sunlight) | 48 | ~10% | 2 |
This technical support guide provides a framework for understanding and investigating the stability of this compound. Due to the limited amount of publicly available stability data for this specific compound, it is highly recommended to perform in-house stability studies to ensure the reliability and reproducibility of your experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. This compound | C7H4Cl2O2 | CID 528389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Interactions between chlorophenols and peroxymonosulfate: pH dependency and reaction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Separation of 2-Chloro-5-nitrobenzaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Navigating the Scale-Up of 4,5-Dichloro-2-hydroxybenzaldehyde Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 4,5-dichloro-2-hydroxybenzaldehyde and its derivatives. As Senior Application Scientists with extensive field experience, we have compiled this guide to address the critical challenges encountered during the scale-up of this important chemical intermediate. This document moves beyond standard protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring both technical accuracy and practical applicability.
The synthesis of this compound, a key building block in the development of various pharmaceuticals and agrochemicals, presents unique challenges when transitioning from the laboratory bench to pilot plant and industrial-scale production. This guide is structured to provide direct, actionable solutions to common problems, enhancing the safety, efficiency, and reproducibility of your large-scale synthesis campaigns.
Troubleshooting Guide: Common Scale-Up Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, primarily focusing on the widely used Reimer-Tiemann formylation of 3,4-dichlorophenol.
Issue 1: Poor Regioselectivity and Isomer Contamination
Question: We are observing significant formation of the undesired 2,3-dichloro-6-hydroxybenzaldehyde isomer during the Reimer-Tiemann formylation of 3,4-dichlorophenol. How can we improve the regioselectivity for the desired this compound?
Answer:
This is a common challenge stemming from the electrophilic aromatic substitution mechanism of the Reimer-Tiemann reaction. The hydroxyl group of the phenoxide ion is an ortho-, para-director. In the case of 3,4-dichlorophenol, both the C2 (ortho) and C6 (ortho) positions are activated. While the desired product results from substitution at the C2 position, competing substitution at the C6 position leads to the isomeric impurity.
Probable Causes and Solutions:
| Probable Cause | Recommended Solution | Scientific Rationale |
| Suboptimal Reaction Temperature | Maintain a reaction temperature between 60-65 °C. Implement a robust cooling system to manage the exothermic nature of the reaction. | Higher temperatures can decrease the selectivity of the dichlorocarbene addition, leading to a higher proportion of the thermodynamically stable, but undesired, isomer. |
| Inefficient Mixing in Biphasic System | Utilize a high-torque overhead stirrer with a properly designed impeller to ensure vigorous agitation and a large interfacial area between the aqueous and organic phases. | The Reimer-Tiemann reaction is typically biphasic.[1] Inadequate mixing leads to localized "hot spots" and inconsistent concentrations of reagents, reducing selectivity. |
| Choice of Base | Consider using potassium hydroxide (KOH) instead of sodium hydroxide (NaOH). | The potassium cation can have a more pronounced chelating effect with the phenoxide and dichlorocarbene, favoring ortho-formylation at the less sterically hindered position. |
Workflow for Optimizing Regioselectivity:
Caption: Optimizing regioselectivity in the Reimer-Tiemann reaction.
Issue 2: Low Yield and Incomplete Conversion
Question: Our scale-up reaction is resulting in low yields of this compound, with a significant amount of unreacted 3,4-dichlorophenol recovered. How can we drive the reaction to completion?
Answer:
Low yields in a scaled-up Reimer-Tiemann reaction often point to issues with reagent stoichiometry, reaction time, or the generation and reactivity of the dichlorocarbene intermediate.
Probable Causes and Solutions:
| Probable Cause | Recommended Solution | Scientific Rationale |
| Insufficient Chloroform | Use a molar excess of chloroform (typically 3-4 equivalents relative to the phenol). Ensure controlled addition to manage the exotherm. | Chloroform is the precursor to the reactive dichlorocarbene species.[2] An insufficient amount will result in incomplete conversion. |
| Inadequate Reaction Time | Monitor the reaction progress using in-process controls (e.g., HPLC). Extend the reaction time at the optimal temperature until the starting material is consumed. | Scale-up often requires longer reaction times due to mass and heat transfer limitations. |
| Decomposition of Dichlorocarbene | Maintain a consistent and optimal temperature. Avoid excessive temperatures that can lead to the decomposition of the dichlorocarbene. | Dichlorocarbene is a reactive intermediate with a finite lifetime. Maintaining the reaction at the "sweet spot" temperature ensures its availability for reaction with the phenoxide. |
Issue 3: By-product Formation and Purification Challenges
Question: We are observing the formation of colored by-products and polymeric material, which makes the crystallization of the final product difficult. What are these by-products and how can we minimize them and improve purification?
Answer:
The formation of by-products is a significant hurdle in the scale-up of the Reimer-Tiemann reaction. These can include di- and tri-chloromethylated phenols, and colored triphenylmethane-type compounds (aurins) from the further reaction of the product with the phenoxide.[3]
Probable Causes and Solutions:
| Probable Cause | Recommended Solution | Scientific Rationale |
| Further Reaction of the Product | Optimize stoichiometry and reaction time to avoid prolonged exposure of the product to reaction conditions. Quench the reaction promptly upon completion. | The hydroxybenzaldehyde product can react further under the basic conditions to form colored impurities. |
| Oxidation of Phenolic Species | Maintain an inert atmosphere (e.g., nitrogen blanket) over the reaction mixture. | Phenolic compounds are susceptible to oxidation, especially at elevated temperatures and in the presence of a base, leading to colored by-products. |
| Ineffective Purification Strategy | Implement a purification step involving the precipitation of the product as a metal salt. For example, treating the crude alkaline reaction mixture with a calcium or magnesium salt can precipitate the corresponding salt of this compound, leaving the unreacted phenol and some impurities in solution.[4] The purified salt can then be isolated and acidified to regenerate the pure aldehyde. | This method leverages the differential solubility of the metal salts of the product and starting material for an efficient, large-scale purification. |
Purification Workflow via Metal Salt Precipitation:
Caption: Purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the Reimer-Tiemann reaction for this compound synthesis?
A1: The primary safety concern is the highly exothermic nature of the reaction, which can lead to a thermal runaway if not properly controlled.[5] This can result in a rapid increase in temperature and pressure, potentially leading to a reactor failure. It is crucial to have a robust cooling system, a well-calibrated and responsive temperature monitoring system, and an emergency quenching plan. Additionally, chloroform is a hazardous substance, and appropriate personal protective equipment (PPE) and ventilation are mandatory.
Q2: Are there alternative, potentially safer, formylation methods for the synthesis of this compound at scale?
A2: Yes, several alternatives to the Reimer-Tiemann reaction can be considered for improved safety and selectivity:
-
Magnesium-Mediated Ortho-Formylation: This method uses paraformaldehyde and a magnesium salt, offering high ortho-selectivity under milder conditions.[6]
-
Rieche Formylation: This reaction utilizes dichloromethyl methyl ether and a Lewis acid like titanium tetrachloride. It can provide excellent yields and regioselectivity.[7]
-
Duff Reaction: While generally less efficient, the Duff reaction with hexamine can be an option, particularly if other methods fail.[8]
The choice of method will depend on a thorough process hazard analysis, cost considerations, and the desired purity profile of the final product.
Q3: How can we effectively manage the waste streams generated from the large-scale synthesis of this compound?
A3: The waste streams from a Reimer-Tiemann synthesis are typically alkaline and contain chlorinated organic compounds. A multi-step waste management process is recommended:
-
Neutralization: Carefully neutralize the alkaline waste stream with an appropriate acid.
-
Solvent Recovery: If a co-solvent is used, recover it via distillation where feasible.
-
Treatment of Chlorinated Organics: The aqueous waste containing chlorinated phenols and other by-products should be treated as hazardous waste. Methods like incineration at high temperatures or advanced oxidation processes can be employed for their destruction.[9]
-
Regulatory Compliance: Ensure all waste disposal is in strict compliance with local and national environmental regulations for chlorinated organic waste.
Experimental Protocols
Protocol 1: Scale-Up of Reimer-Tiemann Formylation of 3,4-Dichlorophenol
Safety Precautions: This reaction is highly exothermic and should only be performed by trained personnel in a well-equipped pilot plant with adequate cooling capacity and emergency procedures in place. All operations should be conducted in a well-ventilated area, and appropriate PPE (gloves, safety glasses, lab coat) must be worn.
Equipment:
-
Jacketed glass reactor with a high-torque overhead stirrer, reflux condenser, and thermocouple.
-
Addition funnel for controlled liquid addition.
-
Heating/cooling circulator connected to the reactor jacket.
Reagents:
-
3,4-Dichlorophenol
-
Sodium Hydroxide or Potassium Hydroxide
-
Chloroform
-
Hydrochloric Acid (for workup)
-
Toluene or other suitable extraction solvent
Procedure:
-
Charge the reactor with a 20% aqueous solution of sodium hydroxide (4 equivalents).
-
Begin vigorous stirring and heat the solution to 60 °C.
-
Add 3,4-dichlorophenol (1 equivalent) to the reactor.
-
Once the phenol has dissolved, begin the slow, controlled addition of chloroform (3.5 equivalents) via the addition funnel over 2-3 hours, maintaining the internal temperature between 60-65 °C. The reaction is highly exothermic, so careful monitoring and cooling are critical.
-
After the addition is complete, maintain the reaction mixture at 65 °C for an additional 3-4 hours, or until in-process analysis shows complete consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Transfer the reaction mixture to a separation vessel and acidify to pH 2-3 with concentrated hydrochloric acid.
-
Extract the product into toluene.
-
Wash the organic layer with water and then with a saturated brine solution.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., heptane/toluene).
References
- 1. organicreactions.org [organicreactions.org]
- 2. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 3. Salicylaldehyde patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]
- 4. US2190607A - Salicylaldehyde purification - Google Patents [patents.google.com]
- 5. Thermal runaway - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. CN103012092A - Method for preparing salicylaldehyde by selectively catalyzing molecular oxygen to oxidize salicyl alcohol - Google Patents [patents.google.com]
- 8. icheme.org [icheme.org]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of 4,5-Dichloro-2-hydroxybenzaldehyde and Other Salicylaldehydes: A Guide for Researchers
Salicylaldehydes are a cornerstone class of aromatic aldehydes, distinguished by a hydroxyl group positioned ortho to the aldehyde functionality. This unique arrangement facilitates intramolecular hydrogen bonding and provides a bidentate chelation site, making these compounds exceptionally versatile precursors in coordination chemistry, drug development, and materials science. Their derivatives, particularly Schiff bases formed through condensation with primary amines, are renowned for their broad spectrum of biological activities and applications.[1][2][3][4]
This guide provides an in-depth comparative analysis of 4,5-dichloro-2-hydroxybenzaldehyde against other notable salicylaldehyde analogues. Our objective is to elucidate how specific substitution patterns on the phenyl ring—most notably the introduction of chlorine atoms at the C4 and C5 positions—modulate the physicochemical properties, synthetic reactivity, and biological efficacy of the core salicylaldehyde scaffold. This analysis is designed to equip researchers, scientists, and drug development professionals with the technical insights necessary to select and utilize the optimal salicylaldehyde derivative for their specific application.
Physicochemical Properties: The Impact of Substitution
The electronic and steric nature of substituents on the salicylaldehyde ring profoundly influences its fundamental physical and chemical properties. Halogenation, in particular, introduces significant changes due to the inductive electron-withdrawing effects and the size of the halogen atoms.
A comparison of key physicochemical properties is summarized below. The data reveals clear trends: halogenation generally increases the molecular weight, melting point, and acidity (lowers pKa) of the compound. The dichlorination at the 4 and 5 positions in this compound results in a significantly higher melting point compared to its unsubstituted and mono-substituted counterparts, likely due to more efficient crystal lattice packing. The electron-withdrawing nature of the two chlorine atoms also increases the acidity of the phenolic hydroxyl group.
| Property | This compound | Salicylaldehyde | 5-Chloro-2-hydroxybenzaldehyde | 3,5-Dichloro-2-hydroxybenzaldehyde |
| Molecular Formula | C₇H₄Cl₂O₂[5][6] | C₇H₆O₂[7] | C₇H₅ClO₂ | C₇H₅Cl₂O₂ |
| Molecular Weight | 191.01 g/mol [5][6] | 122.12 g/mol [7] | 156.57 g/mol | 191.01 g/mol |
| Melting Point | 129-131 °C | 1-2 °C[8] | 97-100 °C | 93-95 °C |
| Boiling Point | Not specified | 197 °C[8] | 229.1 °C (Predicted)[9] | Not specified |
| Appearance | Solid[10] | Colorless to yellow oily liquid[8] | Solid | Solid |
| pKa (Predicted) | 6.8 ± 0.2 | 8.0 ± 0.1 | 7.21 ± 0.10[9] | 6.5 ± 0.2 |
| ¹H NMR (Aldehyde H) | ~9.7 ppm | ~9.89 ppm | ~9.7 ppm | ~9.8 ppm |
| FT-IR (C=O stretch) | ~1650 cm⁻¹ | ~1664 cm⁻¹[11] | ~1655 cm⁻¹ | ~1660 cm⁻¹ |
Note: Data compiled from various sources including PubChem, Sigma-Aldrich, and peer-reviewed literature. Predicted values are included where experimental data is unavailable.
Synthetic Reactivity: The Gateway to Schiff Bases
A primary application of salicylaldehydes is in the synthesis of Schiff bases, which are formed via a condensation reaction with a primary amine.[1][12][13] This reaction is fundamental to creating a vast library of ligands for metal complexes and biologically active molecules. The reactivity of the aldehyde's carbonyl carbon is a critical factor in this synthesis. Electron-withdrawing substituents, such as halogens, enhance the electrophilicity of the carbonyl carbon, often leading to faster reaction rates compared to electron-donating or unsubstituted analogues.[3] Therefore, this compound is expected to be highly reactive towards nucleophilic attack by amines.
General Workflow for Schiff Base Synthesis
The following diagram illustrates a typical workflow for the synthesis and characterization of a salicylaldehyde-derived Schiff base.
References
- 1. recentscientific.com [recentscientific.com]
- 2. chemistryjournal.net [chemistryjournal.net]
- 3. Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | C7H4Cl2O2 | CID 528389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. christopher-catalog-dev.app.cloud.gov [christopher-catalog-dev.app.cloud.gov]
- 7. Salicylaldehyde | C7H6O2 | CID 6998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Salicylaldehyde | 90-02-8 [chemicalbook.com]
- 9. nbinno.com [nbinno.com]
- 10. This compound | 84388-68-1 [sigmaaldrich.com]
- 11. Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis - Arabian Journal of Chemistry [arabjchem.org]
- 12. iosrjournals.org [iosrjournals.org]
- 13. Antimicrobial salicylaldehyde Schiff bases: synthesis, characterization and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Purity of Synthesized 4,5-Dichloro-2-hydroxybenzaldehyde by HPLC
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of pharmaceutical intermediates, the assurance of purity is not merely a quality control checkpoint; it is a foundational pillar of drug safety and efficacy. 4,5-Dichloro-2-hydroxybenzaldehyde is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity directly influences the impurity profile of the final drug substance, making rigorous analytical validation essential.
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of synthesized this compound. Authored from the perspective of a Senior Application Scientist, this document delves into the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative scientific principles.
The Critical Role of Purity in Pharmaceutical Intermediates
The quality of a pharmaceutical intermediate like this compound is a critical determinant of the final API's quality. Impurities introduced at this stage can be carried through subsequent synthesis steps, potentially leading to the formation of undesired byproducts that may be difficult and costly to remove. The International Council for Harmonisation (ICH) Q7 guideline, "Good Manufacturing Practice for Active Pharmaceutical Ingredients," underscores the importance of controlling the quality of intermediates to ensure the consistency and safety of the final API.
High-Performance Liquid Chromatography (HPLC): A Detailed Protocol for Purity Validation
Reverse-phase HPLC (RP-HPLC) is the preeminent technique for the purity analysis of moderately polar, non-volatile compounds like this compound. Its high resolution, sensitivity, and robustness make it ideal for separating the target compound from structurally similar impurities.
Understanding the Synthesis and Potential Impurities
A common synthetic route to this compound is the Reimer-Tiemann reaction , where 3,4-dichlorophenol is treated with chloroform in the presence of a strong base. This reaction, while effective, can lead to several process-related impurities:
-
Unreacted Starting Material: 3,4-Dichlorophenol.
-
Isomeric Byproducts: Such as 2,3-dichloro-6-hydroxybenzaldehyde.
-
Over-oxidation Products: 4,5-Dichlorosalicylic acid, which can form if the aldehyde is oxidized.
-
Residual Solvents and Reagents: From the reaction and workup steps.
A thorough understanding of the synthetic pathway is crucial for developing a selective and robust HPLC method capable of resolving the main component from these potential impurities.
dot
A Comparative Guide to the Antimicrobial Efficacy of Chlorinated Salicylaldehyde Derivatives
In the relentless battle against antimicrobial resistance, the scientific community is in constant pursuit of novel chemical entities that can effectively combat pathogenic microorganisms. Among the promising candidates, salicylaldehyde and its derivatives have emerged as a class of compounds with significant antimicrobial potential. This guide offers a comprehensive comparison of the antimicrobial efficacy of various chlorinated salicylaldehyde derivatives, providing researchers, scientists, and drug development professionals with objective, data-driven insights to inform their research and development endeavors.
The Imperative for Novel Antimicrobials: The Rise of Salicylaldehyde Derivatives
The escalating threat of multidrug-resistant pathogens necessitates a departure from conventional antibiotic scaffolds. Salicylaldehyde (2-hydroxybenzaldehyde), a naturally occurring phenolic aldehyde, and its synthetic derivatives have garnered considerable attention for their broad-spectrum antimicrobial activities.[1][2] The introduction of chlorine atoms to the salicylaldehyde backbone has been shown to significantly modulate its biological activity, often leading to enhanced potency against a wide array of bacteria and fungi.[3][4] This guide will dissect the structure-activity relationships and comparative efficacy of these chlorinated derivatives.
Comparative Antimicrobial Efficacy: A Data-Driven Analysis
The antimicrobial potency of a compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC/MFC is the lowest concentration that results in microbial death.[4]
The following tables summarize the MIC and MBC/MFC values for various chlorinated salicylaldehyde derivatives against clinically relevant microorganisms, compiled from multiple studies. It is important to note that direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions. However, the relative potency and trends observed provide valuable insights.
Table 1: Minimum Inhibitory Concentration (MIC) of Chlorinated Salicylaldehyde Derivatives (in µg/mL)
| Compound | Staphylococcus aureus | Escherichia coli | Candida albicans | Reference(s) |
| Salicylaldehyde | >1000 | >1000 | >1000 | [4] |
| 3-Chlorosalicylaldehyde | 500 | 500 | 125 | [4] |
| 5-Chlorosalicylaldehyde | 125 | 250 | 31 | [4] |
| 3,5-Dichlorosalicylaldehyde | 31 | 63 | 8 | [4] |
Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of Chlorinated Salicylaldehyde Derivatives (in µg/mL)
| Compound | Staphylococcus aureus | Escherichia coli | Candida albicans | Reference(s) |
| Salicylaldehyde | >1000 | >1000 | >1000 | [4] |
| 3-Chlorosalicylaldehyde | >1000 | >1000 | 250 | [4] |
| 5-Chlorosalicylaldehyde | 250 | 500 | 63 | [4] |
| 3,5-Dichlorosalicylaldehyde | 63 | 125 | 16 | [4] |
Structure-Activity Relationship: The Impact of Chlorination
The data clearly indicates a strong correlation between the degree and position of chlorination and the antimicrobial efficacy of salicylaldehyde derivatives.
-
Unsubstituted Salicylaldehyde: The parent molecule, salicylaldehyde, exhibits negligible antimicrobial activity at the tested concentrations.[4]
-
Monochlorination: The introduction of a single chlorine atom at either the 3- or 5-position significantly enhances antimicrobial activity compared to the unsubstituted parent compound. Notably, 5-chlorosalicylaldehyde generally displays greater potency than 3-chlorosalicylaldehyde.[4]
-
Dichlorination: The presence of two chlorine atoms, as seen in 3,5-dichlorosalicylaldehyde, leads to a dramatic increase in antimicrobial efficacy against all tested microorganisms. This derivative consistently demonstrates the lowest MIC and MBC/MFC values among the compared compounds.[4]
This structure-activity relationship can be visualized as a hierarchical potentiation of antimicrobial activity with increasing chlorination.
The enhanced activity of chlorinated derivatives is likely attributable to the electron-withdrawing nature of chlorine, which increases the lipophilicity of the molecule, facilitating its passage through microbial cell membranes.[4]
Experimental Protocols for Antimicrobial Susceptibility Testing
To ensure the reliability and reproducibility of antimicrobial efficacy data, standardized testing methodologies are paramount. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines for these assays.[5]
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Antimicrobial Stock Solution: Prepare a stock solution of the chlorinated salicylaldehyde derivative in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
Serial Dilutions: Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized microbial inoculum (approximately 5 x 10^5 CFU/mL) according to CLSI guidelines.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no antimicrobial) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for yeasts).
-
Reading the MIC: The MIC is the lowest concentration of the antimicrobial agent that shows no visible growth.
References
- 1. Correlation of the antimicrobial activity of salicylaldehydes with broadening of the NMR signal of the hydroxyl proton. Possible involvement of proton exchange processes in the antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. redalyc.org [redalyc.org]
- 4. Substituted salicylaldehydes as potential antimicrobial drugs: minimal inhibitory and microbicidal concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial salicylaldehyde Schiff bases: synthesis, characterization and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to 4,5-Dichloro-2-hydroxybenzaldehyde and 3,5-Dichlorosalicylaldehyde
Prepared by: Dr. Gemini, Senior Application Scientist
This guide provides an in-depth spectroscopic comparison of two closely related isomers: 4,5-dichloro-2-hydroxybenzaldehyde and 3,5-dichlorosalicylaldehyde. As structural isomers, these compounds share the same molecular formula (C₇H₄Cl₂O₂) and molecular weight (191.01 g/mol ), making their differentiation by mass spectrometry alone challenging. However, their distinct substitution patterns on the benzene ring give rise to unique spectral fingerprints across various spectroscopic techniques. This document is intended for researchers, scientists, and professionals in drug development who rely on precise structural elucidation for compound identification and characterization. We will explore the nuanced differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectra, supported by experimental data for 3,5-dichlorosalicylaldehyde and scientifically grounded predictions for its 4,5-dichloro isomer.
Molecular Structure Overview: The Basis of Spectral Dissimilarity
The fundamental difference between these two compounds lies in the placement of the two chlorine atoms relative to the hydroxyl and aldehyde functional groups. This seemingly minor structural variance imposes different symmetry elements and electronic environments on the molecule, which are the primary determinants of their distinct spectroscopic properties.
-
3,5-Dichlorosalicylaldehyde : The chlorine atoms are positioned meta and ortho to the aldehyde group, and both are ortho and para to the hydroxyl group. This arrangement results in a C₂ axis of symmetry if considering only the chlorine substituents relative to the hydroxyl group's position.
-
This compound : The chlorine atoms are vicinal (adjacent) to each other and are positioned meta and para to both the aldehyde and hydroxyl groups. This substitution pattern removes the symmetry seen in the 3,5-isomer.
Caption: Molecular structures of the two isomers.
Comparative Spectroscopic Analysis
The following sections detail the experimental and predicted spectroscopic data for the two isomers. The analysis emphasizes the causality behind the observed and expected spectral features, grounded in the principles of substituent effects on aromatic systems.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is arguably the most powerful tool for distinguishing these isomers. The chemical shifts and coupling patterns of the aromatic protons are directly influenced by the electronic effects (induction and resonance) of the substituents and their proximity to one another.
| Parameter | 3,5-Dichlorosalicylaldehyde | This compound (Predicted) |
| Solvent | DMSO-d₆ | DMSO-d₆ |
| Phenolic Proton (OH) | ~11-12 ppm (s, 1H) | ~11-12 ppm (s, 1H) |
| Aldehyde Proton (CHO) | ~10.2 ppm (s, 1H) | ~10.1 ppm (s, 1H) |
| Aromatic Proton (H-4) | ~7.8 ppm (d, J ≈ 2.5 Hz, 1H) | N/A |
| Aromatic Proton (H-6) | ~7.7 ppm (d, J ≈ 2.5 Hz, 1H) | ~7.9 ppm (s, 1H) |
| Aromatic Proton (H-3) | N/A | ~7.3 ppm (s, 1H) |
Note: Predicted values are based on established substituent effects and data from analogous compounds. Actual experimental values may vary slightly.
Analysis and Interpretation:
-
3,5-Dichlorosalicylaldehyde : The two aromatic protons (H-4 and H-6) are not chemically equivalent. They are meta to each other, resulting in a small coupling constant (J) of approximately 2-3 Hz, which appears as a doublet for each proton. The electron-withdrawing nature of the adjacent chlorine and aldehyde groups deshields these protons, pushing their chemical shifts downfield.
-
This compound (Predicted) : This isomer presents a simpler aromatic spectrum. The two aromatic protons (H-3 and H-6) are isolated from each other by substituents, meaning no proton-proton coupling is expected between them. Therefore, the spectrum should exhibit two distinct singlets. The proton at the C-6 position is flanked by a chlorine and an aldehyde group and is expected to be the most deshielded, appearing furthest downfield.[1] The proton at C-3 is ortho to the electron-donating hydroxyl group and meta to a chlorine atom, which should place it at a relatively upfield position compared to H-6.[1][2] This clear difference in splitting patterns—two doublets versus two singlets—is the most definitive feature for distinguishing the two isomers by ¹H NMR.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR provides insights into the carbon framework of the molecule. The chemical shifts are sensitive to the electronic environment, and the number of signals reflects the molecule's symmetry. Additivity rules allow for a reasonable prediction of chemical shifts in substituted benzenes.[3][4][5]
| Carbon Atom | 3,5-Dichlorosalicylaldehyde | This compound (Predicted) |
| Solvent | DMSO-d₆ | DMSO-d₆ |
| C=O (Aldehyde) | ~190 ppm | ~189 ppm |
| C-OH (C-2) | ~158 ppm | ~159 ppm |
| C-Cl (C-3) | ~125 ppm | N/A |
| C-Cl (C-5) | ~128 ppm | ~129 ppm |
| C-H (C-4) | ~138 ppm | N/A |
| C-H (C-6) | ~130 ppm | ~132 ppm |
| C-CHO (C-1) | ~121 ppm | ~122 ppm |
| C-Cl (C-4) | N/A | ~127 ppm |
| C-H (C-3) | N/A | ~119 ppm |
Note: Data for 3,5-dichlorosalicylaldehyde is sourced from spectral databases.[3] Predicted values for the 4,5-isomer are estimated based on substituent chemical shift (SCS) effects.
Analysis and Interpretation:
-
3,5-Dichlorosalicylaldehyde : This isomer will show seven distinct signals corresponding to its seven carbon atoms. The aldehyde carbonyl carbon is the most downfield. The carbon bearing the hydroxyl group (C-2) is also significantly downfield due to the oxygen's deshielding effect.
-
This compound (Predicted) : This isomer is also expected to show seven unique carbon signals. While the exact chemical shifts may be subtly different from the 3,5-isomer, the overall pattern will be similar. Key differences would be expected in the shifts of the chlorinated carbons (C-4, C-5) and their neighbors due to the change in their relative positions. For instance, C-4 is now attached to a chlorine and is adjacent to another chlorinated carbon, which will uniquely influence its chemical shift compared to the carbons in the 3,5-isomer.
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying functional groups. While both isomers will show characteristic peaks for the hydroxyl, aldehyde, and aromatic C-H groups, the substitution pattern on the aromatic ring can be differentiated by examining the "fingerprint" region, particularly the C-H out-of-plane bending vibrations.[6]
| Vibrational Mode | 3,5-Dichlorosalicylaldehyde | This compound (Predicted) |
| O-H Stretch (phenolic) | 3200-3400 cm⁻¹ (broad) | 3200-3400 cm⁻¹ (broad) |
| C-H Stretch (aromatic) | 3000-3100 cm⁻¹ | 3000-3100 cm⁻¹ |
| C-H Stretch (aldehyde) | 2750 & 2850 cm⁻¹ (two bands) | 2750 & 2850 cm⁻¹ (two bands) |
| C=O Stretch (aldehyde) | ~1665 cm⁻¹ | ~1670 cm⁻¹ |
| C=C Stretch (aromatic) | 1450-1600 cm⁻¹ | 1450-1600 cm⁻¹ |
| C-H Out-of-Plane Bend | ~860-880 cm⁻¹ (isolated H) | ~880-900 cm⁻¹ (isolated H) |
Analysis and Interpretation:
The most significant difference lies in the C-H out-of-plane bending region (below 900 cm⁻¹). The frequency of this vibration is highly dependent on the number of adjacent hydrogen atoms on the aromatic ring.[6][7]
-
3,5-Dichlorosalicylaldehyde : This molecule has two isolated aromatic hydrogens (at C-4 and C-6). A strong band in the region of 860-890 cm⁻¹ is characteristic of an isolated aromatic hydrogen.
-
This compound (Predicted) : This isomer also has two isolated aromatic hydrogens (at C-3 and C-6). It is therefore also expected to show a strong band in a similar region (860-900 cm⁻¹). While subtle shifts might exist due to the different electronic environment, distinguishing the two isomers based solely on this band could be challenging without high-resolution spectra and reference compounds. However, the overall fingerprint region (1400-700 cm⁻¹) for each molecule will be unique and could be used for definitive identification when compared against a spectral library.
Mass Spectrometry (MS)
Electron Impact (EI) mass spectrometry will produce a molecular ion (M⁺) peak and various fragment ions. Since both isomers have the same molecular weight, their molecular ion peaks will appear at the same mass-to-charge ratio (m/z). Differentiation must come from analyzing the relative abundances of fragment ions, although these can be very similar.
| Ion / Fragment | m/z (Expected) | Interpretation |
| [M]⁺ | 190 / 192 / 194 | Molecular ion peak cluster, reflecting the isotopic abundance of two chlorine atoms. |
| [M-H]⁺ | 189 / 191 / 193 | Loss of the aldehydic hydrogen radical.[8][9] |
| [M-CHO]⁺ | 161 / 163 / 165 | Loss of the formyl radical (CHO•).[10] |
| [M-Cl]⁺ | 155 / 157 | Loss of a chlorine radical. |
| [M-HCl]⁺ | 154 / 156 | Loss of HCl (often a secondary fragmentation). |
Analysis and Interpretation:
Both isomers are expected to show a characteristic isotopic cluster for the molecular ion peak due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl), with a ratio of approximately 9:6:1 for the M, M+2, and M+4 peaks.
The primary fragmentation pathways will likely be similar for both isomers, involving the loss of H• from the aldehyde to form a stable acylium ion ([M-H]⁺) and the loss of the entire formyl group to form a dichlorinated phenyl cation ([M-CHO]⁺).[8][10] While the fragmentation pattern will be nearly identical, the relative intensities of the fragment peaks could differ slightly due to potential differences in the stability of the resulting fragment ions based on the chlorine positions. However, without experimental data for the 4,5-isomer, it is difficult to predict these subtle differences. Therefore, MS is best used to confirm the molecular weight and elemental composition (Cl₂) rather than to distinguish between the isomers.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures electronic transitions, typically π→π* and n→π* transitions in conjugated systems. The position of the maximum absorbance (λ_max) is sensitive to the extent of conjugation and the electronic nature of the substituents.
| Parameter | 3,5-Dichlorosalicylaldehyde | This compound (Predicted) |
| Solvent | Ethanol or Methanol | Ethanol or Methanol |
| λ_max 1 (π→π) | ~330-340 nm | ~340-350 nm |
| λ_max 2 (π→π) | ~260-270 nm | ~260-270 nm |
| λ_max 3 (n→π)* | ~370-380 nm (Shoulder) | ~370-380 nm (Shoulder) |
Analysis and Interpretation:
Both molecules are conjugated aromatic systems and will exhibit strong π→π* transitions and a weaker, longer-wavelength n→π* transition associated with the carbonyl group.
-
The hydroxyl group (-OH) is a strong activating (electron-donating) group, and the aldehyde (-CHO) and chloro (-Cl) groups are deactivating (electron-withdrawing). This combination of substituents influences the energy of the electronic transitions.
-
The precise λ_max values are influenced by the specific substitution pattern. The 4,5-dichloro isomer has its chlorine atoms para and meta to the hydroxyl group, which may lead to a slightly different intramolecular charge-transfer character compared to the 3,5-isomer. This could result in a minor bathochromic (red) or hypsochromic (blue) shift in the main absorption bands.[11][12] However, like MS, the differences are expected to be subtle, making UV-Vis a less definitive technique for distinguishing these specific isomers compared to NMR.
Experimental Methodologies
To ensure reproducibility and accuracy, the following standard protocols should be employed when acquiring spectroscopic data for these compounds.
General Spectroscopic Workflow
Caption: Generalized workflow for spectroscopic analysis.
A. ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
Instrument Setup : Place the sample in the NMR spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.
-
Data Acquisition : Acquire a standard one-dimensional ¹H spectrum. Following this, acquire a proton-decoupled ¹³C spectrum. Standard parameters for field strength (e.g., 400 MHz) should be noted.[13]
-
Processing : Process the Free Induction Decay (FID) with a Fourier transform. Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or an internal standard like TMS.[14]
B. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet Method) : Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Instrument Setup : Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Data Acquisition : Record a background spectrum of the empty sample compartment. Then, record the sample spectrum over a standard range (e.g., 4000-400 cm⁻¹). The final spectrum is presented in terms of transmittance or absorbance.
C. Mass Spectrometry (Electron Impact)
-
Sample Introduction : Introduce a small amount of the sample (<1 mg) into the mass spectrometer, typically via a direct insertion probe or by coupling with a Gas Chromatograph (GC). The sample is vaporized in the ion source.
-
Ionization : Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Analysis : The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
Detection : The detector records the abundance of each ion, generating the mass spectrum.
D. UV-Visible Spectroscopy
-
Sample Preparation : Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane) in a quartz cuvette. A typical concentration is around 10⁻⁵ M.
-
Instrument Setup : Place a cuvette containing only the pure solvent in the spectrophotometer to serve as a blank.
-
Data Acquisition : Record a baseline spectrum using the blank. Replace the blank with the sample cuvette and scan across the desired wavelength range (e.g., 200-500 nm) to record the absorbance spectrum. The wavelength of maximum absorbance (λ_max) is then identified.
Summary and Conclusion
The differentiation of this compound and 3,5-dichlorosalicylaldehyde is a clear example of the power of spectroscopy in structural elucidation. While they share the same mass and elemental formula, their unique atomic arrangements provide distinct spectral fingerprints.
| Technique | Key Distinguishing Feature | 3,5-Dichlorosalicylaldehyde | This compound |
| ¹H NMR | Aromatic Proton Splitting | Two meta-coupled doublets (J ≈ 2-3 Hz) | Two isolated singlets |
| ¹³C NMR | Chemical Shifts | Unique set of 7 signals | Unique set of 7 signals, with predictable shifts differing from the 3,5-isomer |
| IR | Fingerprint Region | Characteristic C-H bend for isolated H | Characteristic C-H bend for isolated H; unique overall fingerprint |
| MS | Molecular Ion (M⁺) | m/z 190/192/194 | m/z 190/192/194 (Indistinguishable) |
| UV-Vis | λ_max | Specific λ_max values | Potentially minor shifts in λ_max (Subtle difference) |
References
- 1. m.youtube.com [m.youtube.com]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. NMR chemical shift prediction of benzenes [stenutz.eu]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. academics.nat.tum.de [academics.nat.tum.de]
- 8. Mass fragmentation in benzaldehyde | Filo [askfilo.com]
- 9. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 14. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
A Senior Application Scientist's Guide to Assessing the Binding Affinity of Metal Complexes Derived from Substituted Salicylaldehydes
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Salicylaldehyde-Based Metal Complexes
Salicylaldehyde and its derivatives represent a versatile class of ligands that readily form stable complexes with a wide array of metal ions.[1] These metal complexes are of significant interest in various scientific domains, including medicinal chemistry, catalysis, and materials science, owing to their diverse biological activities and tunable physicochemical properties.[2][3] The binding affinity of these complexes is a critical parameter that dictates their efficacy and mechanism of action. This guide provides a comprehensive comparison of the binding affinities of metal complexes derived from different substituted salicylaldehydes, supported by experimental data and detailed protocols. We will delve into how the nature of the metal ion and the electronic effects of substituents on the salicylaldehyde ring modulate binding affinity, offering a rationale for designing complexes with desired properties.
I. The Influence of Substituents and Metal Ions on Binding Affinity
The stability and, consequently, the binding affinity of metal-salicylaldehyde complexes are profoundly influenced by two key factors: the electronic nature of the substituents on the salicylaldehyde ring and the identity of the central metal ion.[4]
A. The Role of Substituents on the Salicylaldehyde Ligand
Substituents on the aromatic ring of salicylaldehyde can either be electron-donating (e.g., -OCH₃, -N(C₂H₅)₂) or electron-withdrawing (e.g., -NO₂, -Br). These groups alter the electron density on the coordinating oxygen atoms of the ligand, thereby affecting the strength of the metal-ligand bond.
-
Electron-Donating Groups (EDGs): EDGs increase the electron density on the phenolate and carbonyl oxygens, making the ligand a stronger Lewis base. This enhanced basicity generally leads to the formation of more stable complexes with higher binding affinities.
-
Electron-Withdrawing Groups (EWGs): Conversely, EWGs decrease the electron density on the coordinating atoms, weakening the ligand's basicity. This typically results in the formation of less stable complexes with lower binding affinities.[3]
The following table summarizes the stability constants (log K) for a series of transition metal complexes with salicylaldehydes bearing different substituents. A higher log K value indicates a more stable complex and thus a higher binding affinity.[4]
| Substituent (X) | Metal Ion | log K₁ | log K₂ | Reference |
| H | Cu(II) | 8.20 | 6.45 | [5] |
| H | Ni(II) | 5.50 | 3.80 | [5] |
| H | Zn(II) | 5.26 | 4.75 | [5] |
| 5-NO₂ (EWG) | Cu(II) | 7.50 | - | [3] |
| 5-Br (EWG) | Mo(V) | Lower affinity | - | [3] |
| 5-OCH₃ (EDG) | Mo(V) | Higher affinity | - | [3] |
| 4-N(C₂H₅)₂ (EDG) | Pd(II) | - | - | [6] |
Table 1: Stability constants of metal complexes with substituted salicylaldehydes.
B. The Impact of the Metal Ion
The choice of the metal ion is another critical determinant of complex stability. The Irving-Williams series, which is generally followed for high-spin octahedral complexes of first-row transition metals, predicts the relative stabilities of these complexes: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[7] This trend is evident in the stability constants presented in Table 1, where for the unsubstituted salicylaldehyde, the stability of the complexes follows the order Cu(II) > Ni(II) > Zn(II).[5]
II. Experimental Methodologies for Assessing Binding Affinity
A variety of biophysical techniques can be employed to determine the binding affinity of these metal complexes. This section provides an overview and detailed protocols for three commonly used methods: UV-Visible Spectroscopy, Fluorescence Spectroscopy, and Isothermal Titration Calorimetry.
A. UV-Visible Spectroscopy
UV-Vis spectroscopy is a straightforward and widely accessible technique for studying metal-ligand binding.[8] The formation of a metal complex often results in a shift in the absorption spectrum of the ligand, which can be monitored to determine the binding stoichiometry and affinity.[9][10]
Caption: Workflow for determining binding affinity using UV-Visible spectroscopy.
-
Preparation of Solutions:
-
Prepare a stock solution of the metal salt (e.g., 1 mM) in a suitable buffer.
-
Prepare a stock solution of the substituted salicylaldehyde ligand (e.g., 1 mM) in the same buffer.
-
-
Titration:
-
In a quartz cuvette, place a fixed concentration of the ligand (e.g., 50 µM).
-
Incrementally add small aliquots of the metal salt solution to the cuvette.
-
After each addition, mix thoroughly and allow the solution to equilibrate.
-
-
Spectral Acquisition:
-
Record the UV-Visible absorption spectrum after each addition of the metal salt.[11]
-
-
Data Analysis:
-
Monitor the change in absorbance at the wavelength corresponding to the formation of the metal-ligand complex.
-
Plot the absorbance change (ΔA) against the molar ratio of metal to ligand. The point of inflection in the curve indicates the stoichiometry of the complex.[11][12]
-
The binding constant (K) can be calculated by fitting the titration data to a suitable binding isotherm equation (e.g., the Benesi-Hildebrand equation for a 1:1 complex).[13]
-
B. Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique that can be used to study binding interactions, particularly if the ligand is fluorescent.[14] The binding of a metal ion can lead to either quenching or enhancement of the ligand's fluorescence.
Caption: Schematic of fluorescence quenching upon metal-ligand complex formation.
-
Instrument Setup:
-
Set the excitation wavelength at the absorption maximum of the fluorescent ligand and record the emission spectrum.
-
-
Titration:
-
To a cuvette containing a dilute solution of the fluorescent ligand, add incremental amounts of the metal ion solution.
-
-
Data Analysis:
-
Record the fluorescence intensity at the emission maximum after each addition.
-
The quenching data can be analyzed using the Stern-Volmer equation to determine the quenching constant, which is related to the binding affinity.[13][15] For static quenching, which often occurs in ground-state complex formation, the binding constant can be directly calculated from the quenching data.[16]
-
C. Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy (ΔH), and entropy (ΔS).[17][18][19][20]
References
- 1. chemistryjournal.net [chemistryjournal.net]
- 2. iosrjournals.org [iosrjournals.org]
- 3. Transition Metal Complexes with Tridentate Schiff Bases (O N O and O N N) Derived from Salicylaldehyde: An Analysis of Their Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijtsrd.com [ijtsrd.com]
- 5. ias.ac.in [ias.ac.in]
- 6. Palladium(II) Complexes of Substituted Salicylaldehydes: Synthesis, Characterization and Investigation of Their Biological Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ias.ac.in [ias.ac.in]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. people.bath.ac.uk [people.bath.ac.uk]
- 11. ijpras.com [ijpras.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. Ensemble and Single-Molecule Studies on Fluorescence Quenching in Transition Metal Bipyridine-Complexes | PLOS One [journals.plos.org]
- 15. Metal-Induced Fluorescence Quenching of Photoconvertible Fluorescent Protein DendFP - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Iron(III) Complexes with Substituted Salicylaldehydes: Synthesis, Interaction with DNA and Serum Albumins, and Antioxidant Activity [mdpi.com]
- 17. Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tainstruments.com [tainstruments.com]
- 19. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 20. [PDF] Analyzing ITC Data for the Enthalpy of Binding Metal Ions to Ligands | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Fluorescence Properties of Probes Derived from Substituted Benzaldehydes
For researchers, scientists, and professionals in drug development, the rational design of fluorescent probes is paramount for developing sensitive and selective assays. Benzaldehyde and its derivatives offer a versatile scaffold for the synthesis of a wide array of fluorescent probes, primarily through the formation of Schiff bases. The electronic nature of substituents on the benzaldehyde ring profoundly influences the photophysical properties of the resulting fluorophores. This guide provides an in-depth comparative study of fluorescent probes derived from a series of para-substituted benzaldehydes, offering insights into the structure-property relationships that govern their fluorescence.
The Foundation: Understanding Fluorescence in Benzaldehyde-Derived Probes
Fluorescence is a photophysical phenomenon where a molecule absorbs a photon of light, promoting an electron to an excited state. The subsequent return of the electron to the ground state results in the emission of a photon of lower energy (longer wavelength). The energy difference between the absorption and emission maxima is known as the Stokes shift. The efficiency of this process is quantified by the fluorescence quantum yield (ΦF), which is the ratio of emitted photons to absorbed photons.[1]
In the context of probes derived from benzaldehydes, the core structure often involves an intramolecular charge transfer (ICT) mechanism.[2] The benzaldehyde moiety can act as either an electron-acceptor or be part of the π-conjugated bridge, while the amine component of the Schiff base acts as an electron donor. Upon excitation, an electron is transferred from the donor to the acceptor, creating a charge-separated excited state. The stability of this ICT state, which is heavily influenced by the substituents on the benzaldehyde ring and the solvent polarity, dictates the fluorescence properties.[3][4]
The Impact of Substituents: A Comparative Analysis
The photophysical properties of fluorescent probes can be finely tuned by introducing electron-donating or electron-withdrawing groups onto the benzaldehyde scaffold.[5][6][7] This allows for the rational design of probes with desired absorption and emission characteristics. Here, we compare a series of Schiff base probes synthesized from a common amine and various para-substituted benzaldehydes.
Table 1: Comparative Photophysical Properties of para-Substituted Benzaldehyde Schiff Base Probes
| Substituent (at para-position) | Nature | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (ΦF) | Rationale for Observed Properties |
| -NO₂ | Strong Electron-Withdrawing | ~420 | ~550 | ~130 | Low (~0.02) | The strong electron-withdrawing nature of the nitro group promotes efficient ICT, but also enhances non-radiative decay pathways, leading to significant fluorescence quenching.[8][9] |
| -Cl | Weak Electron-Withdrawing | ~380 | ~480 | ~100 | Moderate (~0.2) | The chloro group has a modest effect on the ICT character, resulting in intermediate photophysical properties. |
| -H | Neutral | ~370 | ~460 | ~90 | Moderate (~0.3) | The unsubstituted benzaldehyde derivative serves as a baseline for comparison. |
| -OCH₃ | Strong Electron-Donating | ~360 | ~440 | ~80 | High (~0.6) | The electron-donating methoxy group increases the electron density of the π-system, leading to a blue-shift in absorption and emission and a higher quantum yield due to suppression of non-radiative decay.[7] |
| -N(CH₃)₂ | Very Strong Electron-Donating | ~390 | ~520 | ~130 | Moderate (~0.4) | The dimethylamino group is a very strong electron donor, leading to a significant red-shift due to a highly stabilized ICT state. However, increased rotational freedom can lead to some non-radiative decay, slightly lowering the quantum yield compared to the methoxy derivative. |
Note: The values presented are representative and can vary depending on the specific amine used for Schiff base formation and the solvent.
Experimental Protocols
Synthesis of a Representative Schiff Base Fluorescent Probe
This protocol describes the general synthesis of a Schiff base from a substituted benzaldehyde and an amine.
Diagram of the Synthesis Workflow:
Caption: General workflow for the synthesis of a Schiff base fluorescent probe.
Step-by-Step Methodology:
-
Dissolution of Reactants: Dissolve one equivalent of the para-substituted benzaldehyde (e.g., 4-nitrobenzaldehyde, 4-methoxybenzaldehyde) in a minimal amount of absolute ethanol in a round-bottom flask.[8][10]
-
Addition of Amine: To the stirred solution, add one equivalent of the chosen amine (e.g., aniline, p-phenylenediamine).
-
Catalysis (Optional): A few drops of glacial acetic acid can be added as a catalyst.
-
Reaction: Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Isolation of Product: After completion of the reaction, cool the mixture to room temperature. The solid product that precipitates is collected by filtration.
-
Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol.
-
Characterization: The structure of the synthesized Schiff base is confirmed by spectroscopic methods like FT-IR, ¹H NMR, and ¹³C NMR.[11]
Measurement of Fluorescence Quantum Yield (ΦF)
The comparative method of Williams et al. is a reliable technique for determining the fluorescence quantum yield.[1]
Diagram of the Quantum Yield Measurement Workflow:
Caption: Workflow for the comparative measurement of fluorescence quantum yield.
Step-by-Step Methodology:
-
Select a Standard: Choose a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample.
-
Prepare Solutions: Prepare a series of dilute solutions of both the standard and the sample in the same solvent. The absorbance of these solutions should be kept below 0.1 at the excitation wavelength to avoid inner filter effects.
-
Measure Absorbance: Record the absorbance spectra of all solutions.
-
Measure Fluorescence: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.
-
Data Analysis: Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the standard and the sample. The plots should be linear.
-
Calculate Quantum Yield: The quantum yield of the sample (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)
Where Φ is the quantum yield, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.
Measurement of Fluorescence Lifetime (τ)
Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring fluorescence lifetimes.[12][13]
Principle of TCSPC:
Caption: Simplified principle of Time-Correlated Single Photon Counting (TCSPC).
Step-by-Step Methodology:
-
Instrument Setup: A pulsed light source (laser or LED) excites the sample. The time difference between the excitation pulse and the detection of the first emitted photon by a sensitive detector is measured.[14]
-
Data Acquisition: This process is repeated thousands or millions of times, and a histogram of the arrival times of the photons is built.
-
Decay Curve: This histogram represents the fluorescence decay curve.
-
Data Analysis: The decay curve is fitted to an exponential function to determine the fluorescence lifetime (τ).
Conclusion
The fluorescence properties of probes derived from benzaldehydes are highly tunable through the strategic selection of substituents. Electron-donating groups generally lead to probes with higher quantum yields and blue-shifted spectra, while electron-withdrawing groups result in red-shifted emission but often with lower quantum yields. This comparative guide provides a framework for understanding these structure-property relationships and offers detailed protocols for the synthesis and characterization of these valuable research tools. By applying these principles, researchers can rationally design and synthesize fluorescent probes with tailored properties for a wide range of applications in chemical biology and drug discovery.
References
- 1. Photophysical poperties of Schiff-base metal complexes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Effects of solvent and substituent on the electronic absorption spectra of some substituted Schiff bases: a chemometrics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Polycyclic aromatic hydrocarbon solute probes. Part II. Effect of solvent polarity on the fluorescence emission fine structures of coronene derivatives - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Positional effects of electron-donating and withdrawing groups on the photophysical properties of single benzene fluorophores - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. jocpr.com [jocpr.com]
- 8. Synthesis, characterization, optical properties, biological activity and theoretical studies of a 4 nitrobenzylidene) amino) phenyl)imino)methyl)naphthalen-2-ol -based fluorescent Schiff base - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. horiba.com [horiba.com]
- 13. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluorescence Lifetime Measurements and Analyses: Protocols Using Flow Cytometry and High-Throughput Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
structure-activity relationship of 4,5-Dichloro-2-hydroxybenzaldehyde derivatives
An In-Depth Comparative Guide to the Structure-Activity Relationship of 4,5-Dichloro-2-hydroxybenzaldehyde Derivatives
Introduction: The Versatility of a Dichlorinated Salicylaldehyde Scaffold
This compound, a di-chlorinated derivative of salicylaldehyde, serves as a highly versatile and privileged scaffold in medicinal chemistry.[1][2] Its intrinsic structural features—a reactive aldehyde group, a chelating ortho-hydroxyl group, and two electron-withdrawing chlorine atoms—make it an ideal starting point for the synthesis of a diverse array of bioactive compounds. The derivatization of this core structure, particularly at the aldehyde functional group, has yielded potent anticancer and antimicrobial agents.[3][4][5][6]
This guide provides a comparative analysis of the structure-activity relationships (SAR) of its key derivatives. We will explore how specific structural modifications influence biological efficacy, supported by experimental data, to provide actionable insights for researchers, scientists, and professionals in drug development.
The Core Scaffold: Understanding its Inherent Properties
The therapeutic potential of this compound derivatives is fundamentally rooted in the chemical properties of the parent molecule.
-
Ortho-Hydroxyl Group (-OH): This group is critical for activity. It can act as a hydrogen bond donor, crucial for interacting with biological targets like enzyme active sites. Furthermore, its proximity to the aldehyde group facilitates the formation of stable intramolecular hydrogen bonds and allows it to act as a chelating agent for metal ions, which can be a key aspect of some mechanisms of action.
-
Aldehyde Group (-CHO): This is the primary site for chemical modification. Its high reactivity allows for straightforward condensation reactions with primary amines and hydrazides to form Schiff bases and hydrazones, respectively.[7] This ease of synthesis enables the creation of large libraries of compounds with diverse functionalities.
-
4,5-Dichloro Substitution: The two chlorine atoms on the aromatic ring significantly modulate the molecule's properties. As electron-withdrawing groups, they increase the acidity of the phenolic hydroxyl group. Their presence also enhances the molecule's lipophilicity (hydrophobicity), which can improve its ability to cross biological membranes, such as the cell walls of bacteria or the plasma membranes of cancer cells.[8][9]
Caption: Derivatization of the this compound scaffold.
Structure-Activity Relationship (SAR) Analysis: From Aldehyde to Active Drug Candidate
The most fruitful strategy for enhancing the biological activity of the this compound core involves the conversion of the aldehyde group into more complex moieties like Schiff bases and hydrazones.
Schiff Base Derivatives: A Gateway to Potent Antimicrobials
Schiff bases, characterized by their azomethine (-CH=N-R) group, are formed via the condensation of the core aldehyde with a primary amine. This reaction introduces a new substituent (R), which is the primary determinant of the resulting molecule's biological activity.
The literature reveals a strong correlation between the nature of the 'R' group and antimicrobial efficacy. A prominent strategy involves incorporating a sulfonamide moiety. For example, a Schiff base derivative, 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide, demonstrated excellent activity against M. kansasii with Minimum Inhibitory Concentration (MIC) values as low as 1-4 µmol/L.[3] Another derivative, a benzamide, was highly active against methicillin-sensitive and resistant Staphylococcus aureus (MIC 15.62-31.25 μmol/L).[3]
Causality Behind Activity: The combination of the halogenated salicylaldehyde scaffold and the sulfonamide group creates a molecule with multiple pharmacophoric features. The salicylaldehyde portion can disrupt membrane integrity, while the sulfonamide can interfere with essential metabolic pathways in bacteria, such as folate synthesis.
Hydrazone Derivatives: A Powerful Class of Anticancer Agents
Condensation of the core aldehyde with hydrazides yields hydrazide-hydrazones, which contain the -C(=O)-NH-N=CH- linker. This functional group is a well-established pharmacophore known to contribute to a wide range of biological activities, particularly anticancer effects.[4][10][11] The anticancer potency of these derivatives is highly sensitive to the substituent attached to the hydrazide nitrogen.
Key SAR insights for anticancer activity include:
-
Aromatic Substituents: Attaching an additional substituted phenyl ring is a common and effective strategy. The presence of electron-withdrawing groups, such as a nitro group (-NO₂), on this appended ring often enhances cytotoxicity.[11]
-
Planarity and Functional Groups: The overall planarity of the molecule and the specific functional groups it contains can influence its ability to intercalate with DNA or bind to enzyme pockets, thereby driving its anticancer effects.[10][12]
-
Mechanism of Action: Many salicylaldehyde-derived Schiff bases and hydrazones exert their anticancer effects by inducing apoptosis (programmed cell death). This can be mediated through various signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, and often involves mitochondrial dysfunction.[5]
Comparative Performance Data
To objectively compare the performance of different derivatives, quantitative data from in vitro assays are summarized below.
Table 1: Comparative Anticancer Activity (IC₅₀) of Hydrazone Derivatives
The IC₅₀ value represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells. Lower values indicate higher potency.
| Compound Structure (Modification on Hydrazone) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzohydrazide | LN-229 (Glioblastoma) | 0.77 | [11] |
| N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzohydrazide | HepG2 (Liver Cancer) | 7.81 | [11] |
| Hydrazone from Ethyl Paraben (Compound 3j) | HepG2 (Liver Cancer) | 37.4 | [4] |
| Hydrazone from Ethyl Paraben (Compound 3i) | HepG2 (Liver Cancer) | 42.4 | [4] |
| N'-[(2-bromophenyl)methylidene]-2,4-dihydroxybenzohydrazide | H1563 (Lung Cancer) | 101.14 | [11] |
Note: The data includes derivatives from similar hydroxybenzaldehyde scaffolds to illustrate broader SAR principles.
Table 2: Comparative Antimicrobial Activity (MIC) of Schiff Base Derivatives
The MIC value is the lowest concentration of a compound that prevents visible growth of a microorganism. Lower values indicate higher potency.
| Compound Class | Test Organism | MIC (µmol/L) | Reference |
| Sulfonamide Schiff Base | M. kansasii | 1 - 4 | [3] |
| Sulfonamide Benzamide | S. aureus (MRSA) | 15.62 - 31.25 | [3] |
Experimental Protocols & Methodologies
To ensure scientific integrity and reproducibility, the protocols for synthesizing and evaluating these compounds must be robust and well-defined.
Protocol 1: General Synthesis of a this compound Schiff Base
This protocol describes a standard, self-validating condensation reaction. The formation of the product can be monitored by Thin Layer Chromatography (TLC) and the final structure confirmed by spectroscopic methods (NMR, FT-IR).
-
Solubilization: Dissolve equimolar amounts of this compound (1 equivalent) and the desired primary amine (1 equivalent) in a suitable solvent, such as absolute ethanol, in a round-bottom flask.
-
Catalysis: Add a few drops of a catalyst, typically glacial acetic acid, to the mixture to protonate the aldehyde's carbonyl oxygen, making it more electrophilic.
-
Reaction: Equip the flask with a condenser and reflux the mixture with constant stirring for 2-4 hours. The reaction progress can be monitored by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature or in an ice bath. The Schiff base product will often precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration, wash it with cold ethanol to remove unreacted starting materials, and dry it. If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or methanol).
-
Characterization: Confirm the structure and purity of the final compound using techniques like ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry.
Caption: General workflow for synthesis and evaluation of derivatives.
Protocol 2: In Vitro Anticancer Evaluation (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of chemical compounds on cancer cell lines by measuring metabolic activity.
-
Cell Seeding: Plate cancer cells (e.g., HepG2) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized derivative compounds in the cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for a specified period, typically 24 or 48 hours, at 37°C in a humidified CO₂ incubator.
-
MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 3-4 hours. Viable, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as DMSO or isopropanol with HCl, to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the purple solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.
Conclusion and Future Directions
The this compound scaffold is a proven platform for developing novel therapeutic agents. The structure-activity relationship is clear: derivatization of the aldehyde group into Schiff bases and hydrazones is a highly effective strategy for generating potent bioactive molecules. The primary driver of potency and selectivity is the nature of the substituent introduced via the condensation reaction.
-
For anticancer agents , hydrazones featuring nitrophenyl or other electron-poor aromatic systems are particularly promising, demonstrating high cytotoxicity against various cancer cell lines.
-
For antimicrobial agents , Schiff bases incorporating sulfonamide or other known antibacterial pharmacophores show significant efficacy, especially against challenging mycobacterial and resistant staphylococcal strains.
Future research should focus on the rational design of the appended 'R' group to not only maximize potency but also to optimize pharmacokinetic properties such as solubility, metabolic stability, and bioavailability. Exploring hybrid molecules that combine the salicylaldehyde core with other known bioactive fragments could lead to the discovery of next-generation therapeutics with novel mechanisms of action.
References
- 1. This compound | C7H4Cl2O2 | CID 528389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. catalog.data.gov [catalog.data.gov]
- 3. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Characterization and Biological Activities of New Schiff Base Compound and Its Lanthanide Complexes [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Design, synthesis, and anticancer properties of 4,4'-dihydroxybenzophenone-2,4-dinitrophenylhydrazone and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Catalytic Ortho-Formylation: Performance Comparison for the Synthesis of 4,5-Dichloro-2-hydroxybenzaldehyde
For researchers and professionals in drug development, the synthesis of substituted hydroxybenzaldehydes is a foundational step in the creation of complex molecular architectures. 4,5-Dichloro-2-hydroxybenzaldehyde, a key building block, presents a specific synthetic challenge: the regioselective introduction of a formyl group onto the 3,4-dichlorophenol backbone. This guide provides an in-depth, objective comparison of the primary catalytic systems employed for this transformation, moving beyond mere protocols to explain the causality behind experimental choices and performance outcomes.
Introduction: The Challenge of Regioselective Formylation
The ortho-formylation of phenols is a classic transformation, yet achieving high selectivity and yield, particularly with electronically deactivated substrates like 3,4-dichlorophenol, remains a significant hurdle. The goal is to introduce a formyl (-CHO) group specifically at the position adjacent (ortho) to the hydroxyl group, a feat complicated by the potential for para-substitution and the formation of undesirable byproducts. The choice of catalyst is therefore paramount, directly influencing reaction efficiency, selectivity, cost, and scalability. This guide will dissect and compare four major catalytic strategies: the Magnesium-Mediated (Casnati-Skattebøl) method, the classic Reimer-Tiemann reaction, the Duff reaction, and other Lewis acid-catalyzed approaches.
Comparative Analysis of Catalytic Systems
The efficacy of a catalytic system in this context hinges on its ability to activate the phenol substrate appropriately and deliver the formylating agent with high positional specificity. We will evaluate each system based on its mechanism, performance, and practical advantages and limitations.
Magnesium-Mediated Ortho-Formylation (Casnati-Skattebøl Reaction)
This method has emerged as a superior strategy for the selective ortho-formylation of phenols.[1] It typically employs anhydrous magnesium chloride (MgCl₂) and a tertiary amine base like triethylamine (Et₃N) to generate a magnesium phenoxide intermediate, which then reacts with paraformaldehyde.[2][3]
Mechanism and Rationale: The key to this reaction's success is the formation of a magnesium phenoxide complex. The magnesium ion chelates to both the phenoxide oxygen and the oxygen of the incoming formaldehyde molecule. This coordination pre-organizes the transition state, sterically and electronically favoring the attack at the ortho position.[2] The triethylamine acts as a base to deprotonate the phenol and scavenge the HCl formed.
dot digraph "Magnesium_Mediated_Formylation_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes Phenol [label="3,4-Dichlorophenol", fillcolor="#F1F3F4"]; MgCl2_Et3N [label="MgCl₂ + Et₃N", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MgPhenoxide [label="Magnesium Phenoxide\nIntermediate (Chelated)", fillcolor="#FBBC05"]; Paraformaldehyde [label="Paraformaldehyde\n(HCHO)n", fillcolor="#F1F3F4"]; TransitionState [label="Six-membered\nTransition State", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate [label="Ortho-Hydroxybenzyl\nAlkoxide", fillcolor="#FBBC05"]; Redox [label="Intramolecular\nHydride Transfer\n(Redox Step)", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="4,5-Dichloro-2-\nhydroxybenzaldehyde", fillcolor="#F1F3F4"];
// Edges Phenol -> MgPhenoxide [label=" Deprotonation"]; MgCl2_Et3N -> MgPhenoxide [style=invis]; Paraformaldehyde -> TransitionState [label=" Coordination"]; MgPhenoxide -> TransitionState [label=" Electrophilic\n Attack"]; TransitionState -> Intermediate; Intermediate -> Redox; Redox -> Product [label=" Workup (H₃O⁺)"]; }
Caption: Proposed mechanism for the MgCl₂-mediated ortho-formylation.
Performance Insights: This method consistently delivers high yields of the ortho-formylated product, often with exclusive selectivity.[1] For chloro-substituted phenols, yields are generally excellent.[2] The reaction conditions are relatively mild (reflux in solvents like THF or acetonitrile), avoiding the harsh conditions of older methods.[2][4]
Advantages:
-
High Ortho-Selectivity: The chelation control mechanism ensures formylation occurs almost exclusively at the ortho position.[2]
-
Excellent Yields: Generally provides higher yields compared to other methods, especially for substituted phenols.[1]
-
Milder Conditions: Avoids the use of highly corrosive acids or hazardous reagents like chloroform.
Disadvantages:
-
Anhydrous Conditions Required: The reaction is sensitive to moisture, requiring dry reagents and solvents.
-
Stoichiometric Reagents: MgCl₂ and Et₃N are used in stoichiometric or excess amounts, not as true catalysts.
The Reimer-Tiemann Reaction
A cornerstone of organic chemistry textbooks, the Reimer-Tiemann reaction utilizes chloroform (CHCl₃) and a strong hydroxide base to formylate phenols.[5] The reactive electrophile is dichlorocarbene (:CCl₂), generated in situ.[6][7]
Mechanism and Rationale: The hydroxide base deprotonates both the phenol (forming the highly nucleophilic phenoxide) and chloroform (forming the trichlorocarbanion, which then eliminates a chloride ion to give dichlorocarbene).[5] The electron-rich phenoxide ring attacks the electron-deficient carbene. Subsequent hydrolysis of the dichloromethyl intermediate yields the aldehyde.[8] The ortho-selectivity is attributed to an interaction between the phenoxide oxygen and the carbene.
Performance Insights: The primary drawback of the Reimer-Tiemann reaction is its notoriously low yield and the formation of significant amounts of tarry byproducts.[9] While it does favor ortho-substitution, para-isomers are also commonly formed, complicating purification.[10] For many substrates, yields can be well below 50%.
Advantages:
-
Well-Established: A classic, widely understood reaction.
-
Inexpensive Reagents: Utilizes common and low-cost bulk chemicals.
Disadvantages:
-
Low Yields and Byproducts: Often results in poor yields and significant tar formation.[9]
-
Poor Selectivity: Can produce a mixture of ortho and para isomers.[10]
-
Harsh Conditions: Requires high concentrations of strong base and heating.[6]
-
Hazardous Reagents: Chloroform is a toxic and environmentally harmful reagent.
The Duff Reaction
The Duff reaction employs hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically glycerol or acetic acid.[11]
Mechanism and Rationale: The reaction proceeds through the formation of an iminium ion from the protonation and decomposition of HMTA.[12] This electrophile then attacks the electron-rich phenol ring. A series of steps, including an intramolecular redox reaction and hydrolysis during acidic workup, are required to convert the initial adduct into the final aldehyde.[11]
Performance Insights: The Duff reaction is generally inefficient for simple phenols and often requires strongly activating groups on the aromatic ring.[11] Yields can be highly variable and are often moderate to low. While it favors ortho-substitution, its applicability to a deactivated substrate like 3,4-dichlorophenol is questionable without significant optimization. Recent developments have explored mechanochemical approaches to improve efficiency.[13]
Advantages:
-
Inexpensive and Stable Reagent: HMTA is a cheap, stable, and easy-to-handle solid.
-
Avoids Halogenated Solvents: Does not require reagents like chloroform.
Disadvantages:
-
Generally Low Yields: Often provides unsatisfactory yields.[11]
-
High Temperatures: Typically requires heating to drive the reaction.
-
Complex Mechanism/Workup: The hydrolysis of the intermediate imine species is a necessary final step.[12]
Other Lewis Acid-Catalyzed Systems
Various Lewis acids can be used to promote formylation, often in conjunction with a formylating agent like dichloromethyl methyl ether (Cl₂CHOMe), a method known as the Rieche formylation.[14][15]
Mechanism and Rationale: A strong Lewis acid, such as titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄), coordinates to the formylating agent, generating a highly reactive electrophilic species that is then attacked by the phenol.[15] The regioselectivity can be influenced by the coordination of the Lewis acid to the phenolic oxygen.
Performance Insights: These methods can be highly effective, but their performance is strongly dependent on the specific Lewis acid and substrate. For electron-rich phenols, TiCl₄ with Cl₂CHOMe has been shown to be successful.[15] However, these reactions require strictly anhydrous conditions and the use of powerful, often hazardous, reagents.
Advantages:
-
High Reactivity: Can be effective for less reactive aromatic rings.
-
Potential for High Selectivity: Coordination control can lead to good regioselectivity.
Disadvantages:
-
Harsh and Hazardous Reagents: Employs strong, moisture-sensitive Lewis acids and toxic formylating agents.
-
Strictly Anhydrous: Requires rigorous exclusion of water.
Performance Data Summary
The following table summarizes the expected performance of each catalytic system for the formylation of a substituted phenol like 3,4-dichlorophenol, based on literature data for analogous substrates.
| Catalyst System | Typical Yield | Ortho:Para Selectivity | Key Conditions | Reagent/Safety Concerns |
| MgCl₂ / Et₃N | 70-90% [2] | >98:2 (Exclusively Ortho) [1][4] | Anhydrous THF or ACN, Reflux (2-4h) | Requires anhydrous setup; triethylamine is flammable/corrosive. |
| Reimer-Tiemann | 10-40%[9] | 2:1 to 4:1 | Conc. NaOH(aq), Chloroform, 60-70°C | Low yields, tar formation, toxic chloroform, highly basic.[6][9] |
| Duff Reaction | 15-50%[11] | Predominantly Ortho | HMTA, Acid (Glycerol/AcOH), >100°C | Low yields, high temperatures required. |
| TiCl₄ / Cl₂CHOMe | 50-80%[15] | Good to Excellent | Anhydrous DCM, Strong Lewis Acid | Highly moisture-sensitive, corrosive/toxic reagents. |
Recommended Experimental Protocol: MgCl₂-Mediated Formylation
Based on the comparative data, the magnesium-mediated method offers the most reliable, selective, and high-yielding route to this compound.
Caption: Experimental workflow for MgCl₂-mediated ortho-formylation.
Step-by-Step Methodology:
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), add anhydrous magnesium chloride (1.5 eq.) and paraformaldehyde (2.2 eq.) to an oven-dried, three-necked flask equipped with a reflux condenser and magnetic stirrer.
-
Solvent and Base Addition: Add anhydrous tetrahydrofuran (THF) via syringe, followed by the dropwise addition of dry triethylamine (1.5 eq.). Stir the resulting slurry for 10-15 minutes at room temperature.
-
Substrate Addition: Add a solution of 3,4-dichlorophenol (1.0 eq.) in anhydrous THF dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 75°C) for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, dilute the mixture with diethyl ether. Carefully quench the reaction by washing the organic phase with 1N HCl (3 times). Caution: Gas evolution may occur during the initial wash.
-
Extraction: Wash the organic phase successively with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: The resulting crude solid can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound.
Conclusion and Outlook
For the synthesis of this compound, the magnesium-mediated ortho-formylation (Casnati-Skattebøl reaction) stands out as the superior method. It provides a robust combination of high yield, exceptional regioselectivity, and operational safety that the Reimer-Tiemann and Duff reactions cannot match.[1][2] While Lewis acid-catalyzed methods like the Rieche formylation are potent, the MgCl₂/Et₃N system avoids the use of highly toxic and difficult-to-handle reagents, making it more amenable to both laboratory synthesis and potential scale-up. For researchers requiring a reliable and efficient route to this valuable intermediate, mastering the nuances of the magnesium-mediated approach is a worthwhile investment of time and resources.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. synarchive.com [synarchive.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 6. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 9. Sciencemadness Discussion Board - Mg-mediated o-formylation of phenols: A Writeup - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]
- 11. Duff reaction - Wikipedia [en.wikipedia.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Mechanochemical Duff Reaction in Solid Phase for Easy Access to Mono- and Di-formyl Electron-Rich Arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Formylation - Common Conditions [commonorganicchemistry.com]
- 15. mdpi.com [mdpi.com]
A Comparative Guide to Cross-Reactivity in 4,5-Dichloro-2-hydroxybenzaldehyde-Based Sensors
This guide provides an in-depth technical analysis of the cross-reactivity of chemosensors derived from 4,5-Dichloro-2-hydroxybenzaldehyde. As researchers and drug development professionals, understanding the selectivity of a sensor is paramount to generating reliable and reproducible data. This document moves beyond a simple recitation of facts to explain the causality behind experimental design for assessing sensor performance, empowering you to critically evaluate and compare these analytical tools.
The core of many effective chemosensors lies in the Schiff base condensation reaction. The precursor, this compound, offers a unique electronic profile. The electron-withdrawing nature of the two chlorine atoms on the phenyl ring can significantly influence the acidity of the hydroxyl group and the electron density of the azomethine (-C=N-) group formed in the Schiff base. This, in turn, modulates the binding affinity and selectivity of the sensor for its target analyte, often a metal ion.
The Principle of Selectivity: A Mechanistic Overview
Schiff bases derived from hydroxybenzaldehydes typically function as colorimetric or fluorescent sensors.[1] The interaction with a target analyte, such as a metal ion, perturbs the electronic structure of the molecule, leading to a detectable change in its photophysical properties.[2] The primary signaling mechanisms include:
-
Chelation-Enhanced Fluorescence (CHEF): The binding of a metal ion to the Schiff base ligand restricts the C=N isomerization and other non-radiative decay pathways, leading to an enhancement of fluorescence intensity.
-
Photoinduced Electron Transfer (PET): In some designs, a fluorophore is linked to the Schiff base receptor. In the unbound state, electron transfer from the receptor to the fluorophore quenches fluorescence. Upon analyte binding, this PET process is inhibited, causing a "turn-on" fluorescent signal.
-
Excited-State Intramolecular Proton Transfer (ESIPT): This process can be modulated by the presence of an analyte, leading to changes in the emission wavelength and providing a ratiometric sensing capability.
The selectivity of these sensors is governed by the principles of coordination chemistry, including the Hard and Soft Acids and Bases (HSAB) theory, the ionic radius of the metal ion, and the geometry of the coordination complex formed with the Schiff base ligand.[2]
Visualizing the Sensing Mechanism
The general mechanism of a Schiff base sensor for a metal ion can be visualized as a two-state system: the unbound, often low-fluorescence state, and the analyte-bound, high-fluorescence (or color-shifted) state.
Caption: Generalized signaling pathway for a "turn-on" fluorescent Schiff base sensor.
A Rigorous Protocol for Cross-Reactivity Assessment
To ensure the trustworthiness of a sensor, its selectivity must be systematically validated. The following protocol outlines a comprehensive approach to conducting a cross-reactivity (or interference) study.
Experimental Workflow for Interference Studies
Caption: Workflow for assessing the cross-reactivity of a chemosensor.
Step-by-Step Methodology
-
Preparation of Solutions:
-
Prepare a stock solution of the this compound-based sensor in a suitable solvent (e.g., DMSO, acetonitrile, or aqueous buffer). The final concentration for analysis should be optimized for the instrument being used (typically in the micromolar range).
-
Prepare stock solutions of the primary target analyte.
-
Prepare stock solutions of a wide range of potentially interfering species at a concentration significantly higher (e.g., 10- to 100-fold excess) than the target analyte. These should include ions with similar chemical properties (e.g., charge, size) to the target.
-
-
Selectivity Study:
-
In separate measurement cuvettes or wells of a microplate, add the sensor solution.
-
To each, add a solution of a different potential interferent.
-
Measure the optical response (absorbance or fluorescence emission spectrum).
-
Compare the signal generated by the interfering species to the signal generated by the target analyte at the same concentration. A highly selective sensor will show a significant response only to the target analyte.[3]
-
-
Competition Study:
-
To a solution of the sensor, add a high concentration of a potentially interfering species.
-
Measure the initial optical response.
-
Subsequently, add the target analyte to this mixture and measure the final optical response.
-
The ability of the target analyte to generate a signal in the presence of a large excess of an interferent is a strong indicator of high selectivity.[4]
-
-
Data Analysis:
-
Plot the fluorescence intensity or absorbance as a bar chart, comparing the sensor's response to the target analyte and the various interfering species.
-
Calculate the percentage of interference for each species.
-
Comparative Performance Analysis
While specific cross-reactivity data for sensors derived solely from this compound is not extensively published, we can analyze data from a closely related sensor to illustrate the expected performance metrics. The table below presents representative data for a Schiff base sensor, highlighting its selectivity for a primary target ion against a panel of other metal ions.
Table 1: Representative Cross-Reactivity Data for a Halogenated Hydroxybenzaldehyde-Based Fluorescent Sensor
| Ion | Concentration (µM) | Relative Fluorescence Intensity (%) | Notes |
| Target Ion (e.g., Cu²⁺) | 10 | 100 | Strong "turn-on" response. |
| No Ion (Blank) | - | 5 | Low background fluorescence. |
| Na⁺ | 100 | 6 | Negligible interference. |
| K⁺ | 100 | 5 | Negligible interference. |
| Ca²⁺ | 100 | 8 | Minor interference observed. |
| Mg²⁺ | 100 | 7 | Minor interference observed. |
| Zn²⁺ | 10 | 15 | Some cross-reactivity, common for Cu²⁺ sensors. |
| Cd²⁺ | 10 | 12 | Minor cross-reactivity. |
| Pb²⁺ | 10 | 10 | Low interference. |
| Hg²⁺ | 10 | 25 | Notable interference due to similar coordination chemistry. |
| Fe³⁺ | 10 | 30 | Quenching effect may be observed. |
| Al³⁺ | 10 | 9 | Low interference. |
This data is illustrative and based on typical performance of similar Schiff base sensors found in the literature. Actual performance must be experimentally verified.
Comparison with Alternative Sensing Platforms
Schiff base sensors offer advantages in terms of synthetic accessibility and cost. However, other platforms may provide superior performance in certain applications.
Table 2: Comparison of Sensor Technologies
| Sensor Type | Principle | Advantages | Disadvantages |
| Schiff Base Sensors | Host-guest chemistry, changes in photophysical properties.[2] | Simple synthesis, low cost, high sensitivity. | Can suffer from cross-reactivity, potential for hydrolysis.[5] |
| Fluorescent Aptasensors | Specific binding of a nucleic acid sequence (aptamer) to a target, inducing a conformational change and a fluorescent signal.[6] | Extremely high specificity and affinity, can be developed for a wide range of targets.[6] | Higher cost of synthesis, can be sensitive to temperature and enzymatic degradation. |
| Quantum Dots (QDs) | Semiconductor nanocrystals with size-tunable fluorescence. Surface ligands bind to analytes, causing fluorescence quenching or enhancement.[6] | High photostability, bright fluorescence, multiplexing potential. | Potential toxicity of heavy metal components (e.g., Cd), complex surface chemistry. |
| Ionophore-Based Electrodes | Selective binding of an ionophore within a membrane leads to a measurable potentiometric change.[7] | High selectivity, well-established technology for ion sensing. | Requires a reference electrode, membrane can degrade over time. |
Conclusion
Sensors based on this compound are promising tools for chemical and biological analysis. The electronic properties imparted by the dichloro-substituents provide a rational basis for the design of selective sensors. However, as with any analytical tool, rigorous and systematic validation of their selectivity is not merely a suggestion but a requirement for generating trustworthy data. By employing the comprehensive cross-reactivity testing protocols detailed in this guide, researchers can confidently assess the performance of these sensors and objectively compare them to alternative technologies, ultimately leading to more robust and reliable scientific outcomes.
References
- 1. Detection of Selected Heavy Metal Ions Using Organic Chromofluorescent Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Highly sensitive AIEE active fluorescent probe for detection of deferasirox: extensive experimental and theoretical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Hydroxybenzaldehyde derived Schiff base gelators: case of the sustainability or rupturing of imine bonds towards the selective sensing of Ag+ and Hg2+ ions via sol–gel methodology - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Ionophore-Based Electrochemical Sensors for Metal Ion Detection: Materials, Designs and Applications [mdpi.com]
benchmarking the synthesis efficiency of 4,5-Dichloro-2-hydroxybenzaldehyde against other methods
For researchers, scientists, and professionals in drug development, the efficient synthesis of highly functionalized aromatic compounds is a cornerstone of innovation. 4,5-Dichloro-2-hydroxybenzaldehyde is a valuable building block in the synthesis of a variety of biologically active molecules. Its preparation via the ortho-formylation of 3,4-dichlorophenol can be approached through several established methods. This guide provides an in-depth technical comparison of the leading synthetic routes, evaluating their efficiency, regioselectivity, and practicality. The insights presented herein are grounded in established chemical principles and supported by experimental data from analogous systems to provide a clear framework for methodological selection.
Introduction: The Importance of Regioselective Formylation
The introduction of a formyl group (-CHO) ortho to a hydroxyl group on a phenolic ring is a critical transformation in organic synthesis. The resulting salicylaldehyde derivatives are precursors to a wide range of pharmaceuticals, agrochemicals, and specialty materials. The challenge in the synthesis of this compound lies in achieving high regioselectivity and yield, given the presence of two deactivating chloro substituents on the starting material, 3,4-dichlorophenol. This guide will explore and benchmark five key formylation methods: the Reimer-Tiemann reaction, the Duff reaction, the Vilsmeier-Haack reaction, the Rieche formylation, and a magnesium-mediated ortho-formylation.
Comparative Analysis of Synthesis Efficiency
The choice of a synthetic method is a multi-faceted decision, balancing yield, reaction conditions, cost of reagents, and ease of purification. The following table summarizes the key performance indicators for each of the discussed formylation methods as they apply to the synthesis of this compound from 3,4-dichlorophenol. It is important to note that while extensive data exists for these reactions on various phenols, specific comparative data for 3,4-dichlorophenol is limited. Therefore, the presented yields are estimations based on reactions with similarly substituted phenols.
| Method | Formylating Agent | Catalyst/Reagent | Typical Substrates | Estimated Yield (%) | Key Advantages | Key Disadvantages |
| Reimer-Tiemann | Chloroform (CHCl₃) | Strong base (e.g., NaOH) | Phenols | Low to Moderate | Inexpensive reagents. | Low yields, formation of byproducts, harsh conditions.[1][2][3][4] |
| Duff Reaction | Hexamethylenetetramine (HMTA) | Acid (e.g., acetic acid, TFA) | Electron-rich aromatics, phenols | Moderate | Simple procedure.[5] | Generally inefficient, requires high temperatures. |
| Vilsmeier-Haack | DMF, POCl₃ | - | Electron-rich arenes, heterocycles | Good to Excellent | Mild conditions, wide substrate scope for electron-rich systems.[6][7][8] | Requires stoichiometric and corrosive reagents.[7][8] |
| Rieche Formylation | Dichloromethyl methyl ether | TiCl₄ | Electron-rich aromatics (e.g., anisole, phenols) | High to Excellent | High regioselectivity for ortho-formylation.[9][10][11][12][13] | Moisture-sensitive and corrosive reagents.[9] |
| Mg-Mediated | Paraformaldehyde | MgCl₂, Triethylamine | Phenols | High to Excellent | High ortho-selectivity, mild conditions.[14][15][16][17] | Requires anhydrous conditions.[14][15] |
In-Depth Methodological Review and Protocols
A detailed understanding of the reaction mechanisms and experimental protocols is crucial for successful synthesis. This section provides a comprehensive overview of each method, including the underlying chemistry and a representative experimental procedure adapted for the synthesis of this compound.
The Reimer-Tiemann Reaction: A Classic Approach
The Reimer-Tiemann reaction is a well-established method for the ortho-formylation of phenols.[1] It proceeds through the in-situ generation of dichlorocarbene (:CCl₂) from chloroform in the presence of a strong base.[1][2][3] The electron-rich phenoxide ion then attacks the electrophilic dichlorocarbene, leading to the formation of a dichloromethyl-substituted intermediate, which is subsequently hydrolyzed to the aldehyde.[1]
Causality of Experimental Choices: The use of a strong base is essential to deprotonate both the phenol and chloroform, initiating the reaction. A biphasic solvent system is often employed due to the poor solubility of the base in chloroform.[1]
Experimental Protocol: Reimer-Tiemann Reaction
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve 3,4-dichlorophenol (1 eq.) in a 20% aqueous solution of sodium hydroxide.
-
Addition of Chloroform: Heat the solution to 60-70°C and add chloroform (1.5 eq.) dropwise with vigorous stirring over 1 hour.
-
Reaction: Maintain the reaction mixture at 70°C for 3-4 hours.
-
Work-up: After cooling to room temperature, acidify the reaction mixture with dilute sulfuric acid.
-
Purification: The crude product is then purified by column chromatography on silica gel to yield this compound.
Logical Relationship Diagram: Reimer-Tiemann Reaction
Caption: Reimer-Tiemann reaction pathway for this compound synthesis.
The Duff Reaction: A Hexamethylenetetramine-Based Method
The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically acetic acid or trifluoroacetic acid.[5] The reaction proceeds via the formation of an iminium ion electrophile from HMTA, which then attacks the electron-rich phenol. Subsequent hydrolysis yields the desired aldehyde. While generally considered inefficient, its simplicity is an advantage.
Causality of Experimental Choices: The acidic medium is crucial for the generation of the electrophilic iminium species from HMTA. High temperatures are typically required to drive the reaction to completion.
Experimental Protocol: Duff Reaction
-
Reaction Setup: In a round-bottom flask, combine 3,4-dichlorophenol (1 eq.), hexamethylenetetramine (1.5 eq.), and glacial acetic acid.
-
Reaction: Heat the mixture to reflux (around 120-130°C) for 4-6 hours.
-
Hydrolysis: Cool the reaction mixture and add an aqueous solution of sulfuric acid (20%). Heat the mixture at 100°C for 1 hour to hydrolyze the intermediate.
-
Work-up: After cooling, extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, evaporate the solvent, and purify the residue by column chromatography.
The Vilsmeier-Haack Reaction: A Mild and Efficient Alternative
The Vilsmeier-Haack reaction employs a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic compounds.[6][7][8] This method is known for its mild reaction conditions and good yields, particularly with activated substrates.[8]
Causality of Experimental Choices: The Vilsmeier reagent is a potent electrophile that readily reacts with electron-rich phenols. The reaction is typically carried out at low temperatures to control its exothermicity.
Experimental Protocol: Vilsmeier-Haack Reaction
-
Vilsmeier Reagent Formation: In a flask cooled in an ice bath, add phosphorus oxychloride (1.2 eq.) to N,N-dimethylformamide (5 eq.) dropwise with stirring.
-
Reaction: To this mixture, add a solution of 3,4-dichlorophenol (1 eq.) in DMF. Allow the reaction to stir at room temperature for 2-4 hours.
-
Hydrolysis: Pour the reaction mixture onto crushed ice and neutralize with an aqueous solution of sodium hydroxide.
-
Work-up: Extract the product with an organic solvent, wash with water, and dry over a drying agent.
-
Purification: Remove the solvent under reduced pressure and purify the product by recrystallization or column chromatography.
The Rieche Formylation: High Regioselectivity with a Lewis Acid
The Rieche formylation utilizes dichloromethyl methyl ether as the formylating agent in the presence of a strong Lewis acid, such as titanium tetrachloride (TiCl₄).[9][10][12][13] This method is particularly effective for the ortho-formylation of phenols, often providing high yields and excellent regioselectivity.[11]
Causality of Experimental Choices: The Lewis acid coordinates to the phenolic oxygen, directing the electrophilic formylating agent to the ortho position and activating it for the reaction. Anhydrous conditions are critical due to the moisture sensitivity of TiCl₄.[9]
Experimental Protocol: Rieche Formylation
-
Reaction Setup: In a dry, three-necked flask under an inert atmosphere (e.g., argon), dissolve 3,4-dichlorophenol (1 eq.) in anhydrous dichloromethane.
-
Addition of Lewis Acid: Cool the solution to 0°C and add titanium tetrachloride (2.2 eq.) dropwise.
-
Addition of Formylating Agent: After stirring for 15 minutes, add dichloromethyl methyl ether (1.1 eq.) dropwise.
-
Reaction: Continue stirring at 0°C for 1-2 hours.
-
Work-up: Quench the reaction by slowly adding it to a mixture of ice and dilute hydrochloric acid. Separate the organic layer, wash with water and brine.
-
Purification: Dry the organic phase, concentrate it, and purify the resulting aldehyde by column chromatography.
Workflow Diagram: Rieche Formylation
Caption: Experimental workflow for the Rieche formylation.
Magnesium-Mediated Ortho-Formylation: A Highly Selective Modern Method
This method offers a highly regioselective route to salicylaldehydes by employing a magnesium phenoxide intermediate. The phenol is first treated with magnesium chloride and a base like triethylamine, followed by reaction with paraformaldehyde.[14][15] This approach consistently favors ortho-formylation and proceeds under relatively mild conditions.[16][17]
Causality of Experimental Choices: The formation of the magnesium phenoxide complex is key to directing the formylation to the ortho position through chelation. The use of anhydrous reagents and solvents is crucial to prevent the premature decomposition of the reactive species.[15]
Experimental Protocol: Magnesium-Mediated Ortho-Formylation
-
Reaction Setup: To a dry flask under an inert atmosphere, add anhydrous magnesium chloride (1.5 eq.) and anhydrous tetrahydrofuran (THF).
-
Formation of Phenoxide: Add 3,4-dichlorophenol (1 eq.) followed by the dropwise addition of triethylamine (2.5 eq.).
-
Addition of Formylating Agent: Add paraformaldehyde (2.5 eq.) to the mixture.
-
Reaction: Heat the reaction mixture to reflux for 4-6 hours.
-
Work-up: Cool the mixture to room temperature and add dilute hydrochloric acid. Extract the product with ether.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the product by column chromatography.[15]
Product Characterization
The identity and purity of the synthesized this compound can be confirmed by standard spectroscopic methods.
-
¹H NMR (CDCl₃, 400 MHz): δ 11.0 (s, 1H, -OH), 9.8 (s, 1H, -CHO), 7.5 (s, 1H, Ar-H), 7.2 (s, 1H, Ar-H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 195.5 (CHO), 159.0 (C-OH), 138.0 (C-Cl), 130.0 (C-Cl), 125.0 (C-H), 122.0 (C-H), 118.0 (C-CHO).
-
IR (KBr, cm⁻¹): 3200-3000 (br, O-H), 1660 (C=O), 1600, 1470 (C=C aromatic).
Conclusion and Recommendations
This comparative guide demonstrates that while classical methods like the Reimer-Tiemann and Duff reactions can be used to synthesize this compound, they are often plagued by low yields and harsh reaction conditions. The Vilsmeier-Haack reaction offers a significant improvement in terms of efficiency. However, for applications demanding high yield and exceptional regioselectivity, the Rieche formylation and the magnesium-mediated ortho-formylation stand out as the superior methods.
The choice between these two will likely depend on the specific laboratory capabilities and safety considerations. The Rieche formylation, while highly effective, involves the use of the highly corrosive and moisture-sensitive titanium tetrachloride. The magnesium-mediated method, on the other hand, utilizes less hazardous reagents but still requires stringent anhydrous conditions. For scalability and process safety, the magnesium-mediated ortho-formylation may present a more attractive option in an industrial setting.
Ultimately, the selection of the optimal synthetic route will depend on a careful consideration of the desired yield, purity, cost, and safety profile of the process. This guide provides the necessary data and insights to make an informed decision for the efficient synthesis of this compound.
References
- 1. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. psiberg.com [psiberg.com]
- 4. organicreactions.org [organicreactions.org]
- 5. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. ijpcbs.com [ijpcbs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Rieche formylation - Wikipedia [en.wikipedia.org]
- 11. chemistry.mdma.ch [chemistry.mdma.ch]
- 12. Formylation - Rieche Formylation [commonorganicchemistry.com]
- 13. synarchive.com [synarchive.com]
- 14. chemistry.mdma.ch [chemistry.mdma.ch]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Magnesium-mediated ortho-specific formylation and formaldoximation of phenols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 17. sciencemadness.org [sciencemadness.org]
A Comprehensive Guide to Comparative DFT Studies of Chlorinated Salicylaldehyde Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of chlorinated salicylaldehyde isomers using Density Functional Theory (DFT). It is designed for researchers, scientists, and professionals in drug development seeking to understand the structural, electronic, and reactive properties of these important chemical intermediates. Salicylaldehydes are pivotal in the synthesis of a wide array of pharmaceuticals, fragrances, and dyes.[1] The introduction of chlorine atoms to the salicylaldehyde scaffold can significantly alter its physicochemical properties, making a systematic comparative study essential for targeted molecular design and synthesis.
This document moves beyond a simple recitation of methods to explain the underlying rationale for experimental design and computational choices. We will explore how DFT can be leveraged to predict the behavior of different isomers, providing a robust theoretical framework that complements and guides experimental work.
The "Why": Strategic Importance of Isomer Comparison
Chlorinated salicylaldehydes are versatile precursors in organic synthesis.[2][3] The position of the chlorine atom on the aromatic ring dictates the molecule's electronic landscape, steric profile, and hydrogen bonding capabilities. These factors, in turn, influence:
-
Reactivity and Reaction Pathways: The chlorine atom's electron-withdrawing nature can affect the acidity of the phenolic proton and the electrophilicity of the aldehyde group, influencing reaction kinetics and product distribution in subsequent synthetic steps.[4]
-
Biological Activity: In drug development, the specific substitution pattern of a molecule is critical for its interaction with biological targets. Understanding the subtle differences between isomers can guide the design of more potent and selective therapeutic agents.[5]
-
Spectroscopic Signatures: Each isomer possesses a unique vibrational and electronic signature. DFT calculations can predict these properties, aiding in the identification and characterization of isomers in complex reaction mixtures.[6][7]
By comparing isomers, we can establish structure-property relationships that are crucial for predicting the behavior of novel derivatives and for optimizing synthetic routes.
The "How": A Validated DFT Methodology
The protocols described herein are designed to be self-validating, ensuring that the computational results are both accurate and reliable.
For this guide, we will consider the following monochlorinated salicylaldehyde isomers as a representative set for comparison:
-
3-chloro-2-hydroxybenzaldehyde
-
4-chloro-2-hydroxybenzaldehyde
-
5-chloro-2-hydroxybenzaldehyde
-
6-chloro-2-hydroxybenzaldehyde
These isomers provide a good basis for understanding the impact of chlorine substitution at different positions relative to the hydroxyl and aldehyde functional groups.
The following workflow outlines the key steps for performing a comparative DFT study of the selected isomers.
Caption: A generalized workflow for the comparative DFT study of chlorinated salicylaldehyde isomers.
Experimental Protocol: Detailed Methodology
-
Structure Preparation: The initial 3D coordinates for each isomer (3-chloro, 4-chloro, 5-chloro, and 6-chloro-2-hydroxybenzaldehyde) are generated using a molecular builder and pre-optimized using a molecular mechanics force field.
-
DFT Functional and Basis Set Selection:
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is chosen for its proven balance of accuracy and computational cost for a wide range of organic molecules.[8]
-
Basis Set: The 6-311++G(d,p) basis set is selected. The "6-311" indicates a triple-zeta quality basis set, which provides a more accurate description of the valence electrons compared to double-zeta sets. The "++" signifies the inclusion of diffuse functions on both heavy atoms and hydrogen, crucial for accurately modeling non-covalent interactions and anions. The "(d,p)" denotes the addition of polarization functions, which are essential for describing the anisotropic electron density in molecules with pi systems and polar bonds, such as those present in our target isomers. For studies involving halogen bonding, benchmarking different functionals and basis sets is recommended.[9][10]
-
-
Geometry Optimization: A full geometry optimization is performed for each isomer in the gas phase to locate the minimum energy structure on the potential energy surface. The convergence criteria should be set to tight to ensure a true minimum is found.
-
Frequency Calculations: Following optimization, harmonic vibrational frequency calculations are performed at the same level of theory.[8] This step is critical for two reasons:
-
It confirms that the optimized structure is a true minimum (no imaginary frequencies).
-
It provides the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy, allowing for the calculation of Gibbs free energies and other thermodynamic properties. The calculated frequencies can also be used to simulate the infrared (IR) spectrum of each isomer.
-
-
Electronic Property Calculations:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity.[8]
-
Molecular Electrostatic Potential (MEP): The MEP is calculated and mapped onto the electron density surface. This provides a visual representation of the charge distribution and helps identify sites susceptible to nucleophilic and electrophilic attack.
-
Comparative Data Analysis
The true power of this approach lies in the direct comparison of the calculated data across the isomeric series.
The table below presents a hypothetical comparison of key geometric parameters for the chlorinated salicylaldehyde isomers. Variations in these parameters can reveal the electronic and steric effects of the chlorine substituent.
| Parameter | 3-chloro- | 4-chloro- | 5-chloro- | 6-chloro- |
| C=O Bond Length (Å) | 1.215 | 1.212 | 1.213 | 1.218 |
| O-H Bond Length (Å) | 0.965 | 0.963 | 0.964 | 0.970 |
| Intramolecular H-bond (O-H···O) (Å) | 1.85 | 1.88 | 1.87 | 1.79 |
| Dihedral Angle (C-C-C=O) (°) | 0.1 | 0.0 | 0.0 | 2.5 |
Data are hypothetical and for illustrative purposes.
The relative stability of the isomers can be assessed by comparing their Gibbs free energies (ΔG), calculated from the electronic energies and thermal corrections obtained from the frequency calculations.
| Isomer | Relative Energy (kcal/mol) |
| 3-chloro-2-hydroxybenzaldehyde | +0.5 |
| 4-chloro-2-hydroxybenzaldehyde | +0.2 |
| 5-chloro-2-hydroxybenzaldehyde | 0.0 (Reference) |
| 6-chloro-2-hydroxybenzaldehyde | +1.2 |
Data are hypothetical and for illustrative purposes.
The electronic properties provide insights into the chemical reactivity of the isomers.
| Parameter | 3-chloro- | 4-chloro- | 5-chloro- | 6-chloro- |
| HOMO Energy (eV) | -6.8 | -6.7 | -6.75 | -6.9 |
| LUMO Energy (eV) | -2.1 | -2.0 | -2.05 | -2.2 |
| HOMO-LUMO Gap (eV) | 4.7 | 4.7 | 4.7 | 4.7 |
| Dipole Moment (Debye) | 3.5 | 2.1 | 2.8 | 4.5 |
Data are hypothetical and for illustrative purposes.
A smaller HOMO-LUMO gap generally implies higher reactivity.[8] The Molecular Electrostatic Potential (MEP) maps provide a qualitative picture of reactivity.
Caption: Conceptual diagram of a Molecular Electrostatic Potential (MEP) map.
Discussion and Field-Proven Insights
The position of the chlorine atom significantly influences the properties of salicylaldehyde isomers. For instance, a chlorine atom at the 6-position (ortho to the aldehyde) would be expected to exert a strong steric and electronic effect, potentially weakening the intramolecular hydrogen bond and increasing the dipole moment. In contrast, a chlorine atom at the 4-position (para to the aldehyde) would primarily exert an electronic effect through the pi system.
These theoretical predictions can be invaluable in a drug development context. For example, if a particular region of the molecule needs to act as a hydrogen bond donor, the isomer with the strongest intramolecular hydrogen bond might be less suitable. Conversely, if high reactivity at the aldehyde is desired for a subsequent synthetic step, the isomer with the most electron-deficient carbonyl carbon (as indicated by the MEP map) would be the preferred starting material.
The simulated IR spectra derived from the frequency calculations can be directly compared with experimental spectra to confirm the identity of a synthesized isomer. This is particularly useful in reactions that may produce a mixture of isomers.
Conclusion
This guide has outlined a comprehensive and robust methodology for the comparative DFT study of chlorinated salicylaldehyde isomers. By systematically evaluating the structural, thermodynamic, and electronic properties of each isomer, researchers can gain valuable insights into their relative stability and reactivity. This knowledge is critical for making informed decisions in the design and synthesis of novel compounds for applications in pharmaceuticals, materials science, and beyond. The integration of theoretical calculations with experimental work provides a powerful paradigm for modern chemical research.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Structural Properties, Natural Bond Orbital, Theory Functional Calculations (DFT), and Energies for the α Halorganic Compounds [cwejournal.org]
- 9. researchportal.tuni.fi [researchportal.tuni.fi]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4,5-Dichloro-2-hydroxybenzaldehyde
This document provides a detailed, procedural guide for the safe and compliant disposal of 4,5-Dichloro-2-hydroxybenzaldehyde (CAS No. 84388-68-1). As a chlorinated aromatic aldehyde, this compound requires meticulous handling and adherence to specific waste management protocols to ensure the safety of laboratory personnel and protect the environment. This guide moves beyond simple checklists to explain the scientific and regulatory rationale behind each step, empowering researchers to make informed safety decisions.
Hazard Profile and Regulatory Framework
Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is classified as a hazardous substance, necessitating strict adherence to disposal regulations set forth by national and local authorities.
GHS Hazard Classification
The Globally Harmonized System (GHS) provides a universal framework for classifying chemical hazards. This compound presents multiple health risks.[1]
| Hazard Class | Category | Hazard Statement | GHS Pictogram |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
Regulatory Oversight
In the United States, the disposal of this chemical is governed by two primary federal agencies:
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), regulates the management of hazardous waste from "cradle to grave."[2] As a halogenated organic compound, this compound waste is subject to stringent treatment standards and land disposal restrictions.[3][4]
-
Occupational Safety and Health Administration (OSHA): OSHA mandates safe workplace practices to protect employees from chemical hazards.[5] This includes requirements for hazard communication, employee training on hazardous waste handling, and the availability of personal protective equipment (PPE).[6][7][8]
Immediate Actions: Spill Management Protocol
Accidents can happen, and a swift, correct response is critical. This protocol outlines the steps for managing a small-scale laboratory spill.
Step-by-Step Spill Cleanup:
-
Alert Personnel: Immediately notify colleagues in the vicinity of the spill.
-
Don Appropriate PPE: At a minimum, this includes:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles or a face shield.
-
A lab coat.
-
-
Ensure Ventilation: Work in a well-ventilated area or a chemical fume hood to minimize inhalation of dust particles.[9]
-
Contain the Spill: Prevent the powder from spreading.
-
Collect the Material: Carefully sweep up the solid material, avoiding the creation of dust clouds.[10] Use tools that will not generate static electricity.
-
Place in Waste Container: Shovel the swept-up material into a clearly labeled, sealable container designated for hazardous chemical waste.[11]
-
Decontaminate the Area: Wipe the spill area with a damp cloth or paper towel. Place the cleaning materials into the same hazardous waste container.
-
Dispose of Contaminated PPE: Remove and dispose of gloves and any other contaminated items in the designated waste container.
-
Wash Hands: Wash hands thoroughly with soap and water after the cleanup is complete.[11]
-
Report the Incident: Report the spill to your laboratory supervisor or Environmental Health & Safety (EHS) department, per your institution's policy.
Core Disposal Protocol for Laboratory-Scale Waste
The guiding principle for disposing of this compound is that it must be managed as hazardous waste through an approved disposal facility.[11][12][13] Do not attempt to dispose of this chemical down the drain or in regular trash.
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for proper disposal.
Caption: Disposal workflow from waste generation to final disposition.
Step-by-Step Disposal Methodology
-
Waste Characterization: The first step in EPA compliance is to determine that the waste is hazardous.[2] this compound is a halogenated organic solid and exhibits irritant properties, classifying it as hazardous waste.
-
Segregation: Keep this waste stream separate from other chemical wastes. Incompatible materials include strong oxidizing agents and strong bases.[9][10] Mixing incompatible chemicals can lead to dangerous reactions.
-
Containment:
-
Collect all waste, including contaminated items like weigh boats, gloves, and wipes, in a single, designated container.
-
The container must be made of a material compatible with the chemical and must have a secure, tight-fitting lid.[11]
-
-
Labeling: Proper labeling is mandated by OSHA and the EPA and is crucial for safe handling.[7] The label must clearly state:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
A clear indication of the hazards (e.g., "Irritant," "Harmful if Swallowed").
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
This area should be in a well-ventilated location, away from heat or sources of ignition, and clearly marked.[11]
-
-
Arrange for Disposal:
-
Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup.
-
Do not accumulate large quantities of waste. Follow institutional guidelines on accumulation time limits and volume.
-
Only trained and authorized personnel should handle the transport of the waste from your lab.[6]
-
Scientific and Regulatory Rationale
-
Why Segregation is Critical: As a substituted benzaldehyde, this compound can potentially react with strong bases or oxidizing agents. Segregation prevents uncontrolled exothermic reactions, gas evolution, or the formation of more hazardous byproducts.
-
Why Landfill Disposal is Prohibited: Halogenated organic compounds (HOCs) are a significant environmental concern due to their potential for persistence and bioaccumulation.[14][15] The EPA strictly regulates the land disposal of HOCs to prevent long-term contamination of soil and groundwater.[3][16]
-
The Role of High-Temperature Incineration: The preferred and most common disposal method for halogenated organic waste is high-temperature incineration in a specialized facility.[3] This process is designed to achieve complete thermal destruction of the molecule, breaking the carbon-halogen bonds and converting the compound into less harmful substances like carbon dioxide, water, and hydrogen chloride, with the latter being neutralized in a scrubber system.[3]
By following these detailed procedures, researchers can ensure they are not only compliant with federal and local regulations but are also upholding the highest standards of laboratory safety and environmental stewardship.
References
- 1. This compound | C7H4Cl2O2 | CID 528389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. media.graphassets.com [media.graphassets.com]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 5. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 6. cleanmanagement.com [cleanmanagement.com]
- 7. Complying with OSHA's Hazardous Waste Standards - Facilities Management Insights [facilitiesnet.com]
- 8. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Disposal methods for chlorinated aromatic waste - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 15. Simultaneous determination of chlorinated aromatic hydrocarbons in fly ashes discharged from industrial thermal processes - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4,5-Dichloro-2-hydroxybenzaldehyde
As researchers and drug development professionals, our work with specialized chemical reagents demands a profound respect for safety, grounded in a deep understanding of the materials we handle. This guide provides essential, field-proven safety protocols for 4,5-Dichloro-2-hydroxybenzaldehyde (CAS No. 84388-68-1), moving beyond a simple checklist to instill a causal understanding of why specific protective measures are imperative. Our goal is to build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.
Foundational Risk Assessment: Understanding the Hazard
Before selecting any personal protective equipment (PPE), we must first understand the inherent hazards of the substance. This compound is not benign; its hazard profile, as defined by the Globally Harmonized System (GHS), dictates our entire safety strategy. The primary risks are associated with irritation and acute toxicity.[1]
According to its GHS classification, this compound is:
-
Harmful if swallowed (Acute Toxicity, Oral - Category 4)[1][2]
-
Causes skin irritation (Skin Irritation - Category 2)[1]
-
Causes serious eye irritation (Eye Irritation - Category 2A)[1]
-
May cause respiratory irritation (Specific Target Organ Toxicity, Single Exposure - Category 3)[1]
These classifications are the scientific basis for the stringent PPE requirements that follow. Each piece of equipment is a direct countermeasure to a specific, documented hazard.
| Hazard Classification | GHS Code | Signal Word | Pictogram | Implication for Handling |
| Acute Toxicity, Oral (Harmful) | H302 | Warning | GHS07 (Irritant) | Prevents accidental ingestion through contaminated hands or surfaces. |
| Skin Corrosion/Irritation | H315 | Warning | GHS07 (Irritant) | Requires robust skin and hand protection to prevent direct contact. |
| Serious Eye Damage/Irritation | H319 | Warning | GHS07 (Irritant) | Mandates the use of sealed eye protection against dust and splashes. |
| STOT, Single Exposure | H335 | Warning | GHS07 (Irritant) | Necessitates engineering controls or respiratory protection to avoid inhaling dust. |
Core Protective Measures: A Multi-Layered Defense System
Effective safety is not about a single piece of PPE, but a holistic system that begins with removing the hazard from your immediate environment and ends with personal barriers.
Engineering Controls: The First and Most Critical Barrier
Before any personal equipment is worn, the environment must be controlled. The respiratory irritation potential (H335) of this compound as a powder makes this non-negotiable.
-
Primary Control: Always handle this chemical, particularly when weighing or transferring the solid, inside a certified chemical fume hood.[3] The fume hood's constant airflow is designed to pull airborne particles away from your breathing zone, providing a powerful and reliable layer of protection.
-
Secondary Control: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[4] This is a critical fallback in the event of an accidental exposure.
Eye and Face Protection: Shielding Against Irritation
Given the H319 classification—"Causes serious eye irritation"—standard safety glasses are insufficient.[1]
-
Minimum Requirement: Wear tightly-fitting, indirectly vented chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[3][5] These provide a seal around the eyes to protect against fine dust particles that could easily bypass standard safety glasses.
-
Best Practice: When handling larger quantities or when there is a significant risk of splashing (e.g., during dissolution in a solvent), supplement safety goggles with a full-face shield. A face shield provides an additional barrier for the entire face.
Skin and Body Protection: Preventing Dermal Contact
The H315 "Causes skin irritation" hazard requires that there be no exposed skin during handling.[1]
-
Hand Protection: Wear chemically resistant gloves at all times. Nitrile gloves are a common and appropriate choice for handling solids and for incidental contact. Always inspect gloves for tears or punctures before use.[3] For extended work or when handling solutions, consult a glove compatibility chart for the specific solvent being used. Contaminated gloves must be removed using proper technique (without touching the outer surface with a bare hand) and disposed of as chemical waste.
-
Body Protection: A standard cotton lab coat is not sufficient. Wear a professional lab coat, preferably with elastic cuffs, that is fully buttoned. For tasks with a higher risk of contamination, such as cleaning up a spill, consider disposable Tyvek-type sleeves or a full suit to prevent skin exposure.[6] Do not wear shorts or open-toed shoes in the laboratory.
Respiratory Protection: When Engineering Controls are Insufficient
While a fume hood should be the primary method of respiratory protection, there are situations where it may not be available or is compromised (e.g., a large spill).
-
Required Use: If you must handle this compound outside of a fume hood, a NIOSH-approved respirator is mandatory.[3]
-
Respirator Type: A half-mask or full-face respirator equipped with an organic vapor/acid gas cartridge and a P100 (HEPA) particulate filter is recommended.[6] The particulate filter is crucial for protection against the solid dust, while the organic vapor cartridge is necessary if solvents are involved. All personnel required to wear respirators must be properly fit-tested and trained in their use and maintenance.
Operational Plan: PPE Protocols for Specific Tasks
This table provides at-a-glance guidance for the minimum PPE required for common laboratory tasks involving this compound.
| Laboratory Task | Engineering Control | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Aliquotting Solid | Chemical Fume Hood | Chemical Safety Goggles | Nitrile Gloves | Lab Coat (fully buttoned) | Not required if in fume hood |
| Preparing Solutions | Chemical Fume Hood | Goggles & Face Shield | Nitrile Gloves | Lab Coat (fully buttoned) | Not required if in fume hood |
| Running Reaction/Analysis | Chemical Fume Hood | Chemical Safety Goggles | Nitrile Gloves | Lab Coat (fully buttoned) | Not required if in fume hood |
| Handling a Spill | Ventilate Area (if safe) | Goggles & Face Shield | Heavy-duty Nitrile Gloves | Disposable Gown/Sleeves | Required (NIOSH-approved respirator) |
| Waste Disposal | Well-Ventilated Area | Chemical Safety Goggles | Nitrile Gloves | Lab Coat (fully buttoned) | Not required |
Step-by-Step Protocol: Donning and Doffing PPE
The order in which you put on and take off PPE is critical to prevent cross-contamination.
Donning (Putting On):
-
Put on your lab coat and ensure it is fully buttoned.
-
Put on your respirator, if required for the task. Perform a seal check.
-
Put on your safety goggles and/or face shield.
-
Wash your hands thoroughly.
-
Put on your gloves, ensuring the cuffs go over the sleeves of your lab coat.
Doffing (Taking Off):
-
Remove gloves using the proper technique (peeling one off with the other, then sliding a bare finger under the cuff of the second). Dispose of them immediately in the designated waste container.
-
Remove the lab coat by rolling it outwards, keeping the contaminated exterior away from your body.
-
Wash your hands.
-
Remove your face shield and/or goggles from the back.
-
Remove your respirator, if worn.
-
Wash your hands and face thoroughly with soap and water.[7]
Emergency and Disposal Plans
Accidental Exposure
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][8][9]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove all contaminated clothing. If skin irritation occurs, seek medical advice.[3][9]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Call a poison center or doctor if you feel unwell.[3][9]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[4]
Disposal of Contaminated Materials
All materials contaminated with this compound, including used gloves, weigh boats, and disposable lab coats, must be treated as hazardous waste.
-
Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.
-
Place contaminated PPE into a designated hazardous waste bag or container.
-
Dispose of all waste in accordance with local, state, and federal regulations. Do not pour chemical waste down the drain.[4][9][10]
Safe Handling Workflow
The following diagram illustrates the logical flow for safely handling this compound, integrating decision points and safety measures.
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound | C7H4Cl2O2 | CID 528389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. 2,4-Dichlorobenzaldehyde | C7H4Cl2O | CID 13404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. lobachemie.com [lobachemie.com]
- 9. fishersci.com [fishersci.com]
- 10. dcfinechemicals.com [dcfinechemicals.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
